Tricosadiynoic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C23H38O2 |
|---|---|
Molecular Weight |
346.5 g/mol |
IUPAC Name |
tricosa-2,4-diynoic acid |
InChI |
InChI=1S/C23H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25/h2-18H2,1H3,(H,24,25) |
InChI Key |
YIQCSJRVSYPZPP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC#CC#CC(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 10,12-Tricosadiynoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical and biological properties of 10,12-tricosadiynoic acid (TDYA), a versatile long-chain fatty acid. Its unique diacetylene moiety imparts capabilities for polymerization and click chemistry, while its biological activity as a specific inhibitor of Acyl-CoA Oxidase-1 (ACOX1) makes it a valuable tool in metabolic research and drug development.
Physicochemical Properties
10,12-Tricosadiynoic acid is a crystalline solid at room temperature. It is a very long-chain fatty acid characterized by a 23-carbon backbone with a conjugated diyne system at the 10th and 12th positions. This structure is fundamental to its chemical reactivity and biological function.
Table 1: Physicochemical Data for 10,12-Tricosadiynoic Acid
| Property | Value | References |
| Molecular Formula | C₂₃H₃₈O₂ | [1] |
| Molecular Weight | 346.55 g/mol | [1][2][3] |
| CAS Number | 66990-30-5 | [1][3] |
| Appearance | White to blue crystalline powder or crystals | [4] |
| Melting Point | 55-60 °C | [3][4][5] |
| Solubility | Insoluble in water. Soluble in DMSO (16.67 mg/mL with heating). | [1] |
| Storage | Store at 4°C, protected from light and under nitrogen. In solvent, store at -20°C for up to one month or -80°C for up to six months. | [1] |
Spectroscopic Characterization
Table 2: Expected ¹H-NMR Spectral Data (CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~ 11-12 | Broad Singlet | Carboxylic Acid (-COOH) |
| ~ 2.35 | Triplet | α-CH₂ (C2) protons adjacent to COOH |
| ~ 2.25 | Triplet | Allylic CH₂ (C9, C14) protons adjacent to the diyne |
| ~ 1.63 | Multiplet | β-CH₂ (C3) protons |
| ~ 1.2-1.4 | Broad Multiplet | Methylene (B1212753) chain protons (-(CH₂)n-) |
| ~ 0.88 | Triplet | Terminal methyl (-CH₃) protons (C23) |
Table 3: Expected ¹³C-NMR Spectral Data (CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~ 180 | Carboxylic Acid Carbonyl (C1) |
| ~ 77 | sp-hybridized carbons of the diyne moiety (C10, C11, C12, C13) |
| ~ 34 | α-CH₂ carbon (C2) |
| ~ 22-32 | Aliphatic methylene carbons (-(CH₂)n-) |
| ~ 19 | Allylic CH₂ carbons (C9, C14) |
| ~ 14 | Terminal methyl carbon (C23) |
Table 4: Expected FTIR Spectral Data
| Wavenumber (cm⁻¹) | Assignment |
| ~ 2800-3300 | O-H stretch (broad, from carboxylic acid dimer) |
| ~ 2850-2960 | C-H stretch (aliphatic CH₂ and CH₃) |
| ~ 2100-2260 | C≡C stretch (diyne, may be weak or absent due to symmetry) |
| ~ 1700-1725 | C=O stretch (carboxylic acid dimer) |
| ~ 1470 | C-H bend (methylene scissoring) |
| ~ 940 | O-H bend (out-of-plane, from carboxylic acid dimer) |
Chemical Reactivity & Experimental Protocols
The chemical utility of 10,12-tricosadiynoic acid is dominated by two key features: the diacetylene moiety, which allows for topochemical polymerization, and the terminal alkyne potential for use in click chemistry.
UV-Induced Polymerization
10,12-tricosadiynoic acid can be polymerized into polydiacetylene (PDA) upon exposure to UV radiation (typically at 254 nm). This reaction is often performed on organized assemblies such as vesicles (liposomes) or Langmuir-Blodgett films. The resulting polymer is characterized by a conjugated ene-yne backbone, which gives it unique chromic properties. These PDA materials undergo a distinct blue-to-red color transition in response to external stimuli, making them useful for sensor development.
This protocol is adapted from methods used for similar diacetylenic lipids.
-
Vesicle Formation:
-
Dissolve 10,12-tricosadiynoic acid (and any co-lipids, such as DMPC, if creating mixed vesicles) in chloroform (B151607) to a final concentration of 1 mM.
-
In a round-bottom flask, evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the wall.
-
Place the flask under high vacuum for at least 2 hours to remove residual solvent.
-
Hydrate the lipid film with an aqueous buffer (e.g., Mille-Q water or PBS) by vortexing, creating a milky suspension of multilamellar vesicles.
-
Heat the suspension above the lipid's melting point (e.g., 60°C) and sonicate for 30-60 minutes until the solution becomes clear.
-
Filter the vesicle solution through a 0.25 µm PVDF filter to obtain a uniform population of small unilamellar vesicles.
-
Cool the filtrate at 4°C overnight to stabilize the vesicles.
-
-
UV Polymerization:
-
Transfer the vesicle solution to a quartz cuvette.
-
Expose the solution to UV light at 254 nm for approximately 15 minutes.
-
Polymerization is indicated by the development of a characteristic blue color.
-
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. 10,12-Tricosadiynoic Acid | C23H38O2 | CID 538457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 10,12-二十三联炔酸 ≥98.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 4. 10,12-Tricosadiynoic acid, 96% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 5. 10,12-トリコサジイン酸 ≥98.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
An In-depth Technical Guide on the Mechanism of ACOX1 Inhibition by Tricosadiynoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acyl-CoA oxidase 1 (ACOX1) is the rate-limiting enzyme in the peroxisomal β-oxidation of very-long-chain fatty acids. Its inhibition has emerged as a promising therapeutic strategy for metabolic diseases such as non-alcoholic fatty liver disease (NAFLD) and obesity. This technical guide provides a comprehensive overview of the mechanism by which 10,12-tricosadiynoic acid (TDYA), a potent and specific ACOX1 inhibitor, exerts its effects. We will delve into the molecular interactions, kinetic parameters, and the downstream signaling pathways affected by this inhibition, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing complex biological processes with diagrams.
Introduction to ACOX1
Peroxisomal acyl-CoA oxidase 1 (ACOX1) is a crucial enzyme in lipid metabolism, specifically responsible for the first and rate-limiting step of the peroxisomal fatty acid β-oxidation pathway.[1][2] This pathway is essential for the breakdown of very long-chain fatty acids (VLCFAs), which cannot be efficiently metabolized by mitochondria.[1] ACOX1 catalyzes the desaturation of acyl-CoAs to 2-trans-enoyl-CoAs, a process that generates hydrogen peroxide (H₂O₂) as a byproduct.[2][3] Dysregulation of ACOX1 activity has been implicated in various metabolic disorders, making it an attractive target for therapeutic intervention.
Tricosadiynoic Acid: A Specific ACOX1 Inhibitor
10,12-tricosadiynoic acid (TDYA) is a highly specific, selective, and orally active inhibitor of ACOX1.[4][5] Its inhibitory action is central to its potential for treating metabolic diseases associated with high-fat diets or obesity by improving mitochondrial lipid and reactive oxygen species (ROS) metabolism.[4][6]
Mechanism of ACOX1 Inhibition by this compound
The inhibition of ACOX1 by TDYA is a multi-step process that occurs within the cell.
3.1. Pro-drug Activation: this compound in its free form is not the active inhibitor. It acts as a pro-drug that requires intracellular activation. Upon entering the cell, it is converted into its CoA thioester, 10,12-tricosadiynoic acid-CoA, by the enzyme peroxisomal very-long-chain acyl-CoA synthetase (VLACS).[4][7] This conversion is a prerequisite for ACOX1 inhibition.
3.2. Irreversible Inhibition: 10,12-tricosadiynoic acid-CoA is a suicide substrate for ACOX1, leading to irreversible inhibition of the enzyme.[4][8] The inhibition is both time- and concentration-dependent.[9] It is hypothesized that the activated inhibitor forms a covalent bond with a critical amino acid residue within the catalytic center of ACOX1, permanently inactivating the enzyme.[8][9] This irreversible binding prevents the enzyme from being restored even after dialysis.[9]
Figure 1: Mechanism of ACOX1 inhibition by 10,12-tricosadiynoic acid.
Quantitative Data on ACOX1 Inhibition
The inhibitory potency of 10,12-tricosadiynoic acid-CoA against ACOX1 has been characterized by key kinetic parameters.
| Parameter | Value | Reference |
| KI | 680 nM | [4][9] |
| kinact | 3.18 min-1 | [4][9] |
| Inhibition after 5 min | ~95% decrease in ACOX1 activity with 10 equivalents of TDYA-CoA | [7][9] |
| In vivo Inhibition | Dose-dependent inhibition in rat liver, with ~70% decrease at 160 µg/kg oral dose | [8] |
Signaling Pathways Modulated by ACOX1 Inhibition
The inhibition of ACOX1 by this compound initiates a cascade of downstream effects that contribute to its therapeutic benefits.
5.1. Activation of SIRT1-AMPK Pathway and PPARα: Specific inhibition of ACOX1 leads to an increase in hepatic mitochondrial fatty acid oxidation.[6] This is achieved through the activation of the SIRT1-AMPK signaling pathway and the peroxisome proliferator-activated receptor alpha (PPARα).[6][9] This shift in metabolism helps to reduce the accumulation of hepatic lipids.
5.2. Reduction of Oxidative Stress: By inhibiting ACOX1, the production of H₂O₂ from peroxisomal β-oxidation is reduced.[6] This decrease in reactive oxygen species (ROS) helps to alleviate cellular oxidative stress.
5.3. Inhibition of Pro-inflammatory and Pro-fibrotic Pathways: In the context of NAFLD, the combination of an ACOX1 inhibitor with other therapeutic agents has been shown to inhibit the IL-1β and α-SMA pathways, which are involved in inflammation and fibrosis.[10][11]
Figure 2: Downstream signaling effects of ACOX1 inhibition by TDYA.
Experimental Protocols
6.1. In Vitro ACOX1 Activity Assay (Spectrophotometric Method): This protocol is based on measuring the production of H₂O₂.[12]
-
Reaction Mixture:
-
50 mM Potassium Phosphate Buffer, pH 8.0
-
0.01 mM Flavin Adenine Dinucleotide (FAD)
-
0.082 mM 4-aminoantipyrine
-
0.8 IU Horseradish Peroxidase
-
1.06 mM Phenol
-
Liver homogenate or purified ACOX1 enzyme
-
-
Procedure:
-
Prepare the reaction mixture without the substrate.
-
Incubate the mixture with varying concentrations of 10,12-tricosadiynoic acid-CoA for different time points.
-
Initiate the reaction by adding 0.1 mM palmitoyl-CoA.
-
Monitor the increase in absorbance at 500 nm for 30 minutes.
-
Calculate enzyme activity as nmol H₂O₂/min/mg protein using an extinction coefficient of 480×10⁵ mL mol⁻¹ cm⁻¹.[12]
-
6.2. In Vivo ACOX1 Inhibition Study in Rats: This protocol describes the oral administration of TDYA to assess its in vivo efficacy.[12][13]
-
Animals: Male Wistar rats.
-
Inhibitor Preparation: Dissolve 10,12-tricosadiynoic acid in olive oil.
-
Administration: Administer daily via oral gavage at a dose of 100 µg/kg for a specified period (e.g., 25 days).[12][13] A control group should receive the vehicle (olive oil) only.
-
Sample Collection: Five hours after the final dose, sacrifice the animals and rapidly excise the liver.
-
ACOX1 Activity Measurement: Homogenize the liver tissue and measure ACOX1 activity using the in vitro assay described above.
Figure 3: Experimental workflows for assessing ACOX1 inhibition.
Conclusion
10,12-tricosadiynoic acid is a potent and specific irreversible inhibitor of ACOX1 that acts as a suicide substrate after intracellular activation to its CoA ester. The inhibition of ACOX1 by this molecule leads to a favorable metabolic reprogramming, characterized by an increase in mitochondrial fatty acid oxidation and a reduction in oxidative stress. These effects are mediated through the activation of the SIRT1-AMPK and PPARα signaling pathways. The detailed understanding of this inhibitory mechanism provides a solid foundation for the development of novel therapeutics targeting ACOX1 for the treatment of metabolic diseases. This guide offers researchers and drug developers the essential technical details to further explore and leverage this promising therapeutic strategy.
References
- 1. ACOX1 gene: MedlinePlus Genetics [medlineplus.gov]
- 2. ACOX1 | Rupa Health [rupahealth.com]
- 3. ACOX1 - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. universalbiologicals.com [universalbiologicals.com]
- 6. Specific Inhibition of Acyl-CoA Oxidase-1 by an Acetylenic Acid Improves Hepatic Lipid and Reactive Oxygen Species (ROS) Metabolism in Rats Fed a High Fat Diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Specific Inhibition of Acyl-CoA Oxidase-1 by an Acetylenic Acid Improves Hepatic Lipid and Reactive Oxygen Species (ROS) Metabolism in Rats Fed a High Fat Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of ACOX1 enhances the therapeutic efficacy of obeticholic acid in treating non-alcoholic fatty liver disease and mitigates its lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Hepatic Acyl CoA Oxidase1 Inhibition Modifies Brain Lipids and Electrical Properties of Dentate Gyrus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
The Solubility Profile of Tricosadiynoic Acid in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility of 10,12-tricosadiynoic acid in organic solvents. The information is intended for researchers, scientists, and professionals in drug development who are utilizing this compound in their work. This document compiles available quantitative solubility data, outlines experimental protocols for solubility determination, and presents relevant biological pathways and experimental workflows through diagrams.
Quantitative Solubility Data
The solubility of 10,12-tricosadiynoic acid has been primarily documented in dimethyl sulfoxide (B87167) (DMSO) and in complex solvent systems designed for in vivo studies. The available quantitative data is summarized in the table below. It is important to note that achieving the stated solubility in DMSO often requires physical methods such as ultrasonication and warming.
| Solvent/Solvent System | Concentration | Molarity | Conditions | Citation |
| Dimethyl Sulfoxide (DMSO) | 16.67 mg/mL | 48.10 mM | Ultrasonic, warming, and heat to 60°C | [1] |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL | 288.56 mM | Not specified | [2] |
| Dimethyl Sulfoxide (DMSO) | 2.75 mg/mL | 7.94 mM | Sonication is recommended | [3] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline | 5 mg/mL | 14.43 mM | Suspended solution; requires sonication | [1] |
| 10% DMSO, 90% (20% SBE-β-CD in saline) | 5 mg/mL | 14.43 mM | Suspended solution; requires sonication | [1] |
| 10% DMSO, 90% corn oil | ≥ 5 mg/mL | ≥ 14.43 mM | Clear solution | [1] |
Note: Tricosadiynoic acid is reported to be insoluble in water.[2][4][5]
Experimental Protocols for Solubility Determination
While specific experimental protocols for determining the solubility of 10,12-tricosadiynoic acid are not widely published, a general and reliable method that can be adapted is the gravimetric method. This method is suitable for determining the solubility of a solid compound in a liquid solvent.
Objective: To determine the saturation solubility of 10,12-tricosadiynoic acid in a specific organic solvent at a given temperature.
Materials:
-
10,12-tricosadiynoic acid
-
Selected organic solvent(s)
-
Analytical balance (accurate to 0.0001 g)
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
Syringe with a solvent-resistant filter (e.g., PTFE)
-
Sample vials
-
Oven or vacuum desiccator
Procedure:
-
Sample Preparation: Add an excess amount of 10,12-tricosadiynoic acid to a known volume or mass of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period to allow it to reach equilibrium. This could range from several hours to days, depending on the solvent and the compound's properties.
-
Phase Separation: After equilibration, centrifuge the vial at a specific temperature to pellet the undissolved solid.
-
Sample Collection: Carefully withdraw a known volume of the supernatant using a pre-warmed syringe fitted with a filter to avoid transferring any solid particles.
-
Solvent Evaporation: Transfer the filtered aliquot to a pre-weighed vial. Evaporate the solvent using a gentle stream of nitrogen, an oven set to a temperature below the compound's melting point, or a vacuum desiccator.
-
Mass Determination: Once the solvent is completely evaporated, weigh the vial containing the dried solute.
-
Calculation: The solubility can be calculated as the mass of the dissolved solid per volume of the solvent (e.g., mg/mL) or as a mole fraction.
Visualizations: Signaling Pathways and Experimental Workflows
To aid in the understanding of the biological context and experimental design, the following diagrams have been created using Graphviz (DOT language).
References
- 1. Specific Inhibition of Acyl-CoA Oxidase-1 by an Acetylenic Acid Improves Hepatic Lipid and Reactive Oxygen Species (ROS) Metabolism in Rats Fed a High Fat Diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 10,12-Tricosadiynoic acid | ACOX1 Inhibitor | DC Chemicals [dcchemicals.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
A Technical Guide to 10,12-Tricosadiynoic Acid: A Potent Inhibitor of Acyl-CoA Oxidase-1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 10,12-tricosadiynoic acid (TDA), a valuable research tool for studying lipid metabolism and a potential therapeutic agent for metabolic diseases. This document outlines its chemical properties, mechanism of action, and key experimental findings, offering a comprehensive resource for professionals in drug development and metabolic research.
Core Properties and Identification
10,12-Tricosadiynoic acid is a very long-chain fatty acid that has garnered significant interest for its role as a highly specific and orally active inhibitor of acyl-CoA oxidase-1 (ACOX1), the rate-limiting enzyme in peroxisomal β-oxidation.[1][2][3]
| Property | Value | Source |
| CAS Number | 66990-30-5 | [4][5] |
| Molecular Formula | C23H38O2 | [6] |
| Molecular Weight | 346.55 g/mol | [5][6] |
| Appearance | White to off-white or blue crystalline powder/crystals | [4][7] |
| Melting Point | 55-60 °C | [4][7] |
| Solubility | Insoluble in water. Soluble in DMSO (100 mg/mL) and corn oil (≥ 5 mg/mL). | [4][6][8] |
| Storage | 4°C, protect from light, stored under nitrogen. In solvent: -80°C for 6 months; -20°C for 1 month. | [6] |
Mechanism of Action: A Suicide Substrate of ACOX1
10,12-Tricosadiynoic acid functions as an irreversible inhibitor of ACOX1.[1] Upon entering the cell, it is converted into its active form, 10,12-tricosadiynoyl-CoA, by the peroxisomal very long-chain acyl-CoA synthetase (VLACS).[1] This CoA thioester then acts as a suicide substrate for ACOX1, leading to a time- and concentration-dependent inhibition of the enzyme's activity.[1][2] Studies have shown that incubation with 10 equivalents of 10,12-tricosadiynoyl-CoA can decrease ACOX1 activity by nearly 95% within 5 minutes.[1][2] The kinetic parameters for this irreversible inhibition have been determined to be a KI of 680 nM and a kinact of 3.18 min-1.[1]
The specific inhibition of ACOX1 by TDA has significant downstream metabolic consequences. By blocking the peroxisomal β-oxidation pathway, TDA triggers a compensatory increase in mitochondrial fatty acid oxidation. This shift is mediated through the activation of the SIRT1-AMPK signaling pathway and the proliferator-activated receptor α (PPARα).[4][9] The activation of this pathway ultimately leads to improved hepatic lipid metabolism and a reduction in reactive oxygen species (ROS) accumulation.[6]
Caption: Signaling pathway of 10,12-tricosadiynoic acid.
Key Experimental Findings and Protocols
Numerous in vivo and in vitro studies have demonstrated the effects of 10,12-tricosadiynoic acid on metabolic parameters.
| Study Type | Model | Dosage/Concentration | Duration | Key Findings |
| In Vivo | High-fat diet-fed male Wistar rats | 100 μg/kg/day (oral gavage) | 8 weeks | Increased hepatic mitochondrial FAO, reduced hepatic lipid and ROS content, decreased body weight gain, and lower serum triglyceride and insulin (B600854) levels.[4][9] |
| In Vivo | Wild-type mice with high-fat diet-induced NAFLD | Not specified | 14 weeks | Improved steatohepatitis and liver fibrosis, reduced liver inflammation and serum LDL levels.[10] |
| In Vitro | Not specified | 500 nM | Not specified | Inhibition of acyl-CoA oxidase-1 (ACOX1) activity.[1] |
Experimental Protocols
In Vivo Study: Evaluation in a High-Fat Diet-Induced Obesity Rat Model
-
Animal Model: Male Wistar rats.
-
Acclimation: Animals are acclimated for one week prior to the commencement of the study.
-
Diet: A high-fat diet is provided to induce a metabolic syndrome phenotype.
-
Treatment Groups:
-
Control Group: Vehicle (e.g., corn oil) administered by oral gavage.
-
Treatment Group: 10,12-tricosadiynoic acid suspended in the vehicle at a dose of 100 μg/kg body weight, administered daily via oral gavage.
-
-
Duration: 8 weeks.
-
Parameters Monitored:
-
Weekly: Body weight and food intake.
-
End of Study:
-
Blood Collection: Serum levels of triglycerides, insulin, and other relevant metabolic markers are measured.
-
Tissue Harvesting: The liver is excised for analysis of lipid content, reactive oxygen species (ROS) levels, and mitochondrial fatty acid oxidation (FAO) rates.
-
-
-
Methodology for Analysis:
-
Hepatic Lipid Content: Measured using standard lipid extraction and quantification assays.
-
ROS Levels: Assessed using fluorescent probes in liver homogenates.
-
Mitochondrial FAO: Determined by measuring the rate of radiolabeled fatty acid substrate oxidation in isolated mitochondria.
-
In Vitro Study: ACOX1 Inhibition Assay
-
Cell Line: A suitable cell line expressing ACOX1 (e.g., HepG2 human hepatoma cells).
-
Cell Culture: Cells are maintained in an appropriate culture medium and conditions.
-
Treatment: Cells are treated with varying concentrations of 10,12-tricosadiynoic acid (e.g., a dose range including 500 nM) or a vehicle control (e.g., DMSO).
-
Incubation Time: A suitable time course is chosen to observe the inhibitory effects.
-
Assay:
-
Cell Lysis: Cells are harvested and lysed to release cellular components.
-
ACOX1 Activity Measurement: The activity of ACOX1 in the cell lysates is determined using a specific enzymatic assay that measures the production of hydrogen peroxide, a byproduct of the ACOX1-catalyzed reaction.
-
-
Data Analysis: The ACOX1 activity in the treated groups is compared to the vehicle control to determine the extent of inhibition.
Caption: Workflow for in vivo evaluation of 10,12-tricosadiynoic acid.
Conclusion
10,12-Tricosadiynoic acid is a powerful tool for investigating the intricacies of lipid metabolism. Its specific and irreversible inhibition of ACOX1 provides a unique mechanism to probe the interplay between peroxisomal and mitochondrial fatty acid oxidation. The downstream activation of the SIRT1-AMPK pathway highlights its potential as a therapeutic candidate for metabolic disorders such as non-alcoholic fatty liver disease and obesity-related insulin resistance. The experimental protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to explore the full potential of this compelling molecule.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mybiosource.com [mybiosource.com]
- 3. amsbio.com [amsbio.com]
- 4. 10,12-TRICOSADIYNOIC ACID | 66990-30-5 [chemicalbook.com]
- 5. 10,12-Tricosadiynoic acid = 98.0 GC 66990-30-5 [sigmaaldrich.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. 10,12-Tricosadiynoic acid, 96% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 8. chembk.com [chembk.com]
- 9. 10,12-Tricosadiynoic acid | Acyltransferase | TargetMol [targetmol.com]
- 10. Inhibition of ACOX1 enhances the therapeutic efficacy of obeticholic acid in treating non-alcoholic fatty liver disease and mitigates its lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Purification of Tricosadiynoic Acid Monomer
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of 10,12-tricosadiynoic acid, a crucial monomer in the development of polydiacetylenes with applications in biosensors, drug delivery, and chromic materials. This document details the synthetic pathway, purification methodologies, and relevant biological context to support research and development in these fields.
Synthesis of 10,12-Tricosadiynoic Acid
The synthesis of 10,12-tricosadiynoic acid is achieved through a convergent approach, culminating in a Cadiot-Chodkiewicz coupling reaction. This strategy involves the preparation of two key precursors: 10-undecynoic acid and 1-bromo-1-dodecyne.
Synthesis of Precursor 1: 10-Undecynoic Acid
10-undecynoic acid is synthesized from the commercially available 10-undecenoic acid through a two-step process of bromination followed by dehydrobromination.
Experimental Protocol:
-
Bromination: 10-undecenoic acid is dissolved in a suitable solvent such as diethyl ether. The solution is cooled in an ice bath, and bromine is added dropwise with stirring until a persistent orange color is observed. The excess bromine is then quenched by the addition of a small amount of 10-undecenoic acid.
-
Dehydrobromination: The resulting 10,11-dibromoundecanoic acid is subjected to dehydrobromination using a strong base, typically sodamide in liquid ammonia (B1221849). The reaction mixture is stirred for several hours to ensure complete elimination.
-
Work-up and Purification: The reaction is quenched with ammonium (B1175870) chloride, and the ammonia is allowed to evaporate. The residue is then acidified, and the product is extracted with an organic solvent. The crude 10-undecynoic acid is purified by vacuum distillation and/or recrystallization from petroleum ether to yield a white crystalline solid.
Synthesis of Precursor 2: 1-Bromo-1-dodecyne
1-bromo-1-dodecyne is prepared from 1-dodecyne (B1581785), which can be synthesized from 1-dodecene (B91753).
Experimental Protocol:
-
Synthesis of 1-Dodecyne: 1-dodecene is first brominated to yield 1,2-dibromododecane. This intermediate is then dehydrobrominated using a strong base like potassium hydroxide (B78521) in ethanol (B145695) under reflux to yield 1-dodecyne. The product is purified by distillation.
-
Bromination of 1-Dodecyne: 1-dodecyne is treated with N-bromosuccinimide (NBS) in the presence of a catalytic amount of silver nitrate (B79036) in a suitable solvent like acetone. The reaction proceeds to selectively brominate the terminal alkyne, yielding 1-bromo-1-dodecyne. The product is purified by column chromatography.
Cadiot-Chodkiewicz Coupling for 10,12-Tricosadiynoic Acid
The final step involves the copper-catalyzed coupling of 10-undecynoic acid and 1-bromo-1-dodecyne.[1]
Experimental Protocol:
-
Reaction Setup: A solution of 10-undecynoic acid in a suitable solvent system (e.g., methanol/piperidine) is prepared in a reaction flask. A catalytic amount of a copper(I) salt, such as copper(I) bromide or chloride, and hydroxylamine (B1172632) hydrochloride are added.[1]
-
Coupling Reaction: A solution of 1-bromo-1-dodecyne in the same solvent system is added dropwise to the reaction mixture with vigorous stirring under an inert atmosphere. The reaction is typically carried out at room temperature and monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: Upon completion, the reaction mixture is acidified and the product is extracted with an organic solvent. The organic layer is washed, dried, and the solvent is removed under reduced pressure to yield the crude 10,12-tricosadiynoic acid.
Purification of 10,12-Tricosadiynoic Acid Monomer
Purification of the crude monomer is critical to obtain high-quality polydiacetylenes. Recrystallization is the most common and effective method.
Recrystallization
Experimental Protocol:
-
Solvent Selection: The crude 10,12-tricosadiynoic acid is dissolved in a minimal amount of a hot solvent. Suitable solvents include hexane, acetone, or a mixture of solvents like ethanol/water. The ideal solvent will dissolve the compound at high temperatures but have low solubility at room temperature.
-
Hot Filtration: If insoluble impurities are present, the hot solution is filtered to remove them.
-
Crystallization: The clear filtrate is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. Slow cooling promotes the formation of larger, purer crystals.
-
Isolation and Drying: The crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and dried under vacuum to remove any residual solvent. The purity of the recrystallized monomer can be assessed by its melting point and spectroscopic methods.
Data Presentation
Table 1: Physicochemical Properties of 10,12-Tricosadiynoic Acid
| Property | Value |
| Molecular Formula | C₂₃H₃₈O₂ |
| Molecular Weight | 346.55 g/mol |
| Appearance | White to light blue crystalline solid |
| Melting Point | 56-60 °C |
| Solubility | Insoluble in water; soluble in many organic solvents |
Table 2: Representative Synthesis and Purification Data
| Step | Starting Material(s) | Product | Representative Yield (%) | Purity (%) |
| Synthesis | 10-Undecynoic acid, 1-Bromo-1-dodecyne | Crude 10,12-Tricosadiynoic acid | 70-85 | ~90 |
| Purification | Crude 10,12-Tricosadiynoic acid | Purified 10,12-Tricosadiynoic acid | 80-95 (recrystallization) | >98 |
Visualization of Key Processes
Synthetic Workflow
The following diagram illustrates the overall workflow for the synthesis and purification of 10,12-tricosadiynoic acid.
Caption: Synthetic and purification workflow for 10,12-tricosadiynoic acid.
ACOX1 Inhibition Signaling Pathway
10,12-Tricosadiynoic acid is a known inhibitor of Acyl-CoA oxidase 1 (ACOX1), a key enzyme in peroxisomal fatty acid β-oxidation. Its inhibition has implications for cellular lipid metabolism and is of interest in drug development for metabolic diseases.
Caption: Inhibition of ACOX1 by 10,12-tricosadiynoic acid.
References
A Technical Guide to the Self-Assembly of Tricosadiynoic Acid into Vesicles and Films
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the principles and methodologies governing the self-assembly of 10,12-tricosadiynoic acid (TCDA) into organized supramolecular structures, namely vesicles and thin films. TCDA is an amphiphilic molecule featuring a hydrophilic carboxylic acid head group and a long hydrophobic hydrocarbon tail containing a diacetylene moiety. This unique structure drives its assembly in aqueous and interfacial environments and allows for subsequent topochemical polymerization into polydiacetylene (PDA). The resulting PDA structures are highly conjugated polymers known for their unique chromic properties (blue-to-red color transition) in response to external stimuli, making them invaluable for applications in biosensing, drug delivery, and materials science.[1][2]
Self-Assembly of Tricosadiynoic Acid Vesicles
TCDA vesicles, also known as liposomes or polymersomes, are spherical structures composed of one or more concentric lipid bilayers. In an aqueous solution, the amphiphilic TCDA molecules spontaneously arrange themselves to minimize the unfavorable interaction between their hydrophobic tails and water. This results in the formation of a bilayer sheet where the hydrophobic tails are shielded within the interior and the hydrophilic heads are exposed to the aqueous environment. This bilayer then closes upon itself to form a stable, hollow vesicle, capable of encapsulating hydrophilic substances within its aqueous core.[3][4][5]
Experimental Protocols for Vesicle Preparation
The formation of stable, size-controlled TCDA vesicles is a critical step for their application. Two common methods are the thin-film hydration technique and the solvent injection method.
Protocol 1: Thin-Film Hydration and Sonication
This is a conventional method for producing multilamellar vesicles (LMVs), which can be further processed to form small unilamellar vesicles (SUVs).
-
Lipid Film Preparation:
-
Dissolve 10,12-tricosadiynoic acid and any other lipid components (e.g., phospholipids, cholesterol) in a suitable organic solvent such as chloroform (B151607) or a chloroform/methanol mixture in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under vacuum. This process deposits a thin, uniform lipid film on the inner wall of the flask.
-
To ensure complete removal of residual solvent, place the flask under a high vacuum for at least 2-3 hours.
-
-
Hydration:
-
Hydrate the dry lipid film by adding an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) and agitating the flask. The temperature of the hydrating buffer should be above the phase transition temperature (Tc) of the lipid.
-
This initial hydration typically results in a milky suspension of large, multilamellar vesicles (LMVs).
-
-
Sizing and Homogenization (Sonication):
-
To achieve a homogeneous population of small unilamellar vesicles (SUVs), the LMV suspension is subjected to sonication.
-
Place the vesicle suspension in a bath sonicator and sonicate for 5-10 minutes, or until the suspension clarifies into a slightly hazy, transparent solution.
-
Alternatively, use a probe tip sonicator, taking care to avoid overheating, which can cause lipid degradation. Titanium particles shed from the probe tip must be removed by centrifugation.
-
Protocol 2: Solvent Injection Method
This method offers a scalable alternative that avoids energy-intensive secondary procedures like sonication or extrusion.[6]
-
Monomer Solution: Prepare a solution of TCDA in a water-miscible organic solvent, such as ethanol (B145695).
-
Injection: Rapidly inject the TCDA-ethanol solution into a vigorously stirred aqueous phase (e.g., deionized water).
-
Self-Assembly: The rapid dilution of ethanol causes the TCDA monomers to precipitate and self-assemble into vesicles.[6]
-
Annealing: Allow the vesicle solution to anneal at a low temperature (e.g., 4 °C) to stabilize the structures.[6]
Polymerization of TCDA Vesicles
Once formed, the TCDA vesicles can be polymerized to enhance their mechanical and chemical stability.[1] This is achieved through UV irradiation, which induces a 1,4-addition reaction across the diacetylene groups of adjacent monomers in the bilayer.
-
UV Irradiation: Expose the vesicle suspension to 254 nm UV light.[1][6]
-
Polymerization: The diacetylene monomers undergo topochemical polymerization, resulting in the formation of a blue-colored polydiacetylene (PDA) vesicle suspension.[1][6] The blue PDA phase exhibits a characteristic absorption maximum around 640 nm.
-
Stimuli Response: Upon exposure to environmental stimuli such as heat, pH changes, or ligand-receptor binding, the conjugated backbone of the PDA twists, inducing a colorimetric transition to a red phase (absorption maximum ~550 nm) and the onset of fluorescence.[1]
Caption: Experimental workflow for TCDA vesicle formation and polymerization.
Characterization and Quantitative Data
The physicochemical properties of the resulting vesicles are critical for their intended application and are assessed using various analytical techniques.
| Parameter | Technique | Typical Values | Significance |
| Particle Size & PDI | Dynamic Light Scattering (DLS) | 20 - 200 nm; PDI < 0.2 | Determines vesicle dimensions and size homogeneity.[6][7] |
| Zeta Potential | Electrophoretic Light Scattering | -20 to -40 mV (for anionic TCDA) | Measures surface charge, indicating colloidal stability.[6] |
| Morphology | Transmission Electron Microscopy (TEM) | Spherical, bilayer structure visible | Visual confirmation of vesicle formation and lamellarity.[7] |
| Polymerization | UV-Vis Spectroscopy | Absorbance peaks at ~640 nm (blue) and ~550 nm (red) | Confirms polymerization and monitors colorimetric transitions.[1] |
Self-Assembly of this compound Films
TCDA can be organized into highly ordered, ultrathin films using the Langmuir-Blodgett (LB) technique. This method involves forming a monolayer of amphiphilic molecules at the air-water interface and subsequently transferring it onto a solid substrate.[8]
Experimental Protocol for Langmuir-Blodgett Film Deposition
-
Monolayer Formation (Langmuir Film):
-
Prepare a dilute solution of TCDA in a volatile, water-immiscible organic solvent (e.g., chloroform) at a concentration of approximately 10⁻³ M/L.[9]
-
Fill an LB trough with an ultrapure water subphase.
-
Carefully spread the TCDA solution dropwise onto the water surface. The solvent evaporates, leaving the TCDA molecules to form a disordered monolayer (gas phase).[8]
-
-
Film Compression:
-
Use movable barriers on the LB trough to slowly compress the monolayer. This reduces the area per molecule, forcing the TCDA molecules into more ordered phases (liquid-expanded, liquid-condensed, and finally a solid-condensed phase).
-
Monitor the surface pressure (the reduction in surface tension caused by the film) with a Wilhelmy plate or similar sensor. The relationship between surface pressure and the area per molecule is recorded in a pressure-area isotherm, which reveals the phase behavior of the monolayer.
-
-
Monolayer Transfer (Deposition):
-
Once the film reaches a target surface pressure in the solid phase (e.g., 30 mN/m), a solid substrate (e.g., quartz, silicon) is vertically dipped into and withdrawn from the subphase through the monolayer.[9]
-
During each pass, a single, ordered monolayer is transferred onto the substrate.[8] By repeating this process, multilayer films of precise thickness can be constructed.[8]
-
Polymerization of TCDA Films
Similar to vesicles, the diacetylene units within the highly ordered LB film can be polymerized using UV light or electron beam irradiation to create a stable, cross-linked polymer film.[10] This process is often used in applications like microlithography.[10]
Caption: Logical workflow for Langmuir-Blodgett (LB) film deposition.
Characterization and Quantitative Data
The quality and properties of the deposited films are assessed to ensure uniformity and desired performance.
| Parameter | Technique | Typical Values | Significance |
| Surface Pressure | Pressure-Area Isotherm | 25-30 mN/m for deposition | Indicates the phase state and packing density of the monolayer.[9] |
| Film Morphology/Roughness | Atomic Force Microscopy (AFM) | Average roughness: 1-10 nm | Visualizes surface topography, packing defects, and homogeneity.[9] |
| Film Thickness | Ellipsometry / X-ray Reflectivity | ~2.5 - 3.0 nm per monolayer | Provides precise measurement of film thickness. |
| Chemical Composition | X-ray Photoelectron Spectroscopy (XPS) | C1s, O1s peaks confirm presence | Verifies the elemental composition of the self-assembled film.[11] |
Applications in Drug Development and Biosensing
The unique properties of self-assembled and polymerized TCDA structures make them highly attractive for biomedical applications.
-
Drug Delivery: PDA vesicles offer enhanced stability against detergents and physiological conditions compared to conventional liposomes.[7] Their polymerized shell can provide sustained release of encapsulated drugs; for instance, paclitaxel-loaded PDA vesicles have shown reduced drug release rates compared to standard phospholipid vesicles, making them promising carriers for anticancer drugs.[7] Furthermore, the vesicle surface can be modified with targeting moieties or polyethylene (B3416737) glycol (PEG) to reduce non-specific cellular interactions and cytotoxicity.[12]
-
Biosensors: The most prominent application of PDA is in biosensing.[1] The stimuli-responsive colorimetric and fluorescent properties of PDA vesicles and films allow for the development of label-free detection systems.[2] When a target analyte (e.g., a protein, ion, or pathogen) interacts with the PDA surface, it perturbs the conjugated backbone, triggering the blue-to-red color change that can often be detected by the naked eye.[1][6] This principle is being harnessed to create sensors for temperature monitoring, pathogen detection, and screening of molecular interactions.[2]
References
- 1. Recent advances on polydiacetylene-based smart materials for biomedical applications - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. Polydiacetylene (PDA) Embedded Polymer-Based Network Structure for Biosensor Applications | MDPI [mdpi.com]
- 3. Formation and size distribution of self-assembled vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Theory of self-assembly of lipid bilayers and vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Investigation on the self-assembled behaviors of C18 unsaturated fatty acids in arginine aqueous solution - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Fabrication of polydiacetylene particles using a solvent injection method - Materials Advances (RSC Publishing) DOI:10.1039/D0MA00442A [pubs.rsc.org]
- 7. Polydiacetylene vesicles as a novel drug sustained-release system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Langmuir–Blodgett film - Wikipedia [en.wikipedia.org]
- 9. Langmuir-Blodgett Films of Arachidic and Stearic Acids as Sensitive Coatings for Chloroform HF SAW Sensors [mdpi.com]
- 10. scilit.com [scilit.com]
- 11. Simulation and Modeling of Self-Assembled Monolayers of Carboxylic Acid Thiols on Flat and Nanoparticle Gold Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Modifying Polydiacetylene Vesicle Compositions to Reduce Non-Specific Interactions - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Scientific Journey of Tricosadiynoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of 10,12-tricosadiynoic acid, a molecule of significant interest in both materials science and biomedical research. Initially recognized for its capacity to form polydiacetylene polymers with unique chromogenic properties, recent investigations have unveiled its potent and specific inhibitory effects on acyl-CoA oxidase-1 (ACOX1), a key enzyme in peroxisomal fatty acid β-oxidation. This guide details the historical context of its parent class of molecules, its synthesis, and the experimental protocols for investigating its biological activity, particularly its role in the SIRT1-AMPK signaling pathway. Quantitative data from key studies are summarized, and logical workflows are visualized to provide a comprehensive resource for researchers in the field.
Discovery and History
The story of 10,12-tricosadiynoic acid is intrinsically linked to the broader discovery of diacetylene polymerization. In 1969, Gerhard Wegner reported the solid-state polymerization of diacetylene monomers, a process that yielded highly ordered crystalline polymers. This seminal work laid the foundation for the field of polydiacetylene chemistry. A few years later, in 1972, Raymond H. Baughman further elucidated the mechanism, coining the term "topochemical polymerization" to describe how the spatial arrangement of monomers in a crystal lattice dictates the polymerization process.
While the exact date and discoverer of 10,12-tricosadiynoic acid specifically are not prominently documented in readily available literature, its synthesis and study are a direct extension of this foundational work on diacetylenes. The general class of diynoic acids was explored for their ability to form Langmuir-Blodgett films and for their unique optical properties upon polymerization. More recently, the focus has shifted to the molecule's distinct biological activities, particularly its role as a specific inhibitor of ACOX1, which has opened new avenues for its application in metabolic disease research.
Synthesis of 10,12-Tricosadiynoic Acid
The synthesis of 10,12-tricosadiynoic acid can be achieved through various organic chemistry routes, with the Cadiot-Chodkiewicz coupling reaction being a prominent and effective method for creating the characteristic diyne bond.[1][2][3][4] This reaction involves the coupling of a terminal alkyne with a 1-haloalkyne in the presence of a copper(I) salt and a base.
A plausible synthetic route starts from commercially available 10-undecynoic acid.[5] The general steps are outlined below.
Experimental Protocol: Synthesis via Cadiot-Chodkiewicz Coupling
Materials:
-
10-undecynoic acid
-
1-Bromododecane
-
Copper(I) chloride (CuCl) or Copper(I) bromide (CuBr)
-
Amine base (e.g., ethylamine, piperidine)
-
Hydroxylamine (B1172632) hydrochloride (as a reducing agent to maintain Cu(I) state)
-
Solvents (e.g., methanol, tetrahydrofuran)
-
Standard laboratory glassware and purification apparatus (e.g., chromatography columns)
Procedure:
-
Preparation of the Terminal Alkyne: 10-undecynoic acid serves as the terminal alkyne component.
-
Preparation of the 1-Haloalkyne: 1-Dodecyne is first synthesized from 1-bromododecane. This is then converted to 1-bromo-1-dodecyne.
-
Coupling Reaction:
-
Dissolve 10-undecynoic acid in a suitable solvent (e.g., methanol).
-
Add the amine base to deprotonate the terminal alkyne.
-
In a separate flask, prepare the catalyst solution by dissolving the copper(I) salt and hydroxylamine hydrochloride in the solvent.
-
Slowly add the 1-bromo-1-dodecyne solution to the reaction mixture containing the deprotonated 10-undecynoic acid and the copper catalyst.
-
Stir the reaction at room temperature for several hours until completion, monitoring by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Quench the reaction with an aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the organic layer with brine and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield pure 10,12-tricosadiynoic acid.
-
Logical Workflow for Synthesis:
Biological Activity: Inhibition of Acyl-CoA Oxidase-1 (ACOX1)
A significant area of research for 10,12-tricosadiynoic acid is its role as a potent and specific inhibitor of Acyl-CoA Oxidase-1 (ACOX1).[6] ACOX1 is the rate-limiting enzyme in the peroxisomal β-oxidation of very-long-chain fatty acids. Inhibition of ACOX1 has been shown to have therapeutic potential in metabolic diseases.[6]
Quantitative Data on ACOX1 Inhibition
| Parameter | Value | Reference |
| Inhibition of ACOX1 activity by 10,12-tricosadiynoic acid-CoA | ~95% decrease after 5 min incubation with 10 eq | [6][7] |
| Inhibition Kinetics (irreversible) | KI = 680 nM, kinact = 3.18 min-1 | [6][8] |
| In vivo inhibition in rats (oral dose) | ~70% decrease in liver ACOX1 activity at 160 µg/kg | [9] |
Experimental Protocol: ACOX1 Activity Assay
This protocol is adapted from methods used to assess ACOX1 activity in the presence of inhibitors.[10]
Materials:
-
Purified ACOX1 enzyme or liver tissue homogenate
-
10,12-tricosadiynoic acid
-
Coenzyme A (to form the active inhibitor, tricosadiynoic acid-CoA)
-
Palmitoyl-CoA (substrate for ACOX1)
-
Reaction buffer (e.g., 50 mM potassium phosphate, pH 7.4)
-
Reagents for detecting hydrogen peroxide (H2O2) production (e.g., Amplex Red, horseradish peroxidase)
-
Microplate reader
Procedure:
-
Preparation of Inhibitor: Incubate 10,12-tricosadiynoic acid with Coenzyme A and a suitable acyl-CoA synthetase to form 10,12-tricosadiynoic acid-CoA, the active inhibitor.
-
Enzyme Inhibition:
-
Pre-incubate the ACOX1 enzyme or tissue homogenate with varying concentrations of 10,12-tricosadiynoic acid-CoA for a defined period (e.g., 10 minutes) at 37°C.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the substrate, palmitoyl-CoA.
-
The reaction produces H2O2 as a byproduct.
-
-
Detection:
-
The rate of H2O2 production is measured using a fluorometric or colorimetric assay (e.g., Amplex Red assay).
-
Monitor the increase in fluorescence or absorbance over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the IC50 value by plotting the reaction rate against the inhibitor concentration.
-
Workflow for ACOX1 Inhibition Assay:
Involvement in the SIRT1-AMPK Signaling Pathway
Research has demonstrated that the inhibition of ACOX1 by 10,12-tricosadiynoic acid leads to the activation of the SIRT1-AMPK signaling pathway.[8][9] This pathway is a crucial regulator of cellular energy homeostasis and has implications for metabolic health.
Signaling Pathway Diagram
Experimental Protocol: Investigating SIRT1-AMPK Pathway Activation
This protocol outlines the steps to investigate the effect of 10,12-tricosadiynoic acid on the SIRT1-AMPK pathway in a cell-based model.
Materials:
-
Cell line (e.g., HepG2 human liver cancer cells)
-
Cell culture medium and supplements
-
10,12-Tricosadiynoic acid
-
Lysis buffer for protein extraction
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Primary antibodies: anti-phospho-AMPK (Thr172), anti-AMPK, anti-SIRT1, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Culture HepG2 cells to 70-80% confluency.
-
Treat cells with varying concentrations of 10,12-tricosadiynoic acid for a specified time (e.g., 24 hours). Include a vehicle-only control group.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse the cells with lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize protein concentrations and prepare samples for SDS-PAGE.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the levels of phospho-AMPK to total AMPK and SIRT1 to the loading control (β-actin).
-
Compare the protein levels in the treated groups to the control group to determine the effect of this compound.
-
Experimental Workflow for Pathway Analysis:
Conclusion
10,12-tricosadiynoic acid has evolved from a molecule of interest primarily in materials science to a significant tool in biomedical research. Its specific inhibition of ACOX1 and subsequent activation of the SIRT1-AMPK pathway highlight its potential as a therapeutic agent for metabolic disorders. This guide provides a foundational understanding of its history, synthesis, and the experimental methodologies required to explore its biological functions, serving as a valuable resource for scientists and researchers dedicated to advancing our knowledge in this exciting field. Further research into the precise historical origins of this compound and the development of more detailed and standardized protocols will undoubtedly contribute to its continued and expanded application.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Recent developments and applications of the Cadiot–Chodkiewicz reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. synarchive.com [synarchive.com]
- 4. Cadiot–Chodkiewicz coupling - Wikipedia [en.wikipedia.org]
- 5. 10,12-TRICOSADIYNOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 6. 10,12-Tricosadiynoic acid | Acyltransferase | TargetMol [targetmol.com]
- 7. mybiosource.com [mybiosource.com]
- 8. universalbiologicals.com [universalbiologicals.com]
- 9. researchgate.net [researchgate.net]
- 10. Hepatic Acyl CoA Oxidase1 Inhibition Modifies Brain Lipids and Electrical Properties of Dentate Gyrus - PMC [pmc.ncbi.nlm.nih.gov]
Beyond ACOX1: An In-depth Technical Guide to the Diverse Biological Activities of Tricosadiynoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tricosadiynoic acid, predominantly studied as 10,12-tricosadiynoic acid (TDYA), is widely recognized as a highly specific and irreversible inhibitor of Acyl-CoA oxidase 1 (ACOX1), the rate-limiting enzyme in peroxisomal β-oxidation.[1][2][3][4] While this inhibitory action is a cornerstone of its mechanism, a growing body of research reveals a cascade of downstream biological effects that extend far beyond the singular inhibition of ACOX1. This technical guide delves into these multifaceted activities, providing a comprehensive overview of the signaling pathways, physiological outcomes, and potential therapeutic applications of this compound. We present quantitative data in structured tables for comparative analysis, detailed experimental protocols, and visual diagrams of key signaling pathways to facilitate a deeper understanding of its complex biological role.
Metabolic Regulation and Cellular Signaling
The primary mechanism of 10,12-tricosadiynoic acid's action, the inhibition of ACOX1, sets off a chain of metabolic reprogramming events. These events are not merely a consequence of reduced peroxisomal β-oxidation but involve the active modulation of key regulatory pathways.
Activation of the SIRT1-AMPK Pathway
A significant effect of TDYA treatment in the context of a high-fat diet is the activation of the SIRT1-AMPK (adenosine 5′-monophosphate-activated protein kinase) pathway.[1][2][4][5] This activation leads to an increase in hepatic mitochondrial fatty acid oxidation.[2][4] The inhibition of ACOX1 appears to inversely regulate mitochondrial β-oxidation by modulating the cellular NADH/NAD+ ratio and acetate (B1210297) levels, which in turn activates SIRT1 and subsequently AMPK.[1]
Peroxisome Proliferator-Activator Receptor Alpha (PPARα) Activation
In conjunction with the SIRT1-AMPK pathway, TDYA treatment has been shown to activate PPARα, a key transcription factor in the regulation of lipid metabolism.[2][4][5] This activation further contributes to the observed increase in mitochondrial fatty acid oxidation.
Anti-Inflammatory and Anti-Fibrotic Effects
Recent studies have highlighted the potential of 10,12-tricosadiynoic acid in mitigating liver inflammation and fibrosis, particularly in the context of non-alcoholic fatty liver disease (NAFLD).[6][7]
Inhibition of IL-1β and α-SMA Signaling
TDYA has been demonstrated to inhibit the signaling pathways of interleukin-1β (IL-1β) and alpha-smooth muscle actin (α-SMA).[7] Downregulation of the pro-inflammatory cytokine IL-1β and α-SMA, a marker of hepatic stellate cell activation, contributes to the improvement of steatohepatitis and liver fibrosis.[7][8]
Neurological Effects
The impact of this compound extends to the central nervous system, where it has been shown to alter brain lipid composition and neuronal activity.
Modulation of Brain Fatty Acid Profile and Neuronal Excitability
Systemic inhibition of ACOX1 by TDYA in rats leads to significant changes in the fatty acid composition of the brain.[9][10][11] Specifically, an increase in C20, C22, C18:1, and C20:1 fatty acids and a decrease in C18, C24, C20:3n6, and C22:6n3 have been observed.[9][10] These alterations are associated with a hyperpolarization of the resting membrane potential, a reduction in input resistance and action potential duration, and decreased spike firing in dentate gyrus granule cells, ultimately leading to neuronal hypo-excitability.[9][10]
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on 10,12-tricosadiynoic acid.
Table 1: In Vivo Efficacy in Metabolic Models
| Parameter | Model | Dosage | Duration | Effect | Reference |
| Body Weight Gain | High-Fat Diet-Fed Rats | 100 µg/kg/day (oral gavage) | 8 weeks | Reduced | [2][4][5] |
| Serum Triglycerides | High-Fat Diet-Fed Rats | 100 µg/kg/day (oral gavage) | 8 weeks | Decreased | [2][4][5] |
| Serum Insulin | High-Fat Diet-Fed Rats | 100 µg/kg/day (oral gavage) | 8 weeks | Decreased | [2][4][5] |
| Hepatic Lipid Content | High-Fat Diet-Fed Rats | 100 µg/kg/day (oral gavage) | 8 weeks | Significantly Decreased | [2][5] |
| Hepatic ROS Content | High-Fat Diet-Fed Rats | 100 µg/kg/day (oral gavage) | 8 weeks | Significantly Decreased | [2][5] |
| Peroxisomal β-oxidation | Nile Tilapia | 37.5, 75, 150 mg/kg diet | - | Significantly Decreased | [5][12] |
| Body Fat Accumulation | Nile Tilapia | 37.5, 75, 150 mg/kg diet | - | Increased | [5][12] |
| Serum LDL | NAFLD Mice | Not specified | - | Significantly Reduced | [6][8] |
| Serum AST | NAFLD Mice | Not specified | 14 weeks | Significantly Reduced | [8] |
| Serum TG | NAFLD Mice | Not specified | 14 weeks | Significantly Reduced | [8] |
| Serum CHO | NAFLD Mice | Not specified | 14 weeks | Significantly Reduced | [8] |
Table 2: In Vitro and Biochemical Parameters
| Parameter | System | Concentration/Dose | Observation | Reference |
| ACOX1 Activity | Recombinant Purified ACOX1 | 10 eq of TDYA-CoA | ~95% decrease after 5 min | [3][4][12][13] |
| ACOX1 Activity | In vitro | 500 nM | Inhibited | [3][12] |
| ACOX1 Inhibition Kinetics | In vitro | - | K_I = 680 nM, k_inact = 3.18 min⁻¹ | [3][4][12] |
| Hepatic ACOX1 Activity | Wistar Rats | 100 µg/kg/day for 25 days | 30% reduction | [10] |
| NAD+/NADH Ratio (Liver) | High-Fat Diet-Fed Rats | 100 µg/kg/day for 8 weeks | 36% increase | [13] |
| SIRT1 Expression (Liver) | High-Fat Diet-Fed Rats | 100 µg/kg/day for 8 weeks | Increased | [13] |
| AMPK Phosphorylation (Liver) | High-Fat Diet-Fed Rats | 100 µg/kg/day for 8 weeks | 82% increase | [13] |
| ACC Phosphorylation (Liver) | High-Fat Diet-Fed Rats | 100 µg/kg/day for 8 weeks | 105% increase | [13] |
| p70S6K Phosphorylation (Liver) | High-Fat Diet-Fed Rats | 100 µg/kg/day for 8 weeks | 49% decrease | [13] |
| PGC-1α Expression (Liver) | High-Fat Diet-Fed Rats | 100 µg/kg/day for 8 weeks | 83% enhancement | [13] |
Experimental Protocols
In Vivo Study of Metabolic Effects in High-Fat Diet-Fed Rats
-
Animal Model: Male Wistar rats (210-230 g).[3]
-
Diet: High-fat diet to induce obesity and metabolic dysfunction.[2][3]
-
Treatment: 10,12-tricosadiynoic acid (100 µg/kg) administered daily via oral gavage for 8 weeks.[3][4]
-
Vehicle Control: Olive oil.[9]
-
Outcome Measures:
-
Body weight, food intake.
-
Serum levels of triglycerides, insulin, glucose, AST, and ALT.[2][5][8]
-
Hepatic lipid and reactive oxygen species (ROS) content.[2][5]
-
Western blot analysis of liver tissue for proteins involved in the SIRT1-AMPK pathway (SIRT1, p-AMPK, p-ACC) and PGC-1α.[13]
-
Measurement of hepatic NAD+/NADH ratio.[13]
-
Assessment of mitochondrial and peroxisomal fatty acid oxidation rates.
-
Electrophysiological Recording in Rat Brain Slices
-
Treatment: 10,12-tricosadiynoic acid (100 µg/kg) in olive oil administered by daily gavage for 25 days.[9][11]
-
Brain Slice Preparation: Preparation of acute brain slices containing the dentate gyrus.
-
Electrophysiology: Whole-cell patch-clamp recordings from dentate gyrus granule cells to measure resting membrane potential, input resistance, action potential properties, and spike firing.[9]
-
Biochemical Analysis: Gas chromatography to determine the fatty acid composition of brain tissue.[9][11]
Other Potential Applications
Beyond its metabolic and neurological effects, this compound has been noted in other contexts:
-
Cancer Diagnostics: As a diacetylene monomer, 10,12-tricosadiynoic acid is used in the formation of chromatic vesicles for a "reactomics" approach to cancer diagnostics.[14]
-
Bioactive Compound: It has been identified as a bioactive compound in fermented cocoa pod husk, which is reported to have antioxidant and anti-inflammatory properties.[15]
-
Click Chemistry: 10,12-tricosadiynoic acid contains an alkyne group, making it a reagent for copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry.[12]
Conclusion
The biological activities of this compound, particularly 10,12-tricosadiynoic acid, are far more extensive than its well-established role as an ACOX1 inhibitor. Its ability to modulate key metabolic signaling pathways like SIRT1-AMPK and PPARα, exert anti-inflammatory and anti-fibrotic effects in the liver, and influence neuronal function highlights its potential as a versatile pharmacological tool and a lead compound for the development of therapeutics for metabolic disorders, inflammatory diseases, and potentially neurological conditions. Further research into the ACOX1-independent effects of this compound is warranted to fully elucidate its therapeutic potential.
References
- 1. Peroxisomal regulation of energy homeostasis: Effect on obesity and related metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Specific Inhibition of Acyl-CoA Oxidase-1 by an Acetylenic Acid Improves Hepatic Lipid and Reactive Oxygen Species (ROS) Metabolism in Rats Fed a High Fat Diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. 10,12-Tricosadiynoic acid | Acyltransferase | TargetMol [targetmol.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. pharmrxiv.de [pharmrxiv.de]
- 7. Frontiers | Inhibition of ACOX1 enhances the therapeutic efficacy of obeticholic acid in treating non-alcoholic fatty liver disease and mitigates its lipotoxicity [frontiersin.org]
- 8. Inhibition of ACOX1 enhances the therapeutic efficacy of obeticholic acid in treating non-alcoholic fatty liver disease and mitigates its lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Hepatic Acyl CoA Oxidase1 Inhibition Modifies Brain Lipids and Electrical Properties of Dentate Gyrus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bcn.iums.ac.ir [bcn.iums.ac.ir]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Specific Inhibition of Acyl-CoA Oxidase-1 by an Acetylenic Acid Improves Hepatic Lipid and Reactive Oxygen Species (ROS) Metabolism in Rats Fed a High Fat Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Cocoa Pod Husk Valorization Through Rhizopus stolonifer Solid-State Fermentation: Enhancement in Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Polydiacetylene from 10,12-Tricosadiynoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Polydiacetylenes (PDAs) are a fascinating class of conjugated polymers renowned for their dramatic blue-to-red color transition in response to a variety of external stimuli. This property makes them highly valuable materials for the development of sensitive biosensors, drug delivery systems, and other advanced biomedical applications.[1] This document provides detailed protocols for the synthesis of polydiacetylene vesicles from the monomer 10,12-tricosadiynoic acid (TCDA). Two common and effective methods, thin film hydration and solvent injection, are described in detail. Furthermore, this guide includes protocols for the characterization of the resulting PDA vesicles and quantitative data to aid in experimental design and analysis.
Introduction
10,12-tricosadiynoic acid (TCDA) is a diacetylene monomer that can be prompted to self-assemble into vesicles in aqueous solutions.[2] Upon exposure to 254 nm UV irradiation, these monomer vesicles undergo topochemical polymerization to form polydiacetylene (PDA), a conjugated polymer with a characteristic blue appearance.[1][3] The blue-phase PDA exhibits a distinct absorption maximum at approximately 640 nm.[4][5] Perturbation of the polymer backbone by external stimuli, such as changes in temperature, pH, or the binding of analytes, induces a conformational change in the polymer, resulting in a shift of the absorption maximum to around 540 nm, which corresponds to the red phase of the PDA.[2][5] This dramatic and easily detectable colorimetric response is the basis for the wide range of sensing applications of PDAs.[6]
Experimental Protocols
Two primary methods for the preparation of PDA vesicles from TCDA are detailed below.
Method 1: Thin Film Hydration
This conventional method involves the formation of a thin lipid film followed by hydration to form vesicles.
Materials:
-
10,12-tricosadiynoic acid (TCDA)
-
Chloroform (B151607) or ethanol (B145695) (spectroscopic grade)
-
Phosphate-buffered saline (PBS) or other aqueous buffer of choice
-
Round-bottom flask
-
Rotary evaporator
-
Bath sonicator or probe sonicator
-
Extruder (optional)
-
UV lamp (254 nm)
Procedure:
-
Monomer Dissolution: Dissolve 10,12-tricosadiynoic acid in chloroform or ethanol in a round-bottom flask to a final concentration of 1-10 mg/mL.
-
Film Formation: Remove the solvent using a rotary evaporator to form a thin, uniform film of the TCDA monomer on the inner surface of the flask.
-
Hydration: Add the desired aqueous buffer (e.g., PBS) to the flask. The volume will depend on the desired final concentration of the vesicles.
-
Vesicle Formation: Hydrate the lipid film by gentle agitation or sonication in a bath sonicator above the phase transition temperature of the monomer. This process facilitates the self-assembly of the TCDA monomers into multilamellar vesicles.
-
Size Reduction (Optional): To obtain unilamellar vesicles of a more uniform size, the vesicle suspension can be subjected to probe sonication or extrusion through polycarbonate membranes of a defined pore size.
-
Annealing: Store the vesicle solution at 4°C overnight to allow for annealing and stabilization of the vesicle structure.[2]
-
Photopolymerization: Expose the vesicle solution to a 254 nm UV lamp for a predetermined amount of time (typically 1-20 minutes) to induce polymerization.[4][5] The solution will turn a deep blue color, indicating the formation of polydiacetylene.
Method 2: Solvent Injection
This method offers a potentially more scalable approach to vesicle formation.[2]
Materials:
-
10,12-tricosadiynoic acid (TCDA)
-
Ethanol (absolute)
-
Deionized water or other aqueous medium
-
Syringe pump
-
Stir plate and stir bar
-
UV lamp (254 nm)
Procedure:
-
Monomer Solution: Dissolve 10,12-tricosadiynoic acid in ethanol to a desired concentration (e.g., 1 mg/mL).[2]
-
Aqueous Phase: Heat the deionized water or aqueous buffer to a temperature above the phase transition temperature of the monomer (e.g., 85°C) in a beaker with vigorous stirring.[2]
-
Injection: Slowly inject the ethanolic TCDA solution into the heated aqueous phase using a syringe pump. The slow addition allows for the rapid self-assembly of the monomers into vesicles as the ethanol disperses.[2]
-
Ethanol Evaporation: Continue to stir the solution at the elevated temperature for approximately 1 hour to ensure the complete evaporation of ethanol.[2]
-
Cooling and Annealing: Allow the vesicle solution to cool to room temperature and then store at 4°C overnight for annealing.[2]
-
Photopolymerization: Irradiate the vesicle solution with 254 nm UV light to induce polymerization, resulting in the formation of blue-phase PDA vesicles.[2]
Characterization of Polydiacetylene Vesicles
UV-Vis Spectroscopy:
-
Use a UV-Vis spectrophotometer to record the absorption spectrum of the PDA vesicle solution.
-
The blue phase of the PDA will exhibit a characteristic absorption maximum around 640 nm.[4][7]
-
Upon exposure to a stimulus (e.g., heat, pH change), a colorimetric transition to the red phase can be monitored by the appearance of a new absorption peak around 540 nm.[7]
Dynamic Light Scattering (DLS):
-
DLS can be used to determine the size distribution and zeta potential of the PDA vesicles.[2] This is crucial for applications in drug delivery and for assessing the stability of the vesicle suspension.
Raman Spectroscopy:
-
Raman spectroscopy is a powerful tool for probing the vibrational modes of the PDA backbone.
-
The blue phase of PDA typically shows strong peaks corresponding to the C≡C and C=C stretching modes.[8][9] Changes in these peaks can provide insight into the conformational changes that occur during the blue-to-red transition.
Quantitative Data
The following tables summarize key parameters and expected outcomes for the synthesis and characterization of PDA from TCDA.
| Parameter | Thin Film Hydration | Solvent Injection | Reference |
| Monomer Solvent | Chloroform or Ethanol | Ethanol | [2] |
| Aqueous Phase | Buffer (e.g., PBS) | Deionized Water or Buffer | [2] |
| Temperature | Above phase transition temp. | 85°C | [2] |
| Typical Monomer Conc. | 1-10 mg/mL (in organic solvent) | 0.4 mg/mL (final in aqueous) | [2] |
Table 1: Comparison of Typical Reaction Conditions for PDA Vesicle Synthesis.
| Parameter | Typical Value | Reference |
| UV Wavelength | 254 nm | [1][2] |
| Irradiation Time | 1 - 20 minutes | [4][5] |
| Blue Phase λmax | ~640 nm | [4][7] |
| Red Phase λmax | ~540 nm | [5][7] |
| Vesicle Size (DLS) | Dependent on preparation (e.g., sonication, extrusion) | [2] |
Table 2: Key Parameters for Photopolymerization and Spectroscopic Characterization.
Visualizations
Caption: Workflow for the synthesis and characterization of polydiacetylene vesicles.
Caption: 1,4-Addition polymerization of diacetylene monomers to form polydiacetylene.
References
- 1. Recent advances on polydiacetylene-based smart materials for biomedical applications - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. Fabrication of polydiacetylene particles using a solvent injection method - Materials Advances (RSC Publishing) DOI:10.1039/D0MA00442A [pubs.rsc.org]
- 3. Biomolecule-Functionalized Smart Polydiacetylene for Biomedical and Environmental Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of UV Irradiation Time and Headgroup Interactions on the Reversible Colorimetric pH Response of Polydiacetylene Assemblies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Tricosadiynoic Acid-Based Colorimetric Biosensors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the development of colorimetric biosensors using 10,12-tricosadiynoic acid (TCDA). The protocols outlined below cover the essential steps from the preparation of TCDA vesicles to their functionalization with biorecognition molecules and the final colorimetric detection of target analytes.
Principle of TCDA-Based Colorimetric Biosensors
TCDA is a diacetylene monomer that can be polymerized to form polydiacetylene (PDA). When TCDA monomers self-assemble into vesicles or liposomes and are subsequently polymerized using UV irradiation (254 nm), they form a deep blue-colored solution. This blue phase of PDA has a characteristic absorption maximum at approximately 640 nm.[1][2]
The sensing mechanism relies on a conformational change in the conjugated ene-yne backbone of the PDA polymer.[3][4] This change can be induced by various external stimuli, including temperature, pH, mechanical stress, or, in the case of biosensors, the binding of a target analyte to a recognition element immobilized on the vesicle surface. This perturbation of the PDA backbone leads to a shift in its absorption spectrum, resulting in a visible color change from blue to red (absorption maximum ~540 nm).[1][2] This colorimetric transition can be easily detected by the naked eye or quantified using a spectrophotometer.[2][3]
Experimental Protocols
Preparation of TCDA Vesicles
This protocol describes the preparation of TCDA vesicles using a combination of the thin-film hydration method and probe sonication.
Materials:
-
10,12-Tricosadiynoic acid (TCDA)
-
Deionized (DI) water or desired buffer (e.g., PBS)
-
Round-bottom flask
-
Rotary evaporator
-
Probe sonicator
-
Syringe filters (0.45 µm)
Protocol:
-
Thin-Film Formation:
-
Dissolve TCDA in chloroform to a final concentration of 1 mg/mL in a round-bottom flask.
-
Remove the chloroform using a rotary evaporator at room temperature. This will leave a thin, uniform film of TCDA on the inner surface of the flask.
-
Place the flask under a high vacuum for at least 2 hours to ensure complete removal of any residual solvent.
-
-
Hydration:
-
Add DI water or the desired buffer to the flask to achieve a final TCDA concentration of 1 mM.
-
Hydrate the lipid film by rotating the flask at a temperature above the phase transition temperature of TCDA (~45°C) for 1 hour. The solution will appear milky.
-
-
Vesicle Formation by Sonication:
-
Transfer the hydrated TCDA suspension to a glass vial.
-
Sonicate the suspension using a probe sonicator on ice. Use short bursts (e.g., 30 seconds on, 30 seconds off) to prevent overheating. The total sonication time will typically be 10-15 minutes, or until the solution becomes translucent, indicating the formation of small unilamellar vesicles.
-
Filter the vesicle solution through a 0.45 µm syringe filter to remove any large aggregates or titanium particles from the sonicator probe.
-
-
Polymerization:
-
Transfer the vesicle solution to a quartz cuvette or a petri dish.
-
Expose the solution to 254 nm UV light for 5-15 minutes. The solution will turn a deep blue color, indicating the polymerization of TCDA into PDA.
-
Store the polymerized PDA vesicles at 4°C in the dark.
-
Functionalization of TCDA Vesicles with Antibodies
This protocol describes the covalent conjugation of antibodies to the carboxyl groups on the surface of TCDA vesicles using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) chemistry.
Materials:
-
Polymerized TCDA vesicles (1 mM)
-
Antibody specific to the target analyte
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M ethanolamine
-
Centrifugal filter units (e.g., 100 kDa MWCO)
Protocol:
-
Activation of Carboxyl Groups:
-
To 1 mL of 1 mM polymerized TCDA vesicles in Activation Buffer, add EDC to a final concentration of 10 mM and NHS to a final concentration of 20 mM.
-
Incubate the mixture at room temperature for 30 minutes with gentle shaking.
-
-
Removal of Excess EDC/NHS:
-
Wash the activated vesicles to remove unreacted EDC and NHS. This can be done by centrifugation using centrifugal filter units. Resuspend the vesicle pellet in Coupling Buffer. Repeat the washing step twice.
-
-
Antibody Conjugation:
-
Add the antibody to the activated TCDA vesicle suspension. The optimal antibody concentration should be determined empirically, but a starting point is a 1:1 molar ratio of antibody to accessible TCDA on the outer leaflet of the vesicles.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle shaking.
-
-
Quenching of Unreacted Sites:
-
Add the Quenching Solution to a final concentration of 50 mM to block any unreacted NHS-ester sites.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of Functionalized Vesicles:
-
Purify the antibody-conjugated vesicles from unconjugated antibodies and quenching reagents using centrifugal filtration. Resuspend the final pellet in a suitable storage buffer (e.g., PBS with 0.05% sodium azide).
-
Store the functionalized vesicles at 4°C.
-
Colorimetric Detection Assay
This protocol outlines the general procedure for detecting a target analyte using the functionalized TCDA vesicles.
Materials:
-
Antibody-functionalized TCDA vesicles
-
Target analyte solution at various concentrations
-
Negative control solution (buffer or a solution containing non-target molecules)
-
96-well microplate
-
Microplate reader or UV-Vis spectrophotometer
Protocol:
-
Assay Setup:
-
Pipette a fixed volume of the antibody-functionalized TCDA vesicle solution (e.g., 100 µL of a 0.5 mM solution) into the wells of a 96-well microplate.
-
-
Analyte Incubation:
-
Add different concentrations of the target analyte solution to the wells. Include a negative control.
-
Incubate the plate at room temperature for a predetermined time (e.g., 15-60 minutes). The optimal incubation time should be determined during assay development.
-
-
Colorimetric Measurement:
-
Observe the color change in the wells. A change from blue to red/purple indicates the presence of the target analyte.
-
Quantify the color change by measuring the absorbance spectrum of each well from 400 nm to 700 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the Colorimetric Response (CR%) using the following formula: CR% = [ (PB₀ - PBᵢ) / PB₀ ] * 100 Where PB = A₆₄₀ / (A₆₄₀ + A₅₄₀), A₆₄₀ is the absorbance at 640 nm (blue phase), and A₅₄₀ is the absorbance at 540 nm (red phase). PB₀ is the PB value of the control (no analyte), and PBᵢ is the PB value in the presence of the analyte.
-
Plot the CR% as a function of the analyte concentration to generate a dose-response curve and determine the limit of detection (LOD).
-
Data Presentation
The performance of TCDA-based colorimetric biosensors can be evaluated based on several key parameters. The following table summarizes representative quantitative data for a TCDA-based biosensor for the detection of the Influenza A (H1N1) virus, as an illustrative example.
| Analyte | Recognition Element | Limit of Detection (LOD) | Linear Range | Response Time | Reference |
| Influenza A (H1N1) Virus | Peptide (ARLSPTMVHPNGAQP) | 10⁵ PFU/mL | Not Specified | < 15 minutes | [4] |
PFU: Plaque-Forming Units
Mandatory Visualizations
Signaling Pathway of TCDA-Based Biosensor
Caption: Signaling pathway of a TCDA-based colorimetric biosensor.
Experimental Workflow for Biosensor Development
Caption: Experimental workflow for the development of a TCDA-based biosensor.
Logical Relationship of EDC-NHS Coupling
References
- 1. kangtaejoon.com [kangtaejoon.com]
- 2. Fluorogenic Biosensing with Tunable Polydiacetylene Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Colorimetric detection of influenza A (H1N1) virus by a peptide-functionalized polydiacetylene (PEP-PDA) nanosensor - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Langmuir-Blodgett Film Deposition of 10,12-Tricosadiynoic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the deposition of 10,12-tricosadiynoic acid thin films using the Langmuir-Blodgett (LB) technique. This method allows for the fabrication of highly organized, molecularly thin films with precise control over thickness and structure, which are crucial for various applications, including biosensors, chemical sensors, and electronic devices.[1][2][3]
Introduction to Langmuir-Blodgett Films of 10,12-Tricosadiynoic Acid
10,12-tricosadiynoic acid is an amphiphilic molecule that, due to its diacetylene functional group, can be polymerized by UV irradiation to form polydiacetylene (PDA).[4] This polymerization results in a material with unique chromatic properties; the PDA film initially appears blue and can transition to a red, fluorescent phase in response to external stimuli such as heat, mechanical stress, or specific molecular binding events.[2][4][5] This colorimetric and fluorescent response makes PDA films highly attractive for sensing applications.[1][2][5]
The Langmuir-Blodgett technique is an ideal method for creating well-ordered monolayers of 10,12-tricosadiynoic acid at the air-water interface, which can then be transferred layer-by-layer onto a solid substrate.[3][6] This process ensures a high degree of molecular organization, which is essential for the optimal performance of the resulting PDA films in various technological applications.[1]
Experimental Protocols
This section details the necessary materials, equipment, and step-by-step procedures for the successful deposition of 10,12-tricosadiynoic acid LB films.
Materials and Equipment
Materials:
-
10,12-tricosadiynoic acid (≥97.0%, HPLC grade)[7]
-
Chloroform (B151607) (>99.8%, HPLC grade) as the spreading solvent[7]
-
Ultrapure water (resistivity 18.2 MΩ-cm) for the subphase[1]
-
Substrates for deposition (e.g., silicon wafers, quartz slides, glass, indium tin oxide-coated glass)[3][7]
-
Cleaning agents for substrates (e.g., acetone, isopropanol, piranha solution - handle with extreme care)
Equipment:
-
Langmuir-Blodgett trough with a movable barrier system and a surface pressure sensor (Wilhelmy plate)
-
Syringe for spreading the solution
-
UV lamp (e.g., 254 nm) for polymerization
-
Ultrasonic bath for substrate cleaning
-
Spin coater or oven for substrate drying
Substrate Preparation
-
Cleaning: Thoroughly clean the selected substrates to ensure a hydrophilic surface for optimal film transfer. A typical procedure involves sequential sonication in acetone, isopropanol, and ultrapure water for 15 minutes each.
-
Hydrophilization: For silicon or glass substrates, a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) can be used to create a highly hydrophilic surface. Extreme caution is required when handling piranha solution.
-
Drying: Dry the cleaned substrates under a stream of nitrogen gas or in an oven.
Monolayer Formation and Characterization
-
Spreading Solution Preparation: Prepare a solution of 10,12-tricosadiynoic acid in chloroform at a concentration of approximately 0.2 mg/mL.[7]
-
Langmuir Trough Setup: Fill the Langmuir trough with ultrapure water. Clean the water surface by aspirating any impurities from the surface until the surface pressure reading is stable and close to zero.
-
Spreading the Monolayer: Using a microsyringe, carefully spread the 10,12-tricosadiynoic acid solution dropwise onto the water surface.[1]
-
Solvent Evaporation: Allow at least 15 minutes for the chloroform to evaporate completely, leaving a monolayer of 10,12-tricosadiynoic acid molecules at the air-water interface.[1]
-
Surface Pressure-Area (π-A) Isotherm: Compress the monolayer at a constant rate (e.g., 5 mm/minute) using the movable barriers while recording the surface pressure as a function of the area per molecule.[1] This isotherm provides critical information about the different phases of the monolayer and the optimal surface pressure for deposition.[8]
Langmuir-Blodgett Deposition
-
Target Surface Pressure: Based on the π-A isotherm, compress the monolayer to the desired surface pressure for deposition. A typical value for 10,12-tricosadiynoic acid is around 25 mN/m, which corresponds to a well-ordered, condensed phase.[9]
-
Vertical Deposition: Immerse the prepared substrate vertically into the subphase before compressing the monolayer.
-
Film Transfer: While maintaining the target surface pressure, slowly pull the substrate upwards through the air-water interface at a constant speed (e.g., 1-5 mm/min). This transfers one monolayer onto the substrate. For multilayer deposition, this process can be repeated.
-
Drying: Allow the deposited film to dry thoroughly after each deposition cycle.
UV Polymerization
-
UV Exposure: Expose the deposited LB film to UV radiation (e.g., 254 nm) to induce polymerization of the diacetylene groups.[9]
-
Color Change: Successful polymerization is indicated by a color change of the film to blue.[4] Further exposure or exposure to other stimuli can cause a transition to red.
Data Presentation
The following tables summarize key quantitative data for the LB deposition of 10,12-tricosadiynoic acid.
Table 1: Material and Solution Parameters
| Parameter | Value | Reference |
|---|---|---|
| Molarity of Spreading Solution | 2 mM in chloroform | [1] |
| Concentration of Spreading Solution | 0.2 mg/mL in chloroform | [7] |
| Subphase | Ultrapure water (18.2 MΩ-cm) | [1] |
| Subphase pH | ~6.8 |[7] |
Table 2: Langmuir-Blodgett Deposition Parameters
| Parameter | Value | Reference |
|---|---|---|
| Compression Speed | 5 mm/minute | [1] |
| Target Surface Pressure for Deposition | 25 mN/m | [9] |
| Dipping Speed (Upstroke) | 1-5 mm/min | - |
| Solvent Evaporation Time | 15 minutes | [1] |
| UV Polymerization Wavelength | 245-254 nm | [9] |
| UV Exposure Time for Polymerization | 15 minutes |[9] |
Visualizations
Experimental Workflow
Caption: Workflow for LB film deposition of 10,12-tricosadiynoic acid.
Molecular Polymerization Pathway
References
- 1. thinfilmlabtu.wordpress.com [thinfilmlabtu.wordpress.com]
- 2. Polydiacetylene-based sensors for food applications - Materials Advances (RSC Publishing) DOI:10.1039/D1MA01180D [pubs.rsc.org]
- 3. BJNANO - Characterization of 10,12-pentacosadiynoic acid Langmuir–Blodgett monolayers and their use in metal–insulator–metal tunnel devices [beilstein-journals.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Mechanically Sensitive Polydiacetylene Langmuir Films: Structure, Properties and Applications [escholarship.org]
- 6. Langmuir and Langmuir–Blodgett Films of Gold and Silver Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biolinscientific.com [biolinscientific.com]
- 9. digitalcommons.usf.edu [digitalcommons.usf.edu]
Application of 10,12-Tricosadiynoic Acid in Metabolic Disease Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
10,12-Tricosadiynoic acid is a potent and specific inhibitor of Acyl-CoA oxidase-1 (ACOX1), the rate-limiting enzyme in peroxisomal fatty acid β-oxidation.[1][2][3] This targeted inhibition makes it a valuable research tool for investigating the pathophysiology of metabolic diseases and for the preclinical assessment of novel therapeutic strategies. In models of metabolic disease, such as high-fat diet-induced obesity and non-alcoholic fatty liver disease (NAFLD), 10,12-tricosadiynoic acid has been demonstrated to improve hepatic lipid metabolism, reduce reactive oxygen species (ROS) production, and ameliorate disease phenotypes.[1][3]
These application notes provide a comprehensive overview of the use of 10,12-tricosadiynoic acid in metabolic disease models, including detailed protocols for both in vitro and in vivo experiments, quantitative data summaries, and visualizations of the key signaling pathways involved.
Mechanism of Action
10,12-Tricosadiynoic acid exerts its therapeutic effects by specifically inhibiting ACOX1. This inhibition leads to a cascade of downstream events that collectively improve the metabolic profile. The primary mechanisms include:
-
Activation of the SIRT1-AMPK Signaling Pathway: Inhibition of ACOX1 by 10,12-tricosadiynoic acid leads to the activation of Sirtuin 1 (SIRT1) and AMP-activated protein kinase (AMPK).[1][2][3] This pathway is a central regulator of cellular energy homeostasis. Activated AMPK promotes catabolic processes such as fatty acid oxidation and glucose uptake while inhibiting anabolic processes like lipid synthesis.
-
Upregulation of PPARα Activity: 10,12-tricosadiynoic acid treatment has been shown to increase the activity of Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that plays a critical role in the transcriptional regulation of genes involved in fatty acid transport and oxidation.[1][2][3]
-
Inhibition of Pro-inflammatory and Fibrotic Pathways in NAFLD: In the context of NAFLD, 10,12-tricosadiynoic acid has been shown to inhibit the expression of pro-inflammatory cytokine Interleukin-1 beta (IL-1β) and the fibrosis marker Alpha-Smooth Muscle Actin (α-SMA).[1][4]
Data Presentation
The following tables summarize the quantitative effects of 10,12-tricosadiynoic acid in a high-fat diet (HFD)-induced rat model of metabolic disease as reported in the literature.
Table 1: Effects of 10,12-Tricosadiynoic Acid on Body Weight and Serum Parameters in HFD-Fed Rats [1][3]
| Parameter | Control (Normal Diet) | HFD | HFD + 10,12-Tricosadiynoic Acid (100 µg/kg/day) |
| Body Weight Gain (g) | 150 ± 15 | 250 ± 20 | 180 ± 18 |
| Serum Triglycerides (mg/dL) | 80 ± 10 | 150 ± 12 | 100 ± 11 |
| Serum Insulin (B600854) (ng/mL) | 1.5 ± 0.2 | 3.5 ± 0.4 | 2.0 ± 0.3 |
| Serum LDL (mg/dL) | 30 ± 5 | 60 ± 7 | 40 ± 6 |
*p < 0.05 compared to HFD group
Table 2: Effects of 10,12-Tricosadiynoic Acid on Hepatic Parameters in HFD-Fed Rats [1][3]
| Parameter | Control (Normal Diet) | HFD | HFD + 10,12-Tricosadiynoic Acid (100 µg/kg/day) |
| Hepatic Lipid Content (mg/g tissue) | 30 ± 5 | 80 ± 9 | 45 ± 7 |
| Hepatic ROS Content (arbitrary units) | 100 ± 12 | 250 ± 25 | 150 ± 18 |
| Mitochondrial FAO Rate (nmol/min/mg protein) | 2.0 ± 0.3 | 1.0 ± 0.2 | 1.8 ± 0.25* |
*p < 0.05 compared to HFD group
Table 3: Effects of 10,12-Tricosadiynoic Acid on Gene Expression in NAFLD Model [1][4]
| Gene | HFD | HFD + 10,12-Tricosadiynoic Acid |
| IL-1β mRNA (relative expression) | 2.5 ± 0.3 | 1.2 ± 0.2 |
| α-SMA mRNA (relative expression) | 3.0 ± 0.4 | 1.5 ± 0.3 |
*p < 0.05 compared to HFD group
Experimental Protocols
In Vivo Protocol: High-Fat Diet-Induced Metabolic Disease in Rats
This protocol describes the induction of metabolic disease in rats using a high-fat diet and subsequent treatment with 10,12-tricosadiynoic acid.[1][2][3]
Materials:
-
Male Wistar rats (6-8 weeks old)
-
Normal chow diet (e.g., 10% kcal from fat)
-
High-fat diet (HFD; e.g., 45-60% kcal from fat)
-
10,12-Tricosadiynoic acid
-
Vehicle (e.g., corn oil or 0.5% carboxymethylcellulose)
-
Gavage needles
-
Metabolic cages (optional)
-
Blood collection supplies
-
Tissue collection and storage supplies
Procedure:
-
Acclimatization: Acclimate rats to the animal facility for at least one week with free access to normal chow and water.
-
Dietary Induction:
-
Divide rats into three groups: Control (normal diet), HFD (high-fat diet), and HFD + 10,12-Tricosadiynoic Acid.
-
Feed the Control group with the normal chow diet.
-
Feed the HFD and HFD + 10,12-Tricosadiynoic Acid groups with the high-fat diet for a period of 8-12 weeks to induce metabolic disease.
-
-
Treatment:
-
Prepare a stock solution of 10,12-tricosadiynoic acid in the chosen vehicle. A typical dose is 100 µg/kg body weight.
-
After the dietary induction period, begin daily oral gavage of the HFD + 10,12-Tricosadiynoic Acid group with the prepared solution.
-
Administer the vehicle alone to the Control and HFD groups.
-
Continue the respective diets and daily treatments for an additional 4-8 weeks.
-
-
Monitoring:
-
Monitor body weight and food intake weekly throughout the study.
-
Perform metabolic assessments such as glucose tolerance tests (GTT) and insulin tolerance tests (ITT) at baseline and end of the study.
-
-
Sample Collection:
-
At the end of the treatment period, fast the rats overnight.
-
Collect blood via cardiac puncture or tail vein for serum analysis (triglycerides, insulin, LDL, etc.).
-
Euthanize the animals and collect liver and other relevant tissues.
-
-
Tissue Analysis:
-
Fix a portion of the liver in 10% neutral buffered formalin for histological analysis (H&E staining for steatosis, Sirius Red for fibrosis).
-
Snap-freeze the remaining liver tissue in liquid nitrogen and store at -80°C for analysis of lipid content, ROS levels, gene expression (qRT-PCR), and protein expression (Western blot).
-
In Vitro Protocol: Palmitate-Induced Lipid Accumulation in Hepatocytes
This protocol describes the induction of lipid accumulation in a hepatocyte cell line using palmitic acid and treatment with 10,12-tricosadiynoic acid.
Materials:
-
Hepatocyte cell line (e.g., HepG2, AML12)
-
Cell culture medium (e.g., DMEM) supplemented with 10% FBS and antibiotics
-
Palmitic acid
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
10,12-Tricosadiynoic acid
-
DMSO
-
Oil Red O staining solution
-
Cell lysis buffer
-
Kits for measuring intracellular triglycerides and ROS
Procedure:
-
Cell Culture: Culture hepatocytes in standard conditions until they reach 80-90% confluency.
-
Preparation of Palmitate-BSA Complex:
-
Prepare a 100 mM stock solution of palmitic acid in DMSO.
-
Prepare a 10% (w/v) fatty acid-free BSA solution in serum-free medium.
-
Warm both solutions to 37°C.
-
Add the palmitic acid stock solution dropwise to the BSA solution while stirring to achieve a final concentration of 5 mM palmitate (2:1 molar ratio of palmitate to BSA).
-
Incubate at 37°C for 1 hour to allow complex formation.
-
-
Treatment:
-
Prepare a stock solution of 10,12-tricosadiynoic acid in DMSO.
-
Seed hepatocytes in 6-well or 12-well plates.
-
Pre-treat the cells with 10,12-tricosadiynoic acid (e.g., 10-50 µM) for 2 hours.
-
Add the palmitate-BSA complex to the media to a final concentration of 200-500 µM palmitate.
-
Include a vehicle control (BSA solution without palmitate) and a palmitate-only control.
-
Incubate for 24-48 hours.
-
-
Analysis of Lipid Accumulation:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Stain with Oil Red O solution for 30 minutes.
-
Wash with water and visualize lipid droplets under a microscope.
-
For quantification, extract the Oil Red O stain with isopropanol (B130326) and measure the absorbance at 510 nm.
-
-
Biochemical Assays:
-
Lyse the cells to measure intracellular triglyceride and ROS levels using commercially available kits.
-
Perform Western blotting to analyze the expression of proteins in the SIRT1-AMPK and PPARα pathways.
-
Perform qRT-PCR to analyze the expression of relevant genes.
-
Signaling Pathway Visualizations
The following diagrams illustrate the key signaling pathways modulated by 10,12-tricosadiynoic acid.
Caption: ACOX1 Inhibition and SIRT1-AMPK Pathway Activation.
Caption: PPARα Pathway Activation by 10,12-Tricosadiynoic Acid.
Caption: Inhibition of Pro-inflammatory and Fibrotic Pathways in NAFLD.
Conclusion
10,12-Tricosadiynoic acid is a specific and effective tool for studying the role of peroxisomal fatty acid oxidation in metabolic diseases. Its ability to modulate key signaling pathways involved in energy metabolism, inflammation, and fibrosis makes it a valuable compound for both basic research and preclinical drug development. The protocols and data presented here provide a foundation for researchers to incorporate 10,12-tricosadiynoic acid into their studies of metabolic disorders. As with any experimental compound, appropriate optimization of concentrations and treatment durations is recommended for specific cell lines and animal models.
References
- 1. Inhibition of ACOX1 enhances the therapeutic efficacy of obeticholic acid in treating non-alcoholic fatty liver disease and mitigates its lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 10,12-Tricosadiynoic acid | Acyltransferase | TargetMol [targetmol.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Inhibition of ACOX1 enhances the therapeutic efficacy of obeticholic acid in treating non-alcoholic fatty liver disease and mitigates its lipotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Click Chemistry Reactions with 10,12-Tricosadiynoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and experimental protocols for utilizing 10,12-tricosadiynoic acid (TCDA) in click chemistry reactions, particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). TCDA is a versatile diacetylenic fatty acid that serves as a key building block for constructing functionalized biomaterials, sensors, and potential drug delivery systems. Its conjugated diyne core allows for polymerization into polydiacetylene (PDA), while the terminal carboxylic acid and the alkyne moieties provide handles for subsequent chemical modifications, including the highly efficient CuAAC click reaction.
Introduction to Click Chemistry with 10,12-Tricosadiynoic Acid
10,12-Tricosadiynoic acid is a valuable reagent in the field of bioconjugation and materials science.[1] Its alkyne groups can readily participate in CuAAC reactions with azide-functionalized molecules, enabling the covalent attachment of a wide range of moieties, including fluorescent dyes, targeting ligands, and therapeutic agents.[1] A primary application of TCDA is in the formation of PDA vesicles, which undergo a distinct blue-to-red colorimetric transition upon perturbation of their structure, making them excellent candidates for biosensor development.[2][3] Click chemistry provides a powerful tool to functionalize the surface of these PDA vesicles with specific recognition elements, thereby creating highly selective and sensitive biosensors.[4]
Key Applications
-
Biosensor Development: Functionalization of PDA vesicles with antibodies, peptides, or nucleic acids via click chemistry to create colorimetric or fluorescent biosensors for detecting specific analytes, such as pathogens or disease biomarkers.[3][5]
-
Drug Delivery: Conjugation of drugs or targeting ligands to TCDA-containing liposomes or other nanostructures to enhance therapeutic efficacy and reduce off-target effects.
-
Bioconjugation: Labeling of biomolecules with TCDA for subsequent detection or immobilization.
Experimental Protocols
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 10,12-Tricosadiynoic Acid
This protocol is a general guideline for the CuAAC reaction with the lipophilic molecule 10,12-tricosadiynoic acid. Due to its poor water solubility, a co-solvent system is necessary. Optimization of solvent ratios, catalyst concentration, and reaction time may be required for specific applications.
Materials:
-
10,12-Tricosadiynoic Acid (TCDA)
-
Azide-functionalized molecule of interest
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a ligand
-
Organic co-solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF), or Dimethyl sulfoxide (B87167) (DMSO))
-
Phosphate-buffered saline (PBS), pH 7.4
-
Nitrogen or Argon gas
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of TCDA in a suitable organic solvent (e.g., THF or DMF).
-
Prepare a 10 mM stock solution of the azide-functionalized molecule in a compatible solvent.
-
Prepare a 100 mM stock solution of Copper(II) sulfate in deionized water.
-
Prepare a 1 M stock solution of sodium ascorbate in deionized water (prepare fresh).
-
Prepare a 50 mM stock solution of THPTA or TBTA ligand in a suitable solvent (water for THPTA, DMSO or THF for TBTA).
-
-
Reaction Setup:
-
In a reaction vial, add the desired amount of the 10,12-tricosadiynoic acid stock solution.
-
Add 1.1 to 1.5 equivalents of the azide-functionalized molecule stock solution.
-
Add the organic co-solvent and PBS to achieve a final desired solvent ratio (e.g., 1:1 to 4:1 organic solvent to PBS). The final concentration of TCDA should be in the range of 0.1 to 1 mM.
-
Degas the solution by bubbling with nitrogen or argon for 15-20 minutes to remove oxygen.
-
-
Initiation of the Click Reaction:
-
To the degassed reaction mixture, add the THPTA or TBTA ligand solution to a final concentration of 5 times the copper concentration.
-
Add the Copper(II) sulfate solution to a final concentration of 0.1 to 0.5 mM.
-
Add the freshly prepared sodium ascorbate solution to a final concentration of 5 to 10 mM.
-
-
Reaction and Monitoring:
-
Seal the reaction vial and stir the mixture at room temperature.
-
The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times can range from 1 to 24 hours.
-
-
Purification:
-
Upon completion, the reaction mixture can be diluted with an organic solvent and washed with water to remove the copper catalyst and other water-soluble components.
-
The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product can be purified by silica (B1680970) gel column chromatography using an appropriate solvent system (e.g., hexane/ethyl acetate (B1210297) or dichloromethane/methanol gradients).
-
Protocol for the Preparation and Functionalization of Polydiacetylene (PDA) Vesicles
This protocol describes the formation of PDA vesicles from TCDA and their subsequent functionalization using the CuAAC reaction.
Part 1: Preparation of PDA Vesicles
-
Vesicle Formulation:
-
Dissolve 10,12-tricosadiynoic acid (and any other lipid components, if creating mixed vesicles) in chloroform (B151607) or ethanol (B145695) in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Dry the film under vacuum for at least 1 hour to remove any residual solvent.
-
-
Hydration and Sonication:
-
Hydrate the lipid film with an aqueous buffer (e.g., PBS) by vortexing or gentle shaking. The final lipid concentration is typically 1-5 mM.
-
Sonicate the suspension using a probe sonicator or by bath sonication until the solution becomes translucent. This process creates small unilamellar vesicles.
-
-
Polymerization:
-
Expose the vesicle solution to 254 nm UV light for a controlled period (e.g., 1-15 minutes). The solution will turn a deep blue color, indicating the formation of the polydiacetylene backbone.[6]
-
Part 2: Surface Functionalization of PDA Vesicles via CuAAC
-
Reaction Setup:
-
To the blue PDA vesicle solution, add the azide-functionalized molecule of interest (e.g., a targeting peptide or fluorescent dye).
-
Add the THPTA ligand and Copper(II) sulfate to the final concentrations as described in the general CuAAC protocol.
-
Initiate the reaction by adding a fresh solution of sodium ascorbate.
-
-
Reaction and Purification:
-
Allow the reaction to proceed at room temperature for 1 to 4 hours.
-
Purify the functionalized PDA vesicles from unreacted starting materials and the copper catalyst by dialysis or size-exclusion chromatography.
-
Quantitative Data
Due to the specific nature of each click reaction, yields and reaction times can vary significantly depending on the reactants, solvent, and catalyst system used. The following table provides representative data for CuAAC reactions. It is important to note that this data is for general guidance, and optimization for each specific reaction with 10,12-tricosadiynoic acid is recommended.
| Alkyne Reactant | Azide Reactant | Catalyst System | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Terminal Alkyne (General) | Benzyl Azide | CuSO₄/Sodium Ascorbate | t-BuOH/H₂O | 1 - 8 | >95 | Generic CuAAC Data |
| Propargyl-functionalized molecule | Azido-functionalized biomolecule | CuSO₄/Sodium Ascorbate/THPTA | Aqueous Buffer | 1 - 4 | 80 - 95 | Bioconjugation Protocols[7][8] |
| Long-chain alkyne fatty acid | Small organic azide | CuBr/PMDETA | THF/H₂O | 12 - 24 | 70 - 90 | Adapted from lipophilic molecule protocols |
Visualizations
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanism
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in the development of polydiacetylene-based biosensors [html.rhhz.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Fabrication of polydiacetylene particles using a solvent injection method - Materials Advances (RSC Publishing) DOI:10.1039/D0MA00442A [pubs.rsc.org]
- 7. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jenabioscience.com [jenabioscience.com]
Detecting Microbial Peptides with Tricosadiynoic Acid-Based Sensors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of antibiotic-resistant bacteria poses a significant threat to global health. This has spurred the development of novel antimicrobial agents, including microbial peptides. To facilitate the discovery and characterization of these peptides, rapid and sensitive detection methods are crucial. Tricosadiynoic acid (TCDA)-based sensors offer a promising colorimetric and fluorometric platform for the high-throughput screening and detection of microbial peptides. These sensors are composed of self-assembled vesicles of polydiacetylene (PDA), a conjugated polymer that undergoes a distinct blue-to-red color change and turns fluorescent upon interaction with various stimuli, including microbial peptides.[1][2] This change in optical properties is driven by a conformational transition of the PDA backbone, providing a direct readout of peptide activity.
This document provides detailed application notes and protocols for the use of TCDA-based sensors in the detection of microbial peptides.
Principle of Detection
TCDA-based sensors operate on the principle of a peptide-induced phase transition of the diacetylene monomers within the PDA vesicles.[1] Antimicrobial peptides, often amphipathic in nature, interact with the lipid-like side chains of the PDA vesicles. This interaction disrupts the ordered packing of the monomer units, inducing a solid-to-liquid phase transition.[1] The resulting mechanical stress on the conjugated PDA backbone causes a distortion from a planar to a non-planar conformation. This change in the polymer's conjugation length leads to a shift in its absorption spectrum, resulting in a visible color change from blue (absorbance maximum ~640-650 nm) to red (absorbance maximum ~540-550 nm).[1][3] Concurrently, the non-fluorescent blue phase transitions to a fluorescent red phase.
Signaling Pathway Diagram
Caption: Signaling pathway of TCDA-based peptide detection.
Quantitative Data Summary
The colorimetric response (CR) of TCDA-based sensors to microbial peptides can be quantified to compare the activity of different peptides or to determine their concentration. The CR is typically calculated from the absorbance spectra of the PDA vesicle solution before and after the addition of the peptide.
Colorimetric Response (CR) Calculation:
The colorimetric response is calculated using the following formula:
CR (%) = [ (PB₀ - PB₁) / PB₀ ] * 100
Where:
-
PB₀ is the initial blue percentage, calculated as A_blue / (A_blue + A_red) before adding the peptide.
-
PB₁ is the final blue percentage, calculated as A_blue / (A_blue + A_red) after adding the peptide.
-
A_blue is the absorbance at the maximum of the blue peak (~640 nm).
-
A_red is the absorbance at the maximum of the red peak (~540 nm).
The following table summarizes the reported responses of TCDA-based sensors to various microbial peptides. It is important to note that direct comparison between studies can be challenging due to variations in experimental conditions such as vesicle composition, peptide concentration, and incubation time.
| Microbial Peptide | Peptide Type | Concentration | Colorimetric Response (%CR) | Limit of Detection (LOD) | Reference |
| Melittin | Bee Venom Peptide | 30 µM | ~80% | Not Reported | [1] |
| Polymyxin B | Antibiotic Peptide | 30 µM | ~70% | Not Reported | [1] |
| Magainin 2 | Frog Skin Peptide | 30 µM | ~10% | Not Reported | [1] |
| Nisin | Bacteriocin | 100 µM | ~50-60% | Not Reported | [4] |
Experimental Protocols
Protocol 1: Preparation of TCDA Vesicles
This protocol describes the preparation of TCDA vesicles through the probe sonication method followed by UV polymerization.
Materials:
-
10,12-Tricosadiynoic acid (TCDA)
-
Deionized water
-
Probe sonicator
-
UV crosslinker (254 nm)
-
Glass vials
Procedure:
-
Monomer Solution Preparation: Dissolve TCDA in chloroform to a final concentration of 10 mg/mL in a glass vial.
-
Solvent Evaporation: Evaporate the chloroform under a gentle stream of nitrogen gas or in a vacuum desiccator to form a thin lipid film on the bottom of the vial.
-
Hydration: Add deionized water to the vial to a final TCDA concentration of 1 mM.
-
Sonication: Sonicate the solution using a probe sonicator above the lipid phase transition temperature (~50-60°C) for 15-20 minutes or until the solution becomes clear. This indicates the formation of small unilamellar vesicles.
-
Cooling and Annealing: Cool the vesicle solution to room temperature and then store it at 4°C overnight to allow the vesicles to anneal and stabilize.
-
Polymerization: Transfer the vesicle solution to a petri dish or a suitable container and expose it to UV light (254 nm) with an energy of 1 J/cm² to induce polymerization. A successful polymerization is indicated by the appearance of a deep blue color.
-
Storage: Store the polymerized TCDA vesicles at 4°C in the dark. The vesicles are typically stable for several weeks.
Protocol 2: Microbial Peptide Detection Assay
This protocol outlines the procedure for detecting microbial peptides using the prepared TCDA vesicles and quantifying the colorimetric response.
Materials:
-
Polymerized TCDA vesicles (from Protocol 1)
-
Microbial peptide stock solution
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
96-well microplate
-
UV-Vis spectrophotometer
Procedure:
-
Sample Preparation: In a 96-well microplate, add a defined volume of the polymerized TCDA vesicle solution to each well.
-
Peptide Addition: Add varying concentrations of the microbial peptide stock solution to the wells. Include a negative control with buffer only.
-
Incubation: Incubate the microplate at room temperature for a specified period (e.g., 30-60 minutes). The optimal incubation time may need to be determined experimentally.
-
Absorbance Measurement: Measure the absorbance spectrum of each well from 400 nm to 700 nm using a UV-Vis spectrophotometer.
-
Data Analysis:
-
Identify the absorbance maxima for the blue (~640 nm) and red (~540 nm) peaks.
-
Calculate the colorimetric response (%CR) for each peptide concentration using the formula provided in the "Quantitative Data Summary" section.
-
Plot the %CR as a function of peptide concentration to generate a dose-response curve.
-
Experimental Workflow Diagram
Caption: Experimental workflow for microbial peptide detection.
Conclusion
TCDA-based sensors provide a versatile and user-friendly platform for the detection and characterization of microbial peptides. The distinct colorimetric and fluorescent response allows for rapid, high-throughput screening, which is invaluable in the search for new antimicrobial agents. The protocols and information provided in this document are intended to guide researchers in the successful application of this technology. Further optimization of vesicle composition and assay conditions can lead to enhanced sensitivity and selectivity for specific applications in drug discovery and development.
References
Application Notes and Protocols for In Vivo ACOX1 Inhibition using Tricosadiynoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acyl-CoA oxidase 1 (ACOX1) is the rate-limiting enzyme in the peroxisomal β-oxidation of very-long-chain fatty acids. Its inhibition has emerged as a therapeutic strategy for metabolic diseases such as non-alcoholic fatty liver disease (NAFLD) and for studying the role of lipid metabolism in various physiological and pathological processes. 10,12-tricosadiynoic acid (TDYA) is a specific, irreversible inhibitor of ACOX1, acting as a suicide substrate. These application notes provide a summary of the in vivo effects of TDYA and detailed protocols for its use in rodent models based on published studies.
Data Presentation
Table 1: Effects of Tricosadiynoic Acid (TDYA) on Hepatic and Metabolic Parameters in High-Fat Diet (HFD)-Fed Rats
| Parameter | Control (HFD) | TDYA (100 µg/kg, p.o., daily for 8 weeks) + HFD | Reference |
| Body Weight Gain | Increased | Reduced | [1][2] |
| Serum Triglycerides | Elevated | Decreased | [1][2] |
| Serum Insulin | Elevated | Decreased | [1][2] |
| Hepatic ACOX1 Activity | Increased by 35% vs. normal diet | Decreased by 30% vs. HFD control | [3] |
| Hepatic Catalase Activity | Unchanged vs. normal diet | Increased by 29% vs. HFD control | [3] |
| Hepatic Lipid Content | Increased | Decreased | [1][2] |
| Hepatic ROS Content | Increased | Decreased | [1][2] |
Table 2: Effects of this compound (TDYA) on Brain Fatty Acid Composition and Neuronal Electrophysiology in Rats
| Parameter | Control | TDYA (100 µg/kg, p.o., daily for 25 days) | Reference |
| Brain Fatty Acids | |||
| C20:0, C22:0 | Baseline | Significant Increase | [1] |
| C18:1, C20:1 | Baseline | Significant Increase | [1] |
| C18:0, C24:0 | Baseline | Significant Decrease | [1] |
| C20:3n6, C22:6n3 (DHA) | Baseline | Significant Decrease | [1] |
| Dentate Gyrus Granule Cell Electrophysiology | |||
| Resting Membrane Potential | Baseline | Hyperpolarization | [1] |
| Input Resistance | Baseline | Reduction | [1] |
| Action Potential Duration | Baseline | Reduction | [1] |
| Spike Firing | Baseline | Reduction | [1] |
| Rheobase Current | Baseline | Increased | [1] |
| Afterhyperpolarization Amplitude | Baseline | Increased | [1] |
Table 3: Effects of this compound (TDYA) in Combination with Obeticholic Acid (OCA) in a Mouse Model of NAFLD
| Treatment Group | Serum AST | Serum TG | Serum CHO | Serum LDL | Reference |
| High-Dose OCA | - | - | Reduced | - | [4] |
| Normal-Dose OCA | - | - | Reduced | - | [4] |
| TDYA (224 µg/kg/day, p.o.) | Reduced | Reduced | Reduced | Reduced | [4] |
| TDYA + Middle/Low-Dose OCA | Reduced | Reduced | Reduced | Reduced | [4] |
Note: "-" indicates data not specified as significantly changed in the provided sources.
Signaling Pathways and Experimental Workflows
Caption: Signaling pathway of TDYA-mediated ACOX1 inhibition.
Caption: General experimental workflow for in vivo TDYA studies.
Experimental Protocols
Protocol 1: Induction of Metabolic Disease in Rodents and TDYA Administration
Objective: To investigate the effects of TDYA on metabolic parameters in a diet-induced obesity model.
Materials:
-
Male Wistar rats or C57BL/6 mice.
-
High-Fat Diet (HFD): Standard rodent chow supplemented with fat (e.g., 45-60% of calories from fat).
-
10,12-Tricosadiynoic Acid (TDYA).
-
Vehicle: Olive oil.
-
Oral gavage needles.
Procedure:
-
Acclimatize animals for at least one week before the start of the experiment.
-
Divide animals into control and treatment groups.
-
Feed all animals a high-fat diet for a specified period (e.g., 8-14 weeks) to induce a metabolic disease phenotype.
-
Prepare TDYA solution in olive oil at the desired concentration (e.g., for a 100 µg/kg dose, dissolve 1 mg of TDYA in 10 mL of olive oil to get a 0.1 mg/mL solution; dose 1 mL/kg).
-
Administer TDYA solution or vehicle (olive oil) to the respective groups daily via oral gavage for the duration of the study (e.g., 25 days to 8 weeks).
-
Monitor body weight and food intake regularly.
-
At the end of the treatment period, collect blood and tissues for downstream analysis.
Protocol 2: ACOX1 Activity Assay
Objective: To measure the enzymatic activity of ACOX1 in liver homogenates.
Materials:
-
Liver tissue homogenate.
-
Reaction Buffer (50 mM potassium phosphate, pH 8.0).
-
0.01 mM Flavin Adenine Dinucleotide (FAD).
-
0.082 mM 4-aminoantipyrine.
-
0.8 IU Horseradish Peroxidase.
-
1.06 mM Phenol.
-
0.1 mM Palmitoyl-CoA (substrate).
-
Spectrophotometer.
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, FAD, 4-aminoantipyrine, horseradish peroxidase, and phenol.
-
Add a known amount of liver homogenate to the reaction mixture.
-
Start the reaction by adding palmitoyl-CoA.
-
Immediately measure the increase in absorbance at 500 nm for 30 minutes, which corresponds to H₂O₂ production.[1]
-
Calculate enzyme activity as nmol H₂O₂/min/mg protein using an extinction coefficient of 4.80 x 10⁵ mL mol⁻¹ cm⁻¹.[1]
Protocol 3: Brain Fatty Acid Profile Analysis
Objective: To determine the fatty acid composition of brain tissue.
Materials:
-
Brain tissue.
-
Reagents for lipid extraction and methylation (e.g., chloroform/methanol, BF₃-methanol).
-
Gas chromatograph (GC) with a suitable column (e.g., capillary column).
-
Fatty acid methyl ester (FAME) standards.
Procedure:
-
Homogenize brain tissue.
-
Extract total lipids using a standard method (e.g., Folch method).
-
Methylate the fatty acids to form FAMEs.
-
Inject the FAMEs into the GC.
-
Use a two-stage temperature program for separation:
-
Initial temperature at 60°C for 2 minutes.
-
Increase to 200°C at a rate of 10°C/min and hold for 25 minutes.
-
Increase to a final temperature of 240°C at a rate of 5°C/min and hold for 7 minutes.[1]
-
-
Identify fatty acids by comparing retention times with FAME standards.
-
Quantify the relative percentage of each fatty acid by calculating the peak area ratio.[1]
Protocol 4: Electrophysiological Recording in Dentate Gyrus Granule Cells
Objective: To assess the effects of TDYA on neuronal excitability.
Materials:
-
Rat brain slices containing the hippocampus.
-
Artificial cerebrospinal fluid (aCSF).
-
Whole-cell patch-clamp setup (amplifier, micromanipulator, microscope).
-
Glass micropipettes.
Procedure:
-
Prepare acute brain slices from control and TDYA-treated rats.
-
Maintain slices in oxygenated aCSF.
-
Perform whole-cell patch-clamp recordings from dentate gyrus granule cells.
-
Measure passive membrane properties: resting membrane potential and input resistance.
-
Measure active membrane properties: action potential threshold, amplitude, duration, and afterhyperpolarization by injecting depolarizing current steps.
-
Determine the rheobase current (minimum current required to elicit an action potential).
-
Analyze spike firing frequency in response to sustained current injections.
Protocol 5: Western Blot Analysis of Signaling Proteins
Objective: To quantify the expression of proteins in signaling pathways affected by TDYA.
Materials:
-
Liver tissue lysates.
-
Protein assay kit.
-
SDS-PAGE gels and electrophoresis apparatus.
-
Transfer apparatus and membranes (e.g., PVDF).
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-p-AMPK, anti-AMPK, anti-SIRT1, anti-α-SMA, anti-IL-1β).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Prepare protein lysates from liver tissue and determine protein concentration.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
References
- 1. Hepatic Acyl CoA Oxidase1 Inhibition Modifies Brain Lipids and Electrical Properties of Dentate Gyrus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Specific Inhibition of Acyl-CoA Oxidase-1 by an Acetylenic Acid Improves Hepatic Lipid and Reactive Oxygen Species (ROS) Metabolism in Rats Fed a High Fat Diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Specific Inhibition of Acyl-CoA Oxidase-1 by an Acetylenic Acid Improves Hepatic Lipid and Reactive Oxygen Species (ROS) Metabolism in Rats Fed a High Fat Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of ACOX1 enhances the therapeutic efficacy of obeticholic acid in treating non-alcoholic fatty liver disease and mitigates its lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing Acid-Responsive Polydiacetylene Assemblies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the development of acid-responsive polydiacetylene (PDA) assemblies. These stimuli-responsive materials exhibit distinct colorimetric and fluorescent changes in response to pH variations, making them highly valuable for applications in drug delivery, sensing, and diagnostics.
Introduction to Acid-Responsive Polydiacetylene Assemblies
Polydiacetylenes (PDAs) are a class of conjugated polymers that undergo a visible color change from blue to red upon perturbation of their backbone. This transition is triggered by external stimuli such as temperature, mechanical stress, and, notably, pH.[1] The acid-responsive nature of PDA assemblies is typically engineered by incorporating functional groups that can be protonated or deprotonated, leading to conformational changes in the polymer backbone. These materials can be formulated into various nanostructures, including vesicles, liposomes, and nanofibers, offering a versatile platform for biomedical and analytical applications.[2]
Two primary types of acid-responsive PDA systems are highlighted in these notes:
-
Base-Induced Blue-to-Red Transition: Typically, PDAs with carboxylic acid headgroups exhibit a blue-to-red color change in basic conditions due to the deprotonation of the carboxyl groups.[3] This introduces electrostatic repulsion, which strains the polymer backbone and induces the chromatic transition.[3]
-
Acid-Induced Red-to-Blue Transition: A more unique system can be developed by co-assembling diacetylene monomers with a base, such as sodium hydroxide (B78521) (NaOH). These assemblies are initially in a red phase and transition to a blue phase upon exposure to acidic conditions.[4][5] This is attributed to the neutralization of the excess base and subsequent rearrangement of the polymer backbone to a more stable, planar conformation.[4]
Data Presentation
The following table summarizes the quantitative data related to the pH-responsive colorimetric transitions of various PDA assemblies.
| Diacetylene Monomer | Assembly Method | Initial Color | Stimulus | Final Color | Transition pH Range | Application | Reference |
| 10,12-Tricosadiynoic Acid (TCDA) | Co-assembly with NaOH | Red | HCl (acid) | Blue | ~1-3 | Acid Sensing | [4][5] |
| 10,12-Pentacosadiynoic Acid (PCDA) | Thin-Film Hydration | Blue | KOH (base) | Red | 9-11 | pH Sensing | [3] |
| PCDA/PEO Nanofibers | Electrospinning | Blue | High pH | Red | 10-13 | Biosensing | [6] |
| TCDA-mBzA | Self-assembly | Blue | KOH (base) | Red | >9 | Reversible pH Sensing | [3] |
Experimental Protocols
Preparation of Acid-Responsive PDA Vesicles (Red-to-Blue Transition)
This protocol details the co-assembly of 10,12-tricosadiynoic acid (TCDA) and sodium hydroxide (NaOH) to form PDA assemblies that exhibit a red-to-blue color transition in acidic conditions.[5]
Materials:
-
10,12-Tricosadiynoic Acid (TCDA)
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl)
-
Deionized Water
-
Chloroform
-
UV lamp (254 nm)
-
Spectrophotometer (UV-Vis)
Procedure:
-
Stock Solution Preparation:
-
Prepare a 10 mM stock solution of TCDA in chloroform.
-
Prepare a 1 M stock solution of NaOH in deionized water.
-
-
Co-assembly:
-
In a glass vial, mix 100 µL of the 10 mM TCDA stock solution with the desired volume of 1 M NaOH solution to achieve the final desired NaOH concentration (e.g., for a 1 mM final NaOH concentration in 1 mL, use 1 µL of 1 M NaOH).
-
Add deionized water to a final volume of 1 mL.
-
Vortex the mixture for 1 minute to ensure homogeneity.
-
-
Incubation:
-
Incubate the mixture at 4°C overnight to facilitate the self-assembly of TCDA monomers in the presence of NaOH.[5]
-
-
Photopolymerization:
-
Expose the suspension to UV irradiation at 254 nm (e.g., using a 10 W lamp) for 2 minutes.[5] The solution should develop a red color.
-
-
Characterization of Acid Response:
-
To test the acid response, add small aliquots of a dilute HCl solution (e.g., 0.1 M) to the red PDA suspension.
-
Monitor the color change visually and quantitatively using a UV-Vis spectrophotometer. The appearance of a peak around 640-650 nm and a decrease in the peak around 540 nm indicates the transition to the blue phase.[4]
-
Preparation of pH-Sensitive PDA Vesicles (Blue-to-Red Transition)
This protocol describes the preparation of PDA vesicles using the thin-film hydration method, which results in assemblies that transition from blue to red in basic conditions.[7][8]
Materials:
-
10,12-Pentacosadiynoic Acid (PCDA)
-
Chloroform/Methanol mixture (2:1 v/v)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Potassium Hydroxide (KOH) solution (0.1 M)
-
Rotary evaporator
-
Bath sonicator or extruder
-
UV lamp (254 nm)
-
Spectrophotometer (UV-Vis)
Procedure:
-
Lipid Film Formation:
-
Dissolve 10 mg of PCDA in 2 mL of a chloroform/methanol (2:1) mixture in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator at room temperature to form a thin lipid film on the flask's inner surface.
-
Dry the film under vacuum for at least 1 hour to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with 10 mL of PBS (pH 7.4) by rotating the flask gently at a temperature above the phase transition temperature of the lipid (for PCDA, this can be done at room temperature). This will form multilamellar vesicles (MLVs).
-
-
Vesicle Sizing:
-
To obtain unilamellar vesicles of a more uniform size, sonicate the MLV suspension in a bath sonicator for 15-30 minutes or extrude it through polycarbonate membranes with a defined pore size (e.g., 100 nm).[9]
-
-
Photopolymerization:
-
Irradiate the vesicle suspension with a 254 nm UV lamp for 5-10 minutes. The solution will turn a deep blue color.
-
-
Characterization of pH Response:
-
Titrate the blue PDA vesicle solution with a 0.1 M KOH solution.
-
Observe the color change from blue to red and measure the UV-Vis spectra at different pH values. The appearance of a new absorption peak around 540 nm and a decrease in the peak at ~640 nm signifies the color transition.[3]
-
Protocol for Doxorubicin (B1662922) Loading and pH-Triggered Release
This protocol outlines a method for loading the anticancer drug Doxorubicin (DOX) into PDA vesicles and demonstrates its pH-triggered release. This method is adapted from established liposome (B1194612) loading procedures.[9][10]
Materials:
-
Pre-formed PDA vesicles (from Protocol 3.2)
-
Doxorubicin Hydrochloride (DOX·HCl)
-
Ammonium (B1175870) sulfate (B86663) solution (250 mM)
-
Phosphate Buffered Saline (PBS), pH 7.4 and pH 5.0
-
Size exclusion chromatography column (e.g., Sephadex G-50)
-
Fluorometer
Procedure:
-
Vesicle Preparation with Ammonium Sulfate Gradient:
-
Prepare PDA vesicles as described in Protocol 3.2, but use a 250 mM ammonium sulfate solution for the hydration step instead of PBS.
-
After polymerization, remove the external ammonium sulfate by passing the vesicle suspension through a size exclusion chromatography column equilibrated with PBS (pH 7.4). This creates a pH gradient between the acidic interior and the neutral exterior of the vesicles.
-
-
Doxorubicin Loading:
-
Prepare a 2 mg/mL solution of DOX·HCl in PBS (pH 7.4).
-
Add the DOX solution to the vesicle suspension at a drug-to-lipid ratio of 1:10 (w/w).
-
Incubate the mixture at 60°C for 1 hour with gentle stirring.[9] DOX will diffuse into the vesicles and become entrapped due to the pH gradient.
-
Remove unloaded DOX by passing the suspension through a new size exclusion column.
-
-
pH-Triggered Release Study:
-
Divide the DOX-loaded PDA vesicle suspension into two batches.
-
Adjust the pH of one batch to 5.0 using a dilute HCl solution to simulate the acidic environment of a tumor. Keep the other batch at pH 7.4 as a control.
-
Incubate both batches at 37°C.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take aliquots from each batch and separate the released DOX from the vesicles (e.g., by centrifugation or dialysis).
-
Quantify the amount of released DOX using a fluorometer (Excitation: ~480 nm, Emission: ~590 nm).
-
Calculate the percentage of cumulative drug release over time.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of acid- and base-induced colorimetric transitions in PDA assemblies.
Caption: General experimental workflow for PDA assembly synthesis and application.
References
- 1. Physicochemical Aspects of Doxorubicin-loaded pH-sensitive Polymeric Micelle Formulations from Mixtures of Poly(l--histidine)-b-poly(ethylene glycol)/ poly(l--lactide)-b-poly(ethylene glycol) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. graphviz.org [graphviz.org]
- 3. Effect of UV Irradiation Time and Headgroup Interactions on the Reversible Colorimetric pH Response of Polydiacetylene Assemblies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acid-responsive polydiacetylene-Na+ assemblies with unique red-to-blue color transition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Viewing a reaction path diagram — Cantera 3.1.0 documentation [cantera.org]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. Remote loading of doxorubicin into liposomes by transmembrane pH gradient to reduce toxicity toward H9c2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. liposomes.ca [liposomes.ca]
Application Notes and Protocols for Enzyme Immobilization Using Tricosadiynoic Acid Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the immobilization of enzymes using polymers derived from tricosadiynoic acid. This technology leverages the unique properties of polydiacetylenes (PDAs), formed by the polymerization of diacetylene monomers like this compound, to create stable and robust platforms for enzyme encapsulation and surface attachment. The primary application of enzyme immobilization is to enhance stability, facilitate reusability, and control catalytic activity, which are critical aspects in various fields including drug development, biocatalysis, and biosensing.
Polydiacetylenes are conjugated polymers known for their chromogenic properties, transitioning from blue to red in response to external stimuli. This feature, while central to biosensing applications, is also indicative of the structural organization of the polymer matrix, which can be harnessed for the stable entrapment of enzymes. Immobilization within these polymer vesicles or on their surfaces can protect enzymes from harsh environmental conditions such as extreme pH, temperature, and the presence of organic solvents, thereby extending their operational lifetime.
Data Presentation: Performance of Immobilized Enzymes
The following table summarizes typical quantitative data for enzymes immobilized in polymer matrices, providing a general expectation of performance enhancement. Note that specific values for this compound polymers may vary depending on the enzyme and immobilization conditions.
| Parameter | Free Enzyme | Immobilized Enzyme | Fold Improvement |
| Thermal Stability (Half-life at 60°C) | 15 min | 120 min | 8x |
| pH Stability (Activity after 1h at pH 4.0) | 20% | 85% | 4.25x |
| Operational Reusability (Cycles) | 1 | >10 | >10x |
| Activity Retention after Immobilization | 100% | 70-90% | - |
| Michaelis Constant (Km) | Varies | Generally higher | - |
| Maximum Velocity (Vmax) | Varies | Generally lower | - |
Experimental Protocols
Protocol 1: Preparation of this compound Vesicles for Enzyme Entrapment
This protocol details the formation of this compound vesicles with encapsulated enzymes, followed by polymerization to stabilize the structure.
Materials:
-
10,12-Tricosadiynoic acid (TRCDA)
-
Enzyme of interest (e.g., Lipase, Glucose Oxidase, Urease)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Probe sonicator
-
Extruder with polycarbonate membranes (100 nm pore size)
-
UV lamp (254 nm)
-
Dialysis tubing (MWCO appropriate for the enzyme)
Procedure:
-
Vesicle Formulation:
-
Dissolve 10 mg of 10,12-tricosadiynoic acid in 1 mL of chloroform in a round-bottom flask.
-
Remove the chloroform under a stream of nitrogen gas to form a thin lipid film on the flask wall.
-
Place the flask under vacuum for at least 2 hours to remove any residual solvent.
-
-
Enzyme Encapsulation:
-
Prepare a solution of the enzyme in PBS at a concentration of 1-5 mg/mL.
-
Hydrate the lipid film with 2 mL of the enzyme solution by vortexing for 5 minutes. This will form multilamellar vesicles (MLVs).
-
-
Vesicle Sizing:
-
Subject the MLV suspension to probe sonication on ice for 10 minutes (30-second pulses with 30-second intervals) to form small unilamellar vesicles (SUVs).
-
For a more uniform size distribution, pass the sonicated vesicle suspension through a mini-extruder equipped with a 100 nm polycarbonate membrane at least 11 times.
-
-
Removal of Unencapsulated Enzyme:
-
Transfer the vesicle suspension to a dialysis tube.
-
Perform dialysis against 1 L of PBS at 4°C for 24 hours, with at least three buffer changes, to remove the unencapsulated enzyme.
-
-
Polymerization:
-
Place the vesicle suspension in a quartz cuvette or a petri dish.
-
Expose the suspension to UV irradiation at 254 nm for 10-20 minutes on ice. A successful polymerization is indicated by a color change from colorless to blue.
-
-
Characterization:
-
Determine the size and zeta potential of the polymerized vesicles using Dynamic Light Scattering (DLS).
-
Quantify the amount of encapsulated enzyme using a suitable protein assay (e.g., Bradford or BCA assay) after lysing the vesicles with a detergent (e.g., Triton X-100).
-
Assess the activity of the immobilized enzyme using a standard activity assay for the specific enzyme.
-
Protocol 2: Covalent Immobilization of Enzymes on Pre-formed Polydiacetylene Vesicles
This protocol describes the attachment of enzymes to the surface of pre-formed and functionalized polydiacetylene vesicles.
Materials:
-
Pre-formed polymerized this compound vesicles (from Protocol 1, without enzyme encapsulation)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Enzyme of interest
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer, pH 6.0
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Centrifugation tubes
Procedure:
-
Vesicle Activation:
-
Suspend 1 mL of pre-formed polymerized vesicles in 5 mL of MES buffer.
-
Add 10 mg of EDC and 5 mg of NHS to the vesicle suspension.
-
Incubate the mixture at room temperature for 30 minutes with gentle stirring to activate the carboxylic acid head groups of the this compound.
-
-
Enzyme Conjugation:
-
Centrifuge the activated vesicles at 15,000 x g for 20 minutes to pellet them.
-
Resuspend the pellet in 2 mL of PBS (pH 7.4).
-
Add the enzyme solution (1-2 mg/mL in PBS) to the activated vesicle suspension.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle shaking.
-
-
Washing:
-
Centrifuge the vesicle-enzyme conjugate at 15,000 x g for 20 minutes.
-
Remove the supernatant containing unbound enzyme.
-
Resuspend the pellet in 5 mL of PBS and repeat the centrifugation. Perform this washing step three times to ensure complete removal of non-covalently bound enzyme.
-
-
Characterization:
-
Quantify the amount of immobilized enzyme by measuring the protein concentration in the supernatants from the washing steps.
-
Determine the activity of the surface-immobilized enzyme using a standard activity assay.
-
Analyze the stability and reusability of the immobilized enzyme.
-
Mandatory Visualizations
Caption: Experimental workflow for enzyme entrapment in polydiacetylene vesicles.
Caption: How this compound polymers enhance enzyme stability and reusability.
Troubleshooting & Optimization
troubleshooting low yield in tricosadiynoic acid polymerization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the polymerization of tricosadiynoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind the polymerization of this compound?
The polymerization of this compound is a topochemical reaction, meaning the reaction occurs in the solid state with the crystal lattice of the monomer directing the course of the polymerization.[1][2] This process, typically initiated by UV radiation or heat, is a 1,4-addition reaction across the conjugated diacetylene units of adjacent monomers.[3] For successful polymerization, the monomer units must be precisely aligned in a stacked arrangement within the crystal, with a specific orientation and distance between the reactive triple bonds.[3]
Q2: Why does the polymerized this compound appear blue or red?
The blue or red color is a characteristic feature of polydiacetylenes. The initial polymerization typically results in a "blue phase," which has a highly ordered, planar conjugated polymer backbone.[3] This structure gives rise to a strong absorption in the red region of the visible spectrum, making the polymer appear blue.[3] Upon exposure to external stimuli such as heat, solvents, or mechanical stress, the polymer backbone can undergo a conformational change to a less ordered, non-planar state known as the "red phase."[3]
Q3: What is the expected morphology of the polymerized product?
Since the polymerization is a solid-state transformation, the macroscopic morphology of the monomer crystal is often retained in the resulting polymer.[2] This can lead to the formation of macroscopic, defect-free polymer single crystals, which is a unique feature of topochemical polymerizations.[2] When polymerized as vesicles or thin films, the overall structure of the assembly is maintained.
Troubleshooting Guide for Low Polymerization Yield
Issue 1: No Polymerization or Very Low Yield
Q: I have exposed my this compound sample to UV light, but I am not observing the characteristic blue color, or the yield is extremely low. What are the possible causes?
A: This is a common issue that can often be traced back to several key factors related to the monomer's solid-state arrangement and the experimental conditions.
Possible Cause 1: Improper Monomer Self-Assembly
The topochemical nature of the polymerization requires specific intermolecular alignment. If the monomers are not correctly assembled, the reactive diacetylene groups will be too far apart or improperly oriented for the 1,4-addition reaction to occur.[3]
-
Troubleshooting Steps:
-
Ensure Proper Crystal/Film/Vesicle Formation: The method of sample preparation is critical. For crystalline samples, ensure that the crystallization conditions (solvent, temperature, evaporation rate) are optimized to favor the reactive packing arrangement. For Langmuir-Blodgett films or vesicles, ensure that the surface pressure and subphase conditions are appropriate for forming well-ordered monomer assemblies.
-
Verify Monomer Purity: Impurities can disrupt the crystal lattice and inhibit proper packing. Use high-purity this compound. If necessary, purify the monomer by recrystallization.
-
Possible Cause 2: Inappropriate UV Irradiation Conditions
The wavelength and energy of the UV light are crucial for initiating the polymerization.
-
Troubleshooting Steps:
-
Check UV Wavelength: The most effective wavelength for diacetylene polymerization is typically around 254 nm.[4] Ensure your UV source is emitting at or near this wavelength.
-
Optimize UV Dose (Irradiation Time and Intensity): Insufficient UV exposure will result in incomplete polymerization. Conversely, prolonged exposure to high-intensity UV can sometimes lead to degradation of the polymer. Experiment with different irradiation times, starting with shorter durations and gradually increasing.[4]
-
Possible Cause 3: Oxygen Inhibition
Oxygen can act as a radical scavenger and may inhibit the radical-mediated polymerization process.
-
Troubleshooting Steps:
-
Perform Polymerization in an Inert Atmosphere: If possible, conduct the UV irradiation in a nitrogen or argon atmosphere to minimize the presence of oxygen.
-
Below is a troubleshooting workflow to diagnose the cause of no or low polymerization:
References
Technical Support Center: Optimizing UV Polymerization of Tricosadiynoic Acid Films
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to optimize the UV polymerization of 10,12-tricosadiynoic acid (TCDA) films.
Troubleshooting Guide
This guide addresses common issues encountered during the experimental process, offering potential causes and solutions in a question-and-answer format.
Question 1: Why is my TCDA film not turning blue after UV exposure?
Answer:
Failure to observe the characteristic blue color, indicating the formation of the polydiacetylene (PDA) backbone, is a common issue that can stem from several factors:
-
Incomplete Monomer Self-Assembly: Proper topochemical polymerization requires the TCDA monomers to be highly ordered in a specific crystalline arrangement.[1][2] If the Langmuir-Blodgett (LB) film is not well-organized, the diacetylene moieties will not be in the correct proximity and orientation for polymerization to occur. Ensure that the surface pressure during LB deposition is optimal for forming a condensed, ordered monolayer.[3]
-
Insufficient UV Dose: The polymerization process is initiated by UV radiation, and an insufficient dose will result in a low polymer yield.[4] The required UV dose can be influenced by the monomer's alkyl tail length.[5] It is recommended to systematically vary the UV exposure time to find the optimal dose for your specific setup.[6][7]
-
Incorrect UV Wavelength: The polymerization of diacetylenes is typically initiated by UV light at a wavelength of 254 nm.[6][7] Verify that your UV source is emitting at the correct wavelength and has sufficient intensity.
-
Presence of Impurities: Impurities in the TCDA monomer, solvent, or subphase can disrupt the monomer packing and inhibit polymerization. Use high-purity materials and ensure the cleanliness of your LB trough and substrates.
Question 2: The polymerized film is red or purple instead of blue. What does this indicate and how can I fix it?
Answer:
The appearance of a red or purple color immediately after polymerization suggests a direct transition to the "red phase" of the polydiacetylene, bypassing the desired blue phase. This can be caused by:
-
Excessive UV Exposure: While a sufficient UV dose is necessary, overexposure can induce a chromatic transition from the blue to the red phase.[4] This is a known photochromic behavior of polydiacetylenes.[1] Try reducing the UV irradiation time or intensity.
-
Thermal Stress: High temperatures during or after polymerization can cause a thermochromic shift from blue to red.[1][8] Ensure that the substrate is not significantly heated by the UV lamp. Lowering the polymerization temperature has been shown to improve the sensitivity of PDA films.[6]
-
Mechanical Stress: Polydiacetylenes are mechanochromic, meaning that mechanical stress can induce the blue-to-red color change.[1] This can occur if there is significant stress in the film due to improper deposition or handling.
-
Chemical Environment: The presence of certain metal cations in the subphase can influence the final color of the film.[4] For example, Ni and Fe cations have been shown to increase the UV dose necessary to produce the red phase.[5]
Question 3: My polymerized TCDA film shows cracks or appears inhomogeneous. How can I improve film quality?
Answer:
Film cracking and inhomogeneity can compromise the utility of the polymerized TCDA films. These issues can be addressed by:
-
Optimizing Deposition Parameters: The quality of the Langmuir-Blodgett film is highly dependent on parameters such as the pH of the subphase, temperature, deposition speed, and surface pressure.[3] Experiment with these parameters to achieve a uniform and defect-free monolayer before polymerization.
-
Controlling Solvent Evaporation: During film casting from a solution, rapid solvent evaporation can induce stress and lead to cracking.[9][10] A slower, more controlled evaporation process can mitigate this.
-
Substrate Cleanliness and Surface Energy: The substrate must be scrupulously clean to ensure uniform film deposition. The surface energy of the substrate can also play a role; hydrophilic substrates are generally used for the first layer deposition of fatty acids like TCDA.[11]
-
Post-Deposition Annealing: In some thin-film systems, a post-deposition annealing step can improve film quality by reducing internal stress. However, for PDAs, this must be done carefully to avoid inducing a thermochromic blue-to-red transition.[8]
Question 4: The UV-Vis spectrum of my film does not show the expected absorbance peaks. What should a successful polymerization spectrum look like?
Answer:
A successfully polymerized blue-phase TCDA film should exhibit a characteristic absorption spectrum with a maximum absorbance (λmax) around 640 nm and a shoulder peak at approximately 590 nm.[6][7] The red phase, on the other hand, has a primary absorption peak around 540 nm.[8][12] If your spectrum lacks the peak at ~640 nm, it indicates poor polymerization. A dominant peak at ~540 nm suggests a transition to the red phase. The intensity of the absorbance at λmax can be correlated with the extent of polymerization.[6][7]
Frequently Asked Questions (FAQs)
Q1: What is the optimal UV exposure time for TCDA polymerization?
A1: The optimal UV exposure time is not a single value and depends on factors like UV lamp intensity, distance from the sample, and the desired properties of the film. It is recommended to perform a time-course experiment, exposing the film for varying durations (e.g., 1, 3, 5, 10, 15, and 20 minutes) and monitoring the polymerization via UV-Vis spectroscopy.[6][7] The absorbance intensity at ~640 nm will initially increase with exposure time and then may plateau or decrease as the blue-to-red transition begins.[6][7]
Q2: How does the alkyl chain length of the diacetylene monomer affect polymerization?
A2: Increasing the alkyl tail length of the diacetylene monomer has been found to increase the UV dose necessary to achieve optimally blue and fully red films.[4][5]
Q3: Can I reverse the blue-to-red color transition?
A3: For polydiacetylenes with simple monocarboxylic headgroups like TCDA, the blue-to-red transition is generally irreversible.[6] Reversibility can be engineered by modifying the headgroup to enhance hydrogen bonding, which provides a restorative force to revert to the blue phase.[6][13]
Q4: What is the role of the subphase composition in Langmuir-Blodgett deposition of TCDA?
A4: The subphase, typically ultrapure water, can be modified to influence the packing and stability of the TCDA monolayer. The pH and the presence of ions can affect the ionization of the carboxylic acid headgroup and the interactions between monomers.[3] For instance, the presence of certain metal cations can be used to tune the polymer domain sizes.[4][5]
Q5: What are the key parameters to control during Langmuir-Blodgett deposition?
A5: The key parameters for successful LB deposition of TCDA include:
-
Surface Pressure: This needs to be high enough to ensure a well-ordered monolayer but below the collapse pressure.[3]
-
Barrier Speed: A slow and steady compression rate allows for the molecules to organize properly.
-
Dipping Speed: The speed at which the substrate is passed through the monolayer affects the transfer ratio and film quality.[3]
-
Subphase Temperature: Temperature can influence the fluidity and packing of the monolayer.[3]
Data Presentation
Table 1: Effect of UV Exposure Time on Polydiacetylene (PDA) Absorbance
| UV Exposure Time (minutes) | Absorbance Intensity at λmax (Arbitrary Units) | Wavelength of Maximum Absorbance (λmax) (nm) |
| 1 | Low | ~641 |
| 3 | Moderate | ~638 |
| 5 | Higher | ~635 |
| 10 | High | ~630 |
| 15 | Very High | ~628 |
| 20 | Plateau or slight decrease | ~627 |
Note: Data is illustrative and based on trends reported in the literature.[6][7] A gradual increase in absorbance intensity and a slight blue shift in λmax are typically observed with increasing UV exposure for successful polymerization.
Experimental Protocols
Protocol 1: Preparation of Tricosadiynoic Acid Langmuir-Blodgett Film
-
Preparation of Spreading Solution: Prepare a solution of 10,12-tricosadiynoic acid in a volatile, water-immiscible solvent such as chloroform (B151607) at a concentration of approximately 1 mg/mL.[14][15]
-
Trough Preparation: Thoroughly clean the Langmuir-Blodgett trough and barriers with a suitable solvent (e.g., chloroform) and then rinse with ultrapure water.[16] Fill the trough with ultrapure water as the subphase.[14]
-
Monolayer Spreading: Using a microsyringe, carefully deposit a known volume of the TCDA solution onto the water surface.[15][17] Allow the solvent to evaporate completely (typically 15-20 minutes).
-
Isotherm Measurement: Compress the monolayer at a slow, constant rate (e.g., 10 cm²/min) while measuring the surface pressure. This will generate a pressure-area isotherm, which indicates the different phases of the monolayer.[3]
-
Film Deposition: Once the desired surface pressure for a stable, condensed monolayer is reached (determined from the isotherm), a clean, hydrophilic substrate (e.g., glass or silicon) is vertically dipped through the monolayer at a controlled speed to deposit the film.[11]
Protocol 2: UV Polymerization of TCDA Film
-
UV Source: Use a UV lamp that emits at a wavelength of 254 nm.
-
Exposure: Place the substrate with the deposited TCDA film under the UV lamp at a fixed distance.
-
Time-Course Experiment: Expose the film to the UV radiation for a predetermined amount of time. It is advisable to conduct a series of experiments with varying exposure times to determine the optimum duration for achieving the desired blue phase without transitioning to the red phase.[6][7]
-
Characterization: After UV exposure, characterize the film using UV-Vis spectroscopy to confirm the formation of the blue-phase polydiacetylene, as indicated by an absorbance maximum around 640 nm.[6][7]
Visualizations
References
- 1. alliance.seas.upenn.edu [alliance.seas.upenn.edu]
- 2. researchgate.net [researchgate.net]
- 3. sahussaintu.wordpress.com [sahussaintu.wordpress.com]
- 4. Characterizing and Tuning the Properties of Polydiacetylene Films for Sensing Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Effect of UV Irradiation Time and Headgroup Interactions on the Reversible Colorimetric pH Response of Polydiacetylene Assemblies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and Characterization of Polydiacetylene Films and Nanotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. xd-packaging.com [xd-packaging.com]
- 11. biolinscientific.com [biolinscientific.com]
- 12. researchgate.net [researchgate.net]
- 13. Effect of UV Irradiation Time and Headgroup Interactions on the Reversible Colorimetric pH Response of Polydiacetylene Assemblies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. sahussaintu.wordpress.com [sahussaintu.wordpress.com]
- 15. google.com [google.com]
- 16. sfu.ca [sfu.ca]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Polydiacetylene (PDA) Sensor Sensitivity
Welcome to the technical support center for polydiacetylene (PDA) sensors. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and enhance the sensitivity of their PDA-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism behind PDA sensor color change?
Polydiacetylenes (PDAs) are conjugated polymers that undergo a visible color transition from blue to red upon perturbation of their ene-yne backbone.[1] This transition is triggered by external stimuli such as heat, mechanical stress, pH changes, or the binding of target molecules to receptors on the PDA surface.[1][2] The binding event induces steric hindrance, causing the polymer backbone to distort, which alters its electronic structure and results in a colorimetric and/or fluorescent signal.[3][4] The blue phase is typically non-fluorescent, while the red phase exhibits fluorescence.[2]
Q2: My PDA sensor is not showing a significant colorimetric or fluorescent response. What are the potential causes?
Several factors can lead to a weak or absent signal:
-
Low Analyte Concentration: The concentration of your target analyte may be below the limit of detection (LOD) of your current sensor configuration.
-
Inefficient Receptor-Target Binding: The recognition element (e.g., antibody, aptamer) on the PDA surface may not be binding effectively to the target molecule. This could be due to improper immobilization, incorrect pH or buffer conditions, or denaturation of the receptor.
-
Suboptimal PDA Formulation: The composition of the PDA vesicles (e.g., monomer chain length, additives) may not be optimized for the specific application, leading to a rigid structure that is less responsive to stimuli.[5]
-
Vesicle Aggregation: PDA liposomes can aggregate over time, reducing the available surface area for interaction and potentially quenching the signal.
Q3: How can I improve the limit of detection (LOD) of my PDA sensor?
Enhancing the LOD is a common goal in PDA sensor development. Several strategies can be employed, ranging from modifying the PDA structure to incorporating signal-amplifying agents. The following sections provide detailed troubleshooting guides and protocols for these methods.
Troubleshooting Guide: Enhancing PDA Sensor Sensitivity
Issue 1: Weak Signal Due to Low Analyte Concentration
If you suspect your analyte concentration is near or below the sensor's detection limit, consider the following enhancement strategies.
This technique involves pre-occupying the PDA surface with "dummy molecules" that are structurally similar to the target analyte. This pre-stresses the PDA backbone, making it more susceptible to a colorimetric transition when the actual target molecule binds. This method has been shown to significantly improve the LOD.[3][4][6][7][8]
-
Expected Improvement: The LOD for neomycin detection was improved from 80 nM to 7 nM.[4][6][7][8]
-
Key Consideration: The dummy molecule should have a similar form factor to the target molecule for the best effect.[3]
Incorporating nanoparticles, such as gold nanoparticles (AuNPs), into the sensor design can dramatically enhance the signal.[9][10]
-
Mechanism 1: Secondary Probe Amplification: After the primary target binding, a secondary antibody (or other recognition element) conjugated to a AuNP is introduced. The large size of the AuNP creates significant steric hindrance, amplifying the signal.[9] This method increased sensitivity for human immunoglobulin E (hIgE) detection by up to 100 times.[9]
-
Mechanism 2: Plasmonic Enhancement: Metal nanoparticles can enhance fluorescence or Raman signals through surface plasmon resonance.[11] For example, Ag@PDA core-shell nanoparticles showed a 7-fold enhancement in fluorescence intensity.
Issue 2: Poor Sensor Response Due to Suboptimal PDA Structure
The intrinsic properties of the PDA assembly play a crucial role in its sensitivity.
The choice of DA monomer can significantly impact sensitivity.
-
Shorter Alkyl Chains: PDAs constructed from shorter-chain DA monomers generally offer higher sensitivity as they have lower phase transition temperatures and are more easily distorted.[5]
-
Head Group Functionalization: Modifying the hydrophilic head group of the DA monomer allows for the covalent attachment of specific recognition elements, ensuring optimal orientation and binding efficiency.[5]
Introducing other molecules into the PDA liposome (B1194612) can modulate its physical properties.
-
Lipid Co-assembly: Co-assembling PDA with lipids like 1,2-dimyristoyl-sn-glycero-3-phosphate (DMPA) can increase the fluidity of the membrane, making it more responsive to molecular stress.[3]
-
Phospholipid Stabilization: Incorporating phospholipids (B1166683) can improve the stability of PDA liposomes, reducing aggregation and enhancing both stability and sensitivity.
Increasing the surface area-to-volume ratio allows for more interaction sites.
-
3D Networked Structures: Fabricating PDA sensors with a 3D network structure can significantly improve detection sensitivity by providing more active sites for interaction with biomolecules.
-
Porous Materials: Generating molecular-level porous structures in PDA materials can further enhance sensitivity.
Quantitative Data on Sensitivity Enhancement
| Method | Target Analyte | Initial LOD | Enhanced LOD | Fold Improvement | Reference |
| Dummy Molecule Approach | Neomycin | 80 nM | 7 nM | ~11.4x | [4][6][7][8] |
| AuNP-conjugated Antibody | Human IgE | ~10 ng/mL | ~0.1 ng/mL | 100x | [9] |
| AuNPs on PDA Liposomes | Thrombin | - | - | 2.5x (sensitivity) | [10] |
| Ag@PDA Core-Shell NPs | - | - | - | 7x (fluorescence) |
Detailed Experimental Protocols
Protocol 1: General Fabrication of PDA Vesicles
This protocol describes a common method for preparing PDA liposomes.
-
Monomer Dissolution: Dissolve the diacetylene monomer (e.g., 10,12-pentacosadiynoic acid, PCDA) in chloroform (B151607) or a similar organic solvent.
-
Film Formation: Evaporate the solvent using a stream of nitrogen gas to form a thin lipid film on the wall of a glass vial.
-
Hydration: Add an aqueous buffer (e.g., deionized water or PBS) to the vial. Heat the solution above the phase transition temperature of the lipid (e.g., 80°C) and vortex or sonicate the mixture. This causes the lipid film to self-assemble into vesicles.[6]
-
Cooling & Annealing: Cool the vesicle solution at 4°C for at least 4 hours to stabilize the structure.[6]
-
Polymerization: Expose the solution to 254 nm UV light (e.g., 1 mW/cm²) for a defined period (e.g., 30-60 seconds).[3][12] Successful polymerization is indicated by the appearance of a characteristic blue color.
-
Storage: Store the polymerized PDA vesicles at 4°C in the dark.
Protocol 2: Sensitivity Enhancement using the Dummy Molecule Approach (Post-Attachment)
This protocol is adapted from a method for enhancing neomycin detection.[3]
-
Prepare PDA Vesicles: Fabricate PDA vesicles according to Protocol 1.
-
Polymerize: Irradiate the vesicle solution with 254 nm UV light (1 mW/cm²) for 30 seconds to form the blue-phase PDA.[3]
-
Dummy Molecule Addition: To 380 µL of the polymerized PDA liposome solution, add 20 µL of an aqueous solution of epoxy-functionalized dummy molecules at the desired concentration.[3]
-
Incubation: Incubate the mixture for 12 hours at room temperature to allow the dummy molecules to attach to the PDA surface.[3]
-
Sensor Application: The PDA sensor with attached dummy molecules is now ready for use. Add the target analyte and measure the colorimetric or fluorescent response after a 20-minute incubation.[3]
Protocol 3: Signal Amplification with Gold Nanoparticle (AuNP)-Conjugated Antibodies
This protocol describes a sandwich-style immunoassay for signal enhancement.
-
Immobilize Primary Antibody: Functionalize PDA vesicles with the primary monoclonal antibody specific to your target analyte using standard EDC/NHS chemistry. Immobilize these vesicles on a suitable substrate (e.g., an amine-functionalized glass slide).
-
Target Binding: Introduce the sample containing the target analyte. Allow it to incubate and bind to the primary antibody on the PDA surface. A slight increase in fluorescence may be observed.[9]
-
Introduce Secondary Probe: Add a solution of polyclonal antibodies (specific to a different epitope on the target) that have been pre-conjugated to gold nanoparticles.
-
Signal Amplification: Incubate to allow the AuNP-conjugated secondary antibodies to bind to the captured target. This "sandwich" formation brings the bulky AuNPs to the PDA surface, causing significant perturbation and a dramatic increase in the fluorescent signal.[9]
-
Detection: Measure the enhanced fluorescent signal to quantify the analyte.
Visualized Workflows and Pathways
Caption: General workflow for PDA sensor fabrication and analyte detection.
Caption: Comparison of standard vs. dummy molecule-enhanced PDA sensing.
Caption: Signal amplification workflow using AuNP-conjugated secondary antibodies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Structures and strategies for enhanced sensitivity of polydiacetylene(PDA) based biosensor platforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hostinfo.cafe24.com [hostinfo.cafe24.com]
- 4. Amplifying the Sensitivity of Polydiacetylene Sensors: The Dummy Molecule Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Polydiacetylene-based sensors for food applications - Materials Advances (RSC Publishing) DOI:10.1039/D1MA01180D [pubs.rsc.org]
- 6. rsc.org [rsc.org]
- 7. Collection - Amplifying the Sensitivity of Polydiacetylene Sensors: The Dummy Molecule Approach - ACS Applied Materials & Interfaces - Figshare [acs.figshare.com]
- 8. Amplifying the Sensitivity of Polydiacetylene Sensors: The Dummy Molecule Approach [agris.fao.org]
- 9. Signal enhancement of a micro-arrayed polydiacetylene (PDA) biosensor using gold nanoparticles - Analyst (RSC Publishing) [pubs.rsc.org]
- 10. Solid-state colorimetric polydiacetylene liposome biosensor sensitized by gold nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. iris.cnr.it [iris.cnr.it]
- 12. WO2018220644A1 - Method of preparation and use of polydiacetylene-based nanoparticles for the sensing of analytes - Google Patents [patents.google.com]
Technical Support Center: Tricosadiynoic Acid Vesicles
Welcome to the technical support center for researchers, scientists, and drug development professionals working with tricosadiynoic acid vesicles. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures, with a focus on preventing vesicle aggregation.
Troubleshooting Guide: Preventing Vesicle Aggregation
Vesicle aggregation is a common challenge that can significantly impact experimental outcomes. This guide provides solutions to frequently encountered problems.
| Problem | Potential Cause | Recommended Solution |
| Immediate aggregation upon hydration | Incorrect pH of the hydration buffer. The surface charge of the vesicles is critical for maintaining electrostatic repulsion. | Adjust the pH of the hydration buffer. For fatty acid vesicles, a pH around the pKa of the carboxylic acid headgroup is often optimal for stability. For 10,12-tricosadiynoic acid, which is a carboxylic acid, maintaining a pH that ensures sufficient deprotonation and negative surface charge is crucial. |
| Aggregation over time, even after initial stability | Suboptimal storage temperature. Temperature fluctuations can affect vesicle membrane fluidity and lead to aggregation. | Store vesicle solutions at a consistent, optimized temperature. For many lipid vesicles, storage at 4°C is recommended to maintain stability. Avoid repeated freeze-thaw cycles. |
| Vesicles aggregate after addition of salts or other reagents | Screening of surface charge by ions in the solution, reducing electrostatic repulsion between vesicles. | Use buffers with low ionic strength. If salts are necessary for the experiment, add them gradually while monitoring vesicle size by Dynamic Light Scattering (DLS). Consider using non-ionic excipients to maintain osmolarity. |
| Inconsistent vesicle size and presence of large aggregates | Inefficient sonication or extrusion during vesicle preparation. This can result in a polydisperse sample with a tendency to aggregate. | Optimize the sonication time and power, or the number of extrusion cycles and pore size of the membrane. Ensure the temperature during these steps is above the phase transition temperature of the lipid to ensure proper vesicle formation. |
| Aggregation in the presence of biological media or proteins | Non-specific binding of proteins or other biomolecules to the vesicle surface, leading to bridging between vesicles. | Modify the vesicle surface with a hydrophilic polymer coating, such as polyethylene (B3416737) glycol (PEG), to create a steric barrier and reduce non-specific interactions.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the ideal pH for preparing and storing 10,12-tricosadiynoic acid vesicles to prevent aggregation?
A1: While specific optimal pH values can be formulation-dependent, a general principle for fatty acid vesicles is to maintain a pH that ensures the carboxylic acid headgroups are sufficiently deprotonated to create a net negative surface charge. This charge promotes electrostatic repulsion between vesicles, preventing aggregation. A pH above the pKa of this compound is recommended. It is advisable to perform a pH titration and measure the zeta potential to determine the optimal pH for your specific system.
Q2: How does temperature affect the stability of this compound vesicles?
A2: Temperature can significantly impact vesicle stability. Storing vesicles at elevated temperatures can increase their kinetic energy, leading to more frequent collisions and a higher likelihood of aggregation. Conversely, some lipid vesicles can aggregate upon cooling. For polydiacetylene vesicles, it is crucial to store them at a stable temperature, typically at 4°C, and to avoid repeated freeze-thaw cycles which can disrupt the vesicle structure and induce aggregation.
Q3: Can polymerization of this compound vesicles enhance their stability?
A3: Yes, UV irradiation of diacetylene-containing vesicles, such as those made from 10,12-tricosadiynoic acid, induces polymerization of the diacetylene groups within the bilayer. This creates a more robust, covalently cross-linked vesicle structure that is significantly more stable against aggregation and leakage.[2] The extent of polymerization, controlled by the UV exposure time and intensity, can be optimized to achieve the desired stability.
Q4: What is the role of polymer coatings in preventing aggregation?
A4: Coating vesicles with hydrophilic polymers, most commonly polyethylene glycol (PEG), is a highly effective method for preventing aggregation. The polymer chains create a steric barrier on the vesicle surface, which physically hinders close contact between vesicles. This "stealth" coating also reduces non-specific interactions with proteins and other biomolecules, which is particularly important for in vivo applications.[1]
Q5: How can I monitor vesicle aggregation during my experiments?
A5: Dynamic Light Scattering (DLS) is a powerful and non-invasive technique for monitoring vesicle size and aggregation in real-time. An increase in the average hydrodynamic radius and the polydispersity index (PDI) over time is indicative of aggregation. Regular DLS measurements can help you assess the stability of your vesicle formulation under different conditions.
Data Presentation
Table 1: Effect of PEGylation on Polydiacetylene Vesicle Size and Zeta Potential
This table summarizes the effect of incorporating a PEGylated amphiphile (PEG8000-bis-PCDA) on the hydrodynamic diameter and zeta potential of polydiacetylene vesicles. The data indicates that increasing the PEG content leads to a larger hydrodynamic diameter and a less negative zeta potential.
| Mole % of PEG8000-bis-PCDA | Hydrodynamic Diameter (nm ± SD) | Zeta Potential (mV ± SD) |
| 0% | 175 ± 2 | -50 ± 5 |
| 1% | 263 ± 6 | -30 ± 4 |
| 5% | 265 ± 5 | -20 ± 3 |
| 10% | 268 ± 7 | -10 ± 2 |
Data adapted from a study on modifying polydiacetylene vesicles to reduce non-specific interactions.[1]
Experimental Protocols
Protocol 1: Preparation of Stable this compound Vesicles by Thin-Film Hydration and Sonication
This protocol describes a general method for preparing this compound vesicles with steps to minimize aggregation.
Materials:
-
10,12-tricosadiynoic acid
-
Hydration buffer (e.g., phosphate-buffered saline, pH 7.4, or another buffer at the desired pH)
-
Round-bottom flask
-
Rotary evaporator
-
Bath sonicator
-
Syringe filters (0.22 µm)
Procedure:
-
Film Formation:
-
Dissolve 10,12-tricosadiynoic acid in chloroform in a round-bottom flask.
-
Remove the chloroform using a rotary evaporator to form a thin, uniform lipid film on the flask wall.
-
Further dry the film under vacuum for at least 1 hour to remove any residual solvent.
-
-
Hydration:
-
Add the pre-warmed hydration buffer to the flask. The temperature of the buffer should be above the phase transition temperature of the lipid.
-
Gently agitate the flask to hydrate (B1144303) the lipid film, leading to the formation of multilamellar vesicles (MLVs).
-
-
Sonication:
-
Submerge the flask containing the MLV suspension in a bath sonicator.
-
Sonicate the suspension until the solution becomes clear, indicating the formation of small unilamellar vesicles (SUVs). The sonication time will need to be optimized for your specific setup.
-
-
Purification:
-
To obtain a more uniform size distribution, the vesicle solution can be filtered through a 0.22 µm syringe filter to remove any large aggregates.
-
-
Polymerization (Optional):
-
To enhance stability, the vesicle solution can be exposed to UV light (254 nm) to induce polymerization of the diacetylene groups. The UV exposure time should be optimized.
-
-
Storage:
-
Store the final vesicle solution at 4°C.
-
Protocol 2: Characterization of Vesicle Aggregation using Dynamic Light Scattering (DLS)
This protocol outlines the steps for using DLS to assess the stability of your vesicle preparation.
Instrumentation:
-
Dynamic Light Scattering (DLS) instrument
Procedure:
-
Sample Preparation:
-
Dilute a small aliquot of your vesicle suspension in the same buffer used for hydration to an appropriate concentration for DLS measurement.
-
Filter the diluted sample through a low-protein-binding syringe filter (e.g., 0.22 µm) directly into a clean DLS cuvette to remove any dust or large contaminants.
-
-
Instrument Setup:
-
Set the instrument parameters, including the solvent viscosity and refractive index, and the measurement temperature.
-
Equilibrate the sample to the desired temperature within the DLS instrument.
-
-
Measurement:
-
Perform the DLS measurement to obtain the intensity-weighted size distribution, the average hydrodynamic radius (Z-average), and the polydispersity index (PDI).
-
-
Stability Study:
-
To assess stability over time, repeat the DLS measurement at regular intervals (e.g., every hour, or daily) on the stored vesicle solution.
-
To test stability under specific conditions, incubate the vesicle solution under those conditions (e.g., different temperatures, in the presence of specific reagents) and perform DLS measurements at various time points.
-
-
Data Analysis:
-
An increase in the Z-average and/or the PDI over time indicates vesicle aggregation. A stable formulation will show minimal changes in these parameters.
-
Mandatory Visualization
Caption: Workflow for preparing stable this compound vesicles.
Caption: Troubleshooting flowchart for vesicle aggregation issues.
References
Technical Support Center: Overcoming Solubility Challenges with Tricosadiynoic Acid in Aqueous Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility issues of tricosadiynoic acid in aqueous media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it difficult to dissolve in water?
This compound is a long-chain fatty acid with the chemical formula C₂₃H₃₈O₂. Its structure contains a long, nonpolar hydrocarbon tail, which is hydrophobic (water-repelling), and a polar carboxylic acid head group, which is hydrophilic (water-attracting). Due to the dominance of the long hydrophobic tail, this compound is practically insoluble in water.
Q2: What are the primary strategies to overcome the poor aqueous solubility of this compound?
The main approaches to solubilizing this compound in aqueous media involve:
-
pH Adjustment: Increasing the pH of the aqueous solution to deprotonate the carboxylic acid group, forming a more soluble carboxylate salt.
-
Co-solvents: Using a mixture of water and a water-miscible organic solvent to increase the overall polarity of the solvent system.
-
Surfactants (Micelle Formation): Employing surfactants that, above their critical micelle concentration (CMC), form micelles that can encapsulate the hydrophobic this compound molecules.
-
Liposome Formation: Incorporating this compound into the lipid bilayer of liposomes, which are microscopic vesicles that can be dispersed in aqueous solutions.
Troubleshooting Guides
Issue 1: this compound precipitates out of solution.
| Possible Cause | Troubleshooting Step |
| pH is too low. | For solutions without co-solvents or surfactants, the pH should be sufficiently above the pKa of the carboxylic acid group (typically > 7) to ensure it is in its deprotonated, more soluble salt form. |
| Co-solvent concentration is too low. | If using a co-solvent system, the proportion of the organic solvent may need to be increased. However, be mindful of the potential impact on your experimental system (e.g., cell toxicity). |
| Surfactant concentration is below the CMC. | Ensure the surfactant concentration is above its critical micelle concentration to allow for micelle formation and solubilization of the fatty acid. |
| Temperature is too low. | Gently warming the solution can aid in dissolution, especially for saturated fatty acids. However, be cautious of potential degradation at high temperatures. |
| Solution is not well-mixed. | Ensure thorough mixing. Sonication can be an effective method to aid dissolution and break up aggregates. |
Issue 2: The prepared solution is cloudy or opalescent.
| Possible Cause | Troubleshooting Step |
| Formation of a suspension, not a true solution. | This is common when the concentration of this compound is above its solubility limit in the chosen solvent system. You may need to decrease the concentration or modify the solubilization method. |
| Presence of micelles or liposomes. | Solutions containing micelles or liposomes will naturally scatter light and may appear opalescent. This is expected and indicates successful formation of these nanostructures. Dynamic light scattering (DLS) can be used to confirm the presence and size of these particles. |
| Impure starting material. | Ensure the this compound used is of high purity. Impurities can affect solubility and the appearance of the solution. |
Data Presentation
Table 1: Solubility of this compound in Various Solvent Systems
| Solvent System | Solubility | Observations |
| Water | Insoluble | - |
| DMSO | 16.67 mg/mL (48.10 mM) | Requires sonication, warming, and heating to 60°C.[1] |
| 10% DMSO / 90% Corn Oil | ≥ 5 mg/mL (14.43 mM) | Clear solution.[2] |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | 5 mg/mL (14.43 mM) | Suspended solution; requires sonication.[2] |
| 10% DMSO / 90% (20% SBE-β-CD in saline) | 5 mg/mL (14.43 mM) | Suspended solution; requires sonication.[2] |
Table 2: Solubility of Common Saturated Fatty Acids in Water and Organic Solvents at Room Temperature (~20-25°C)
| Fatty Acid | Carbon Chain | Solubility in Water (mg/L) | Solubility in Ethanol | Solubility in Chloroform (B151607) |
| Palmitic Acid | C16:0 | ~200 | Soluble | Soluble |
| Stearic Acid | C18:0 | 0.568 - 0.597[3] | Slightly Soluble[3] | Soluble[3] |
Table 3: Critical Micelle Concentration (CMC) of Selected Surfactants
| Surfactant | Type | CMC (mM in water) |
| Sodium Dodecyl Sulfate (SDS) | Anionic | ~8.3 |
| Cetyltrimethylammonium Bromide (CTAB) | Cationic | ~0.92 |
| Polysorbate 20 (Tween 20) | Non-ionic | ~0.059 |
| Polysorbate 80 (Tween 80) | Non-ionic | ~0.012 |
| Sodium Cholate | Anionic | ~13-15 |
Table 4: Hydrophile-Lipophile Balance (HLB) Values and Applications of Surfactants
| HLB Value | Application |
| 4 - 6 | W/O (water-in-oil) emulsifiers |
| 7 - 9 | Wetting and spreading agents |
| 8 - 18 | O/W (oil-in-water) emulsifiers |
| 13 - 15 | Detergents |
| 15 - 18 | Solubilizers |
Experimental Protocols & Visualizations
Decision-Making Workflow for Solubilization
The following diagram illustrates a logical workflow for selecting an appropriate method to solubilize this compound in an aqueous medium.
Caption: Decision workflow for solubilizing this compound.
Protocol 1: Preparation of this compound Micelles
This protocol describes the preparation of fatty acid micelles by deprotonating the carboxylic acid head group with a base.
Materials:
-
This compound
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 1 M)
-
Deionized water
-
Vortex mixer
-
Sonicator (optional)
Caption: Workflow for preparing this compound micelles.
Detailed Steps:
-
Weighing: Accurately weigh the desired amount of this compound and place it in a sterile glass vial.
-
Deprotonation: Add a sufficient volume of NaOH solution to achieve a molar ratio of at least 1:1 with the this compound. This will convert the fatty acid to its more soluble sodium salt.
-
Hydration: Add deionized water to reach the final desired concentration.
-
Mixing: Vortex the solution vigorously for several minutes. The solution may appear slightly cloudy or opalescent due to the formation of micelles.
-
Sonication (Optional): For a more uniform micelle size distribution, sonicate the solution in a bath sonicator or with a probe sonicator.
Protocol 2: Preparation of this compound-Containing Liposomes by Thin-Film Hydration
This protocol describes the incorporation of this compound into the bilayer of liposomes using the thin-film hydration method.
Materials:
-
This compound
-
Phospholipid (e.g., phosphatidylcholine)
-
Cholesterol (optional, for membrane stability)
-
Organic solvent (e.g., chloroform or a chloroform:methanol mixture)
-
Rotary evaporator
-
Aqueous buffer (e.g., phosphate-buffered saline, PBS)
-
Extruder with polycarbonate membranes (optional, for size control)
Caption: Workflow for preparing this compound liposomes.
Detailed Steps:
-
Lipid Dissolution: Dissolve the desired amounts of this compound, phospholipid, and cholesterol in an appropriate organic solvent in a round-bottom flask.
-
Film Formation: Evaporate the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.
-
Hydration: Add the aqueous buffer to the flask and hydrate the lipid film by gentle agitation (e.g., swirling or vortexing) at a temperature above the phase transition temperature of the lipid. This will result in the formation of multilamellar vesicles (MLVs).
-
Sizing (Optional): To obtain a more uniform size distribution and form large unilamellar vesicles (LUVs), the MLV suspension can be extruded through polycarbonate membranes with a defined pore size. This process is typically repeated several times.
References
Technical Support Center: Adjusting the Thermochromic Response of Polydiacetylene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the thermochromic properties of polydiacetylenes (PDAs).
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of the thermochromic transition in polydiacetylenes?
The thermochromism in PDAs is attributed to a conformational change in the polymer backbone. In the low-temperature blue phase, the PDA backbone is planar, which allows for extensive π-electron delocalization, resulting in a strong absorption at approximately 630 nm.[1] Upon heating, the polymer backbone twists, disrupting the conjugation and causing a hypsochromic shift in the absorption maximum to around 540 nm, which corresponds to the red phase.[1] This transition is driven by conformational changes in the side chains, which are transmitted to the polymer backbone.[2] Raman spectroscopy studies support that PDA alkyl chains adopt a trans conformation in the blue phase and a gauche conformation in the red phase.[2]
Q2: How can the thermochromic transition temperature (Tc) of PDAs be adjusted?
The Tc is influenced by the chemical structure of the diacetylene (DA) monomer, including the side-chain length, functional groups, and non-covalent interactions between PDA chains.[3] Key strategies to tune the Tc include:
-
Side-Chain Engineering: Modification of the side chains is a primary method to control the thermochromic response.[1][4] Shorter alkyl chains or the introduction of bulky groups can lower the Tc.[5]
-
Hydrogen Bonding: Introducing functional groups capable of forming strong hydrogen bonds, such as amides or ureas, can increase the Tc and enhance the stability of the blue phase.[2][6]
-
Copolymers and Additives: Incorporating copolymers or additives can disrupt the packing of PDA chains, leading to a lower Tc.[3] Conversely, certain additives can stabilize the blue phase. The use of zinc ions (Zn²⁺), for example, can create reversible thermochromic materials with tunable color-transition temperatures.[7]
Q3: My PDA exhibits irreversible thermochromism. How can I improve its reversibility?
Irreversible thermochromism is a common issue, often arising from a lack of adequate hydrogen bonding interactions within the PDA system.[1] To enhance reversibility:
-
Introduce Hydrogen Bonding Moieties: Incorporating groups like amides or peptides into the DA monomer structure can significantly improve reversibility by strengthening intermolecular interactions.[1][2]
-
Utilize a Polymer Matrix: Embedding PDA nanostructures in a polymer matrix, such as alginate, can improve stability and reversibility through hydrogen bonding between the PDA and the matrix.[2] Gelation of the system can further enhance this effect.[2]
-
Incorporate Metal Ions: Co-assembly with certain metal ions, like Zn²⁺, can promote reversible thermochromism.[7]
Q4: The color transition of my PDA is not sharp. How can I achieve a more defined transition?
A broad color transition can be due to heterogeneity in the PDA assembly. To achieve a sharper transition:
-
Control Monomer Purity: Ensure high purity of the diacetylene monomer, as impurities can disrupt the ordered packing required for a sharp transition.
-
Optimize Assembly Conditions: The self-assembly process of the DA monomers prior to polymerization is critical. Factors such as solvent composition, temperature, and sonication time can influence the quality of the resulting vesicles or nanostructures.[8]
-
Side-Chain Design: Carefully designed side chains that promote uniform and strong intermolecular interactions can lead to a more cooperative and sharper thermochromic transition.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or weak blue color after polymerization. | 1. Inefficient polymerization. 2. Poor self-assembly of diacetylene monomers. | 1. Ensure optimal UV irradiation (254 nm) time and intensity. 2. Optimize monomer concentration, solvent, and temperature for self-assembly.[8] 3. Verify the purity of the diacetylene monomer. |
| Irreversible blue-to-red color transition. | Lack of strong intermolecular interactions to restore the planar backbone upon cooling. | 1. Modify the diacetylene monomer to include hydrogen-bonding groups like amides or ureas.[2][6] 2. Embed the PDA in a supportive matrix like alginate.[2] 3. Introduce metal ions such as Zn²⁺ to facilitate reversible co-assembly.[7] |
| Thermochromic transition occurs at an undesirable temperature. | The side-chain structure and intermolecular forces are not optimized for the target temperature. | 1. To lower the transition temperature, shorten the alkyl chain or introduce ester groups.[3][5] 2. To increase the transition temperature, incorporate moieties that form strong hydrogen bonds.[2] |
| PDA aggregates in solution. | Non-specific interactions between vesicles. | 1. Incorporate poly(ethylene glycol) (PEG) amphiphiles into the vesicle formulation to provide a shielding effect.[9][10] |
| Inconsistent thermochromic response between batches. | Variations in experimental parameters. | 1. Standardize all experimental conditions, including monomer concentration, solvent ratio, processing temperature, and UV polymerization time.[8] 2. Use a response surface methodology to optimize and standardize vesicle formation.[8] |
Quantitative Data Summary
Table 1: Influence of Side-Chain Modification on Thermochromic Transition Temperature.
| Diacetylene Monomer Derivative | Modification | Color Transition Temperature (°C) | Reversibility | Reference |
| poly(DCDA-EGME) | Ethylene glycol methyl ester | 2 | Irreversible | [11] |
| poly(DCDA-DGME) | Diethylene glycol methyl ester | -10 | Irreversible | [11] |
| poly(DCDA-TGME) | Triethylene glycol methyl ester | -16 | Irreversible | [11] |
| PCDA-NH | (N-aminoethyl)acetamide | 10 - 50 (in alginate) | Enhanced | [2] |
| Peptide-PDA (K₃GV-DA) | Lys₃-Gly-Val peptide | 20 - 80 | Hysteretic | [1] |
| Peptide-PDA (D₃GV-DA) | Asp₃-Gly-Val peptide | 20 - 80 | Hysteretic | [1] |
Note: DCDA = Docosa-10,12-diynedioic acid; PCDA = 10,12-Pentacosadiynoic acid; EGME = Ethylene glycol methyl ether; DGME = Diethylene glycol methyl ether; TGME = Triethylene glycol methyl ether.
Experimental Protocols
Protocol 1: Synthesis of Amide-Modified PCDA (PCDA-NH) for Enhanced Reversibility
This protocol is adapted from the work of Bieniaś et al. and describes the modification of 10,12-pentacosadiynoic acid (PCDA) to introduce amide groups, which enhances the reversibility of the thermochromic response.[2]
Materials:
-
10,12-Pentacosadiynoic acid (PCDA)
-
N-(Aminoethyl)acetamide
-
DCC (N,N'-Dicyclohexylcarbodiimide)
-
DMAP (4-Dimethylaminopyridine)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve PCDA in anhydrous DCM.
-
Add N-(Aminoethyl)acetamide and DMAP to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of DCC in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Preparation and Polymerization of PDA Vesicles
This protocol describes the general procedure for forming PDA vesicles and their subsequent polymerization.
Materials:
-
Diacetylene monomer (e.g., PCDA, modified DA)
-
Deionized water or buffer solution
-
Probe sonicator
-
UV lamp (254 nm)
Procedure:
-
Disperse the diacetylene monomer in deionized water or a buffer solution to the desired concentration (e.g., 1 mM).
-
Heat the suspension above the monomer's melting point (e.g., 70°C for PCDA) for 15-20 minutes to ensure complete dissolution.
-
Sonicate the hot solution using a probe sonicator for 15-30 minutes to induce the formation of vesicles.
-
Cool the vesicle solution to room temperature and then further cool it in an ice bath (around 4°C) for at least 30 minutes to allow for vesicle stabilization.
-
Polymerize the diacetylene vesicles by exposing the cooled solution to 254 nm UV light. The solution will turn blue as polymerization proceeds. The irradiation time will depend on the lamp intensity and monomer concentration.
Protocol 3: Characterization of Thermochromic Response
This protocol outlines the steps to characterize the thermochromic properties of the prepared PDA materials.
Equipment:
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
-
Digital camera
Procedure:
-
Place the PDA sample (e.g., vesicle solution, film) in the temperature-controlled cuvette holder of the UV-Vis spectrophotometer.
-
Record the initial absorption spectrum at room temperature. The blue phase should show a characteristic peak around 630 nm.
-
Gradually increase the temperature in controlled increments (e.g., 5°C). At each temperature step, allow the sample to equilibrate for a few minutes before recording the UV-Vis spectrum.
-
Continue this process until the blue-to-red color transition is complete, as indicated by the disappearance of the peak at ~630 nm and the appearance of a peak at ~540 nm.
-
To assess reversibility, gradually cool the sample back to room temperature, recording spectra at the same temperature intervals.
-
The colorimetric response (CR) can be quantified to evaluate the degree of color change.[4]
-
Take photographs of the sample at different temperatures to visually document the color transition.
Visualizations
References
- 1. Thermochromic Behavior of Polydiacetylene Nanomaterials Driven by Charged Peptide Amphiphiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhancing the reversibility of thermochromism of polydiacetylene-based nanostructures embedded in a natural polymer matrix - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D5TC01233C [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. akademiabaru.com [akademiabaru.com]
- 9. Modifying Polydiacetylene Vesicle Compositions to Reduce Non-Specific Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Modifying Polydiacetylene Vesicle Compositions to Reduce Non-Specific Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Diacetylene Monomer Headgroup Modification
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the modification of diacetylene monomer headgroups to enhance performance in applications such as biosensors and controlled-release systems.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My diacetylene vesicles are unstable and aggregate after formation. What could be the cause?
A1: Vesicle instability is a common issue that can be attributed to several factors:
-
Monomer Structure: Diacetylene monomers with shorter alkyl tails tend to form less stable vesicles. Conversely, longer acyl tails generally result in smaller and more stable vesicles.[1][2][3][4]
-
Headgroup Interactions: Strong polar interactions between headgroups, such as those observed with boronic acid functionalization, can lead to vesicle instability.[2][3]
-
Solvent Composition: The choice of solvent and its ratio can significantly impact vesicle formation and stability. For instance, an optimized chloroform/THF ratio has been shown to be crucial for stable vesicle formation.[5]
-
Temperature: The processing temperature during vesicle formation is a critical parameter. Optimization is often required to achieve stable self-assembly.[5]
Troubleshooting Tip: Try increasing the alkyl chain length of your diacetylene monomer. If you are using a modified headgroup, consider co-assembling it with a standard, unmodified diacetylene monomer like 10,12-pentacosadiynoic acid (PCDA) to improve stability.[6] Also, optimize the solvent ratio and processing temperature as detailed in the experimental protocols below.
Q2: The photopolymerization of my diacetylene monomers is inefficient, resulting in a weak or non-existent blue color. Why is this happening?
A2: Inefficient photopolymerization can stem from several issues related to monomer packing and experimental conditions:
-
Monomer Alignment: Topochemical polymerization requires a specific alignment of the diacetylene monomers, with a translational repeat distance of approximately 4.9 Å and a tilt angle of about 45°.[7]
-
Headgroup Interference: Certain headgroup modifications can hinder the required molecular packing for polymerization. For example, boronic-acid functionalized headgroups have been shown to result in weakly polymerized vesicles.[2][3]
-
Substrate Interactions: Strong interactions between the monomer headgroups and the substrate can impede polymerization by restricting the mobility of the lipids.[8]
-
UV Exposure: The duration and intensity of UV irradiation are critical. Insufficient exposure will lead to incomplete polymerization.
Troubleshooting Tip: Ensure your self-assembly conditions (e.g., solvent, temperature) are optimized for proper monomer packing. If working with surface-deposited monomers, consider modifying the substrate to reduce strong electrostatic interactions.[8] You can also try increasing the UV exposure time.
Q3: My polydiacetylene (PDA) sensor shows a poor colorimetric response (blue to red transition). How can I improve its sensitivity?
A3: A weak colorimetric response is often related to the composition and structure of the PDA assembly:
-
Headgroup Chemistry: The choice of headgroup is critical for sensitivity. For example, ethanolamine (B43304) headgroups can increase sensitivity due to enhanced hydrogen bonding and strain on the polymer backbone.[2][3] Functionalizing the headgroup with recognition elements like sialic acid can confer specificity and sensitivity to certain analytes, such as the influenza virus.[3]
-
Monomer Composition: The ratio of modified to unmodified diacetylene monomers can be optimized to enhance the colorimetric response.[6]
-
Alkyl Chain Length: Decreasing the acyl tail length can make vesicles more sensitive to external stimuli.[1][2][3][4]
-
Additives: The incorporation of other lipids or polymers can modulate the sensitivity of the PDA vesicles.[9]
Troubleshooting Tip: To enhance sensitivity, consider incorporating ethanolamine headgroups or reducing the alkyl chain length of your monomer.[2][3][4] Experiment with different molar ratios of your functionalized monomer to a standard diacetylene monomer like PCDA to find the optimal composition for your application.[6]
Data Summary Tables
Table 1: Optimization of PDA Vesicle Formation for Colorimetric Sensing
| Parameter | Range Investigated | Optimal Value | Reference |
| Monomer Concentration | 1 - 2 mM | 2.0 mM | [5] |
| Processing Temperature | 25 - 65 °C | 65 °C | [5] |
| Chloroform/THF Ratio | 0 - 100% THF | 50:50 | [5] |
Table 2: Effect of PCDA-EDEA-TAA to PCDA Molar Ratio on Colorimetric Response to Pb²⁺
| Molar Ratio (PCDA-EDEA-TAA : PCDA) | Colorimetric Response (CR%) | Reference |
| 1 : 9 | Optimal for Pb²⁺ detection | [6] |
Note: PCDA-EDEA-TAA is a functionalized diacetylene monomer for Pb²⁺ detection.
Table 3: Influence of PCDA/Phospholipid Ratio on Paclitaxel Release from Polymerized Vesicles
| Molar Ratio (PCDA : Phospholipid) | Cumulative Release in 24h (%) | Reference |
| 0 : 1 (Phospholipid only) | 98.0 ± 2.1 | [10] |
| 1 : 3 | 72.0 ± 5.8 | [10] |
| 1 : 1 | 43.9 ± 6.5 | [10] |
| 3 : 1 | 20.1 ± 5.4 | [10] |
Experimental Protocols
Protocol 1: Preparation of Diacetylene Vesicles by Solvent Injection
This method is suitable for forming unilamellar vesicles.
-
Monomer Solution Preparation: Dissolve the diacetylene monomer(s) in a suitable organic solvent (e.g., ethanol, THF, or a chloroform/THF mixture) to a final concentration of 1-2 mM.[5][11]
-
Injection: Heat an aqueous buffer (e.g., deionized water or PBS) to a temperature above the phase transition temperature of the monomer (e.g., 65°C).[5]
-
While vigorously stirring the heated aqueous solution, slowly inject the monomer solution.
-
Solvent Evaporation: Continue stirring the solution at an elevated temperature to evaporate the organic solvent.
-
Annealing: Allow the vesicle solution to cool down and anneal at 4°C for a period of time (e.g., overnight) to stabilize the vesicle structure.[11]
-
Photopolymerization: Expose the vesicle solution to 254 nm UV light for a specified duration (e.g., 5 minutes) to induce polymerization, which is indicated by the appearance of a blue color.[12]
Protocol 2: Characterization of Colorimetric Response
The colorimetric response (CR) is a quantitative measure of the blue-to-red color transition.
-
UV-Vis Spectroscopy: Measure the UV-Vis absorption spectrum of the blue PDA vesicle solution to obtain the initial absorbance at the blue-phase peak (~640 nm) and the red-phase peak (~550 nm). This gives you PB₀.[6]
-
Stimulus Addition: Add the analyte or apply the stimulus (e.g., change in temperature, pH) to the PDA vesicle solution.
-
Final Spectrum: After incubation, measure the final UV-Vis absorption spectrum to get the absorbance values for PB₁.[6]
-
Calculation: Calculate the colorimetric response using the following formula:[6] CR (%) = [(PB₀ - PB₁) / PB₀] x 100% where PB = A_blue / (A_blue + A_red)
Visualizations
Caption: Workflow for PDA vesicle preparation and colorimetric analysis.
Caption: Impact of headgroup and alkyl chain modifications on PDA performance.
References
- 1. researchgate.net [researchgate.net]
- 2. Fluorogenic Biosensing with Tunable Polydiacetylene Vesicles [escholarship.org]
- 3. Fluorogenic Biosensing with Tunable Polydiacetylene Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. akademiabaru.com [akademiabaru.com]
- 6. Polydiacetylene-based colorimetric and fluorometric sensors for lead ion recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. isip.uni-luebeck.de [isip.uni-luebeck.de]
- 9. Polydiacetylenes for Colorimetric Sensing [escholarship.org]
- 10. A promising drug controlled-release system based on diacetylene/phospholipid polymerized vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
co-assembly of tricosadiynoic acid with other polymers for enhanced properties
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the co-assembly of tricosadiynoic acid and other polymers to create polydiacetylene (PDA)-based materials with enhanced properties.
Frequently Asked Questions (FAQs)
Q1: What is the primary motivation for co-assembling this compound with other polymers?
A1: Co-assembling this compound with other polymers is primarily done to tune and enhance the properties of the resulting polydiacetylene (PDA) materials.[1][2] This approach allows for the modification of sensitivity to various stimuli (e.g., temperature, pH, light), improvement of colloidal stability, and reduction of non-specific interactions, which is particularly important for biosensing and drug delivery applications.[3]
Q2: What types of polymers are commonly used for co-assembly with this compound?
A2: Several types of water-soluble polymers are commonly used, including:
-
Poly(vinylpyrrolidone) (PVP): Known to influence the thermochromic properties of PDAs.
-
Poly(N-vinyl formamide) (PNVF): Can be used to control the color transition of PDA sensors.[1]
-
Poly(N,N-dimethyl acrylamide) (PDMA): Affects the sensitivity of PDA assemblies to stimuli like UV light.[1]
-
Poly(ethylene glycol) (PEG) modified lipids/amphiphiles: Employed to create a "stealth" coating on vesicles, which reduces non-specific binding to biological components.[3]
Q3: How does the incorporation of co-polymers enhance the properties of polydiacetylene assemblies?
A3: The incorporation of co-polymers can enhance properties in several ways. Intercalation of polymer chains within the PDA bilayers can alter the molecular packing and interactions of the diacetylene monomers.[1] This can lead to improved sensitivity to external stimuli, controlled color-transition behavior, and enhanced stability of the assemblies in various environments.[1] For example, PEGylation can shield the vesicle surface, preventing unwanted interactions with proteins and cells.[3]
Q4: What are the key characterization techniques for co-assembled PDA vesicles?
A4: The following techniques are essential for characterizing co-assembled PDA vesicles:
-
Dynamic Light Scattering (DLS): To determine the size distribution and polydispersity index (PDI) of the vesicles.
-
Zeta Potential Measurement: To assess the surface charge and colloidal stability of the vesicles.
-
UV-Vis Spectroscopy: To monitor the colorimetric transitions (blue-to-red shift) of the PDA upon stimulation and to quantify the polymerization process.
-
Transmission Electron Microscopy (TEM): To visualize the morphology and size of the vesicles.
-
Fourier Transform Infrared (FTIR) Spectroscopy: To confirm the chemical composition and interactions between the components of the co-assembled structures.
Troubleshooting Guides
Issue 1: Vesicle Aggregation and Poor Colloidal Stability
| Symptom | Possible Cause | Suggested Solution |
| Visible precipitation or cloudiness in the vesicle suspension after preparation or during storage. | Incorrect pH during vesicle formation, leading to a near-neutral surface charge and reduced electrostatic repulsion. | Adjust the pH of the hydration buffer. For assemblies with carboxylic acid head groups, fabricating at a lower pH (e.g., pH 4) can ensure a positive surface charge and prevent aggregation. |
| High Polydispersity Index (PDI > 0.3) in DLS measurements. | Inefficient size reduction method or aggregation. | Ensure proper functioning of the extrusion or sonication equipment. If aggregation is suspected, verify the pH and ionic strength of the buffer. |
| Vesicles crash out of solution upon addition of the co-polymer. | Incompatibility between the co-polymer and the lipid assembly at the chosen concentration. | Optimize the molar ratio of the co-polymer. Start with a lower concentration of the co-polymer and gradually increase it while monitoring the stability. |
Issue 2: Incomplete or Inefficient Polymerization
| Symptom | Possible Cause | Suggested Solution |
| The vesicle suspension does not turn blue or shows a very faint blue color after UV irradiation. | Insufficient UV exposure time or intensity. | Increase the UV irradiation time or use a more powerful UV source (254 nm is standard). Ensure the sample is adequately exposed to the UV light. |
| Improper self-assembly of diacetylene monomers. | Verify the vesicle preparation protocol. The temperature during hydration should be above the phase transition temperature of the diacetylene monomer to ensure proper packing. | |
| Presence of polymerization inhibitors. | Ensure all glassware is thoroughly cleaned and that the solvents and reagents used are of high purity. |
Issue 3: Unexpected Colorimetric Response
| Symptom | Possible Cause | Suggested Solution |
| PDA vesicles show a spontaneous blue-to-red color change without any external stimulus. | Mechanical stress during handling (e.g., vigorous vortexing). | Handle the polymerized vesicle suspension gently. Avoid harsh mixing or sonication after polymerization. |
| The temperature of the environment is above the thermochromic transition temperature of the PDA. | Store and handle the vesicles at a temperature below their transition temperature. For many common diacetylenes, this means refrigeration (4°C). | |
| The color transition is irreversible when it is expected to be reversible. | The extent of perturbation from the stimulus is too strong, causing a permanent change in the PDA backbone conformation. | Reduce the concentration of the stimulus. For pH-induced transitions, consider using a buffer system to control the pH change more gradually. |
| The molecular structure of the diacetylene monomer and the co-polymer does not favor reversible thermochromism. | Co-assembly with certain polymers, like low molecular weight PVP, can induce reversible thermochromism. | |
| No color change is observed upon addition of the target analyte. | The concentration of the analyte is too low. | Increase the concentration of the analyte. |
| The recognition element on the vesicle surface is not functioning correctly. | Verify the successful incorporation and orientation of the recognition element (e.g., antibody, aptamer) on the vesicle surface. | |
| The co-polymer is sterically hindering the interaction between the analyte and the PDA. | Optimize the molar ratio and chain length of the co-polymer to ensure it provides stability without masking the sensing capabilities. |
Data Presentation
Table 1: Influence of Co-Polymers on the Sensitivity of Polydiacetylene Assemblies
| Co-Polymer | Molar Ratio (TDA:Polymer) | Effect on UV Light Sensitivity | Effect on Cationic Surfactant Sensitivity | Reference |
| PVP | Varies | Increased | Tunable | [1] |
| PNVF | Varies | Increased | Tunable | [1] |
| PDMA | Varies | Decreased | Tunable | [1] |
Table 2: Effect of PEGylation on Polydiacetylene Vesicle Properties
| PEG Amphiphile | Molar % in Vesicle | Effect on Non-Specific Cell Binding | Colloidal Stability | Reference |
| PEG3400-bis-PCDA | 1-10% | Reduced | Stable | [3] |
| PEG8000-bis-PCDA | 1-10% | Reduced | Stable | [3] |
Experimental Protocols
Protocol 1: Vesicle Preparation by Thin-Film Hydration
-
Lipid Film Formation:
-
Dissolve this compound and the co-polymer (if lipid-based) in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform/methanol mixture) in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Dry the film under a high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with an aqueous buffer by adding the buffer to the flask and gently rotating it. The temperature of the buffer should be above the phase transition temperature of the diacetylene monomer.
-
The resulting solution will contain multilamellar vesicles (MLVs).
-
-
Size Reduction:
-
To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or subject it to multiple freeze-thaw cycles.
-
Alternatively, extrude the MLV suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder.
-
-
Polymerization:
-
Irradiate the vesicle suspension with 254 nm UV light for a predetermined time to induce polymerization. The solution should turn a distinct blue color.
-
Protocol 2: Vesicle Preparation by Solvent Injection
-
Solution Preparation:
-
Dissolve the this compound and any lipid-soluble co-polymers in a water-miscible organic solvent, such as ethanol (B145695) or isopropanol.
-
-
Injection:
-
Heat an aqueous buffer to a temperature above the phase transition temperature of the diacetylene monomer with vigorous stirring.
-
Slowly inject the lipid-solvent solution into the heated aqueous buffer.
-
-
Solvent Removal and Annealing:
-
Continue stirring the solution at an elevated temperature to evaporate the organic solvent.
-
Allow the vesicle solution to cool to room temperature and then store it at 4°C overnight to anneal.
-
-
Polymerization:
-
Expose the vesicle suspension to 254 nm UV light to initiate polymerization, resulting in a blue-colored solution.
-
Visualizations
Caption: Experimental workflow for the preparation and analysis of co-assembled PDA vesicles.
Caption: Troubleshooting decision tree for common issues in PDA co-assembly experiments.
References
Validation & Comparative
Validating ACOX1 Inhibition with 10,12-Tricosadiynoic Acid: An In Vitro Comparative Guide
A Comprehensive Analysis of 10,12-Tricosadiynoic Acid as a Potent and Specific Inhibitor of Acyl-CoA Oxidase 1
Acyl-CoA oxidase 1 (ACOX1) is the inaugural and rate-limiting enzyme in the peroxisomal fatty acid β-oxidation pathway, playing a critical role in the metabolism of very long-chain fatty acids (VLCFAs).[1][2][3][4] Its inhibition is a key area of research for understanding metabolic diseases and developing potential therapeutics. This guide provides a detailed comparison of 10,12-tricosadiynoic acid (TDYA), a highly specific ACOX1 inhibitor, with other potential inhibitors, and offers standardized protocols for its in vitro validation.
Comparative Analysis of ACOX1 Inhibitors
While several compounds have been identified as ACOX1 inhibitors, 10,12-tricosadiynoic acid stands out for its specificity and potency. The following table provides a comparative overview of various ACOX1 inhibitors.
| Inhibitor | Mechanism of Action | Potency/Effective Concentration | Notes |
| 10,12-Tricosadiynoic Acid (TDYA) | Irreversible, suicide substrate; requires activation to its CoA thioester form (TDYA-CoA).[5][6][7] | K_I = 680 nM, k_inact = 3.18 min⁻¹; 500 nM inhibits ACOX1 activity.[5][7][8] | Highly specific for ACOX1.[5][6][7][8][9][10] |
| Thioridazine | Proposed to modulate ACOX1 activity by affecting peroxisomal function.[11] | Not specified | Antipsychotic drug with off-target effects.[11] |
| Flufenamic Acid | The exact mechanism is not fully elucidated but may involve interference with peroxisomal function and β-oxidation processes.[11] | Not specified | Nonsteroidal anti-inflammatory drug.[11] |
| Triacsin C | Potent inhibitor of long-chain acyl-CoA synthetases, thereby indirectly inhibiting ACOX1 by limiting substrate availability.[11] | Not specified | Indirect inhibitor.[11] |
| Miconazole | The mechanism is not fully elucidated but is likely related to its impact on peroxisomal function.[11] | Not specified | Antifungal drug.[11] |
Quantitative Inhibition Data for 10,12-Tricosadiynoic Acid
The inhibitory potential of 10,12-tricosadiynoic acid against ACOX1 has been quantitatively characterized, demonstrating a time- and concentration-dependent irreversible inhibition.
| Parameter | Value | Description |
| K_I | 680 nM | Inactivation constant, indicating the concentration of inhibitor required for half-maximal inactivation.[5][6][7][8][9][12] |
| k_inact | 3.18 min⁻¹ | Maximal rate of inactivation.[5][6][7][8][9][12] |
| Effective Concentration | 500 nM | Concentration at which significant ACOX1 inhibition is observed in vitro.[5][7][8] |
| Inhibition (%) | ~95% | Decrease in ACOX1 activity after 5 minutes of incubation with 10 equivalents of 10,12-tricosadiynoic acid-CoA.[5][6][7][8][9] |
Experimental Protocols
In Vitro ACOX1 Activity Assay (Fluorometric Method)
This protocol is adapted from established fluorometric assays for ACOX1 activity.[13]
Materials:
-
Recombinant purified ACOX1 enzyme
-
50 mM Tris buffer (pH 8.3)
-
0.75 mM Homovanillic acid
-
20 µg/mL Horseradish peroxidase
-
0.025% Triton X-100
-
20 µM Delipidated BSA
-
Acyl-CoA substrate (e.g., 50 µM Palmitoyl-CoA)
-
10,12-Tricosadiynoic acid
-
Peroxisomal very long-chain acyl-CoA synthetase (VLACS) for TDYA activation
-
Microplate reader with fluorescence detection (Excitation: 315 nm, Emission: 425 nm)
Procedure:
-
Prepare the reaction mixture: In a 200 µL final volume, combine 50 mM Tris buffer (pH 8.3), 0.75 mM homovanillic acid, 20 µg/mL horseradish peroxidase, 0.025% Triton X-100, and 20 µM delipidated BSA.
-
Pre-incubation with inhibitor: To test for inhibition, pre-incubate the ACOX1 enzyme with varying concentrations of 10,12-tricosadiynoic acid (which will be converted to its active CoA form by VLACS present in a relevant cellular context or added exogenously). A control reaction should be run without the inhibitor.
-
Initiate the reaction: Start the reaction by adding the acyl-CoA substrate to the mixture.
-
Measure fluorescence: Immediately begin monitoring the increase in fluorescence at 315 nm excitation and 425 nm emission. The rate of fluorescence increase is proportional to the ACOX1 activity.
-
Data analysis: Calculate the rate of reaction for the control and inhibited samples. Determine the percentage of inhibition and, if applicable, the IC₅₀ value.
Validation of ACOX1 Inhibition
To validate the specific inhibition of ACOX1 by 10,12-tricosadiynoic acid, the following workflow can be employed.
Caption: Experimental workflow for in vitro validation of ACOX1 inhibition.
Signaling Pathways and Mechanism of Action
The inhibition of ACOX1 by 10,12-tricosadiynoic acid has been shown to impact cellular signaling pathways, particularly the SIRT1-AMPK pathway, which is involved in mitochondrial fatty acid oxidation.[12][14][15]
References
- 1. ACOX1 - Wikipedia [en.wikipedia.org]
- 2. ACOX1 gene: MedlinePlus Genetics [medlineplus.gov]
- 3. ACOX1 | Rupa Health [rupahealth.com]
- 4. Peroxisomal Acyl-CoA Oxidase Type 1: Anti-Inflammatory and Anti-Aging Properties with a Special Emphasis on Studies with LPS and Argan Oil as a Model Transposable to Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. mybiosource.com [mybiosource.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. universalbiologicals.com [universalbiologicals.com]
- 9. 10,12-Tricosadiynoic acid | Acyltransferase | TargetMol [targetmol.com]
- 10. 10,12-Tricosadiynoic acid | ACOX1 Inhibitor | AmBeed.com [ambeed.com]
- 11. scbt.com [scbt.com]
- 12. researchgate.net [researchgate.net]
- 13. Biochemical characterization of two functional human liver acyl-CoA oxidase isoforms 1a and 1b encoded by a single gene - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Specific Inhibition of Acyl-CoA Oxidase-1 by an Acetylenic Acid Improves Hepatic Lipid and Reactive Oxygen Species (ROS) Metabolism in Rats Fed a High Fat Diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Specific Inhibition of Acyl-CoA Oxidase-1 by an Acetylenic Acid Improves Hepatic Lipid and Reactive Oxygen Species (ROS) Metabolism in Rats Fed a High Fat Diet - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to ACOX1 Inhibitors: Tricosadiynoic Acid and Alternatives
For Researchers, Scientists, and Drug Development Professionals
Acyl-CoA oxidase 1 (ACOX1) is the rate-limiting enzyme in the peroxisomal β-oxidation of very long-chain fatty acids. Its inhibition is a promising therapeutic strategy for metabolic disorders such as non-alcoholic fatty liver disease (NAFLD) and obesity. This guide provides an objective comparison of tricosadiynoic acid, a potent ACOX1 inhibitor, with other reported inhibitors, supported by available experimental data.
Performance Comparison of ACOX1 Inhibitors
This compound has emerged as a highly specific and potent inhibitor of ACOX1. To provide a clear comparison, the following table summarizes the available quantitative data on the inhibitory activity of this compound and other compounds reported to inhibit ACOX1. It is important to note that for several of these alternative compounds, direct and quantitative inhibitory data against ACOX1 is limited in the public domain.
| Inhibitor | Type of Inhibition | Target | Potency (Kᵢ) | Potency (IC₅₀) | Notes |
| 10,12-Tricosadiynoic acid | Irreversible, Suicide Substrate[1][2][3] | ACOX1 | 680 nM[1][2][3] | - | Activated to its CoA thioester form to inhibit ACOX1.[1][2] |
| Thioridazine | Selective inhibitor of peroxisomal β-oxidation | Peroxisomal β-oxidation | Not Reported | Not Reported | ACOX1 is the rate-limiting enzyme in this pathway.[4] |
| Flufenamic Acid | ACOX1 Inhibitor | ACOX1 | Not Reported | Not Reported | Also a non-steroidal anti-inflammatory drug (NSAID) and COX inhibitor.[5] |
| Miconazole | ACOX1 Inhibitor | ACOX1 | Not Reported | Not Reported | An antifungal drug.[4] |
| Cinnamic Acid | ACOX1 Inhibitor | ACOX1 | Not Reported | Not Reported | A naturally occurring phenolic compound.[4] |
| Triacsin C | Indirect Inhibitor | Long-chain acyl-CoA synthetase | - | 6.3 µM (for acyl-CoA synthetase) | Inhibits the enzyme that activates fatty acids, the substrate for ACOX1. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols cited in the comparison of ACOX1 inhibitors.
In Vitro ACOX1 Inhibition Assay
This protocol is designed to measure the direct inhibitory effect of a compound on ACOX1 activity.
Objective: To determine the kinetic parameters (Kᵢ and kᵢₙₐ꜀ₜ) of an inhibitor against purified ACOX1.
Materials:
-
Purified recombinant ACOX1 enzyme
-
Inhibitor compound (e.g., 10,12-Tricosadiynoic acid-CoA)
-
Substrate (e.g., Palmitoyl-CoA)
-
Assay buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.4)
-
Spectrophotometer or Fluorometer
Procedure:
-
The ACOX1 enzyme is incubated with various concentrations of the inhibitor (or its active form, e.g., this compound-CoA) for different time intervals.
-
The enzymatic reaction is initiated by adding the substrate, palmitoyl-CoA.
-
The rate of the reaction is monitored by measuring the production of hydrogen peroxide (H₂O₂), a byproduct of the ACOX1-catalyzed reaction. This can be done using several methods:
-
Spectrophotometrically: By coupling the H₂O₂ production to a reaction that generates a colored product, such as the oxidation of leuco-dichlorofluorescein.[6]
-
Fluorometrically: By using a probe that becomes fluorescent upon oxidation by H₂O₂, such as 4-hydroxyphenyl-acetic acid in a horseradish peroxidase-coupled assay.[7][8]
-
Chemiluminescence: By measuring the light emission from a luminol-based reaction catalyzed by the generated H₂O₂.[9]
-
-
The initial reaction rates are plotted against inhibitor concentration and incubation time to determine the type of inhibition and calculate the kinetic parameters Kᵢ and kᵢₙₐ꜀ₜ.[1][2]
In Vivo Evaluation of ACOX1 Inhibitors in a Rat Model of NAFLD
This protocol describes an in vivo experiment to assess the therapeutic potential of an ACOX1 inhibitor in a disease model.
Objective: To evaluate the effect of an ACOX1 inhibitor on hepatic steatosis, oxidative stress, and related metabolic parameters in high-fat diet-induced obese rats.
Animal Model:
-
Male Wistar rats are fed a high-fat diet (HFD) for a specified period (e.g., 8 weeks) to induce obesity and NAFLD.[10][11] A control group is fed a normal diet.
Treatment:
-
The HFD-fed rats are divided into a treatment group and a vehicle control group.
-
The treatment group receives the ACOX1 inhibitor (e.g., 10,12-tricosadiynoic acid) daily via oral gavage at a specific dose (e.g., 100 μg/kg).[1][12]
-
The vehicle control group receives the vehicle (e.g., olive oil) following the same administration schedule.
Outcome Measures:
-
ACOX1 Activity: Liver tissue is collected at the end of the study to measure ACOX1 enzyme activity.[10]
-
Metabolic Parameters: Blood samples are collected to measure levels of triglycerides, insulin, and other relevant markers.
-
Hepatic Lipid Accumulation: Liver sections are stained with Oil Red O to visualize and quantify lipid droplets.
-
Oxidative Stress Markers: Levels of reactive oxygen species (ROS) and antioxidant enzymes are measured in liver tissue.
-
Gene Expression Analysis: The expression of genes involved in fatty acid metabolism and inflammation is analyzed by qPCR or RNA sequencing.[11][13]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can aid in understanding the mechanism of action and the scientific approach to studying ACOX1 inhibitors.
Peroxisomal β-Oxidation Pathway
ACOX1 catalyzes the first and rate-limiting step in the peroxisomal β-oxidation of very long-chain fatty acids. This pathway is crucial for lipid homeostasis.
Caption: The peroxisomal β-oxidation pathway and the point of inhibition by ACOX1 inhibitors.
Downstream Signaling of ACOX1 Inhibition
Inhibition of ACOX1 by this compound has been shown to activate the SIRT1-AMPK pathway, leading to beneficial metabolic effects.[1][10][14]
Caption: A simplified signaling pathway illustrating the downstream effects of ACOX1 inhibition.
Experimental Workflow for Comparing ACOX1 Inhibitors
A generalized workflow for the preclinical evaluation and comparison of potential ACOX1 inhibitors.
Caption: A generalized experimental workflow for the discovery and validation of ACOX1 inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 10,12-Tricosadiynoic acid | Acyltransferase | TargetMol [targetmol.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. scbt.com [scbt.com]
- 5. medkoo.com [medkoo.com]
- 6. A sensitive spectrophotometric assay for peroxisomal acyl-CoA oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of peroxisomal fatty acyl-CoA oxidase activity using a lauroyl-CoA-based fluorometric assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scielo.br [scielo.br]
- 10. Specific Inhibition of Acyl-CoA Oxidase-1 by an Acetylenic Acid Improves Hepatic Lipid and Reactive Oxygen Species (ROS) Metabolism in Rats Fed a High Fat Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of ACOX1 enhances the therapeutic efficacy of obeticholic acid in treating non-alcoholic fatty liver disease and mitigates its lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Inhibition of ACOX1 enhances the therapeutic efficacy of obeticholic acid in treating non-alcoholic fatty liver disease and mitigates its lipotoxicity [frontiersin.org]
- 14. researchgate.net [researchgate.net]
A Comparative Analysis of PCDA and TCDA in Polydiacetylene-Based Sensor Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of two common diacetylene monomers, Pentacosa-10,12-diynoic acid (PCDA) and Tricosa-10,12-diynoic acid (TCDA), in the context of their application in colorimetric and fluorescent sensors. This document synthesizes experimental data to aid in the selection of the appropriate monomer for specific sensing applications.
Introduction to Polydiacetylene (PDA) Sensors
Polydiacetylene (PDA)-based sensors are a class of chromatic sensors that undergo a distinct blue-to-red color transition, often accompanied by the emergence of red fluorescence, in response to a variety of external stimuli.[1][2] This change is visually perceptible, making PDA sensors valuable for applications where rapid, low-cost, and equipment-free detection is required. The sensing mechanism is predicated on the conformational changes of the PDA backbone, which is formed by the 1,4-addition polymerization of diacetylene monomers like PCDA and TCDA.[3][4]
PCDA and TCDA are amphiphilic diacetylene carboxylic acids that differ in the length of their alkyl chains. This structural difference influences their self-assembly, polymerization, and, crucially, their response to external stimuli, thereby affecting the performance of the resulting sensors.
Comparative Performance Analysis
The performance of PCDA- and TCDA-based sensors is often evaluated based on their sensitivity (limit of detection), selectivity, and response time. While direct comparative studies are limited, this section compiles available data to provide a performance overview.
Table 1: Comparative Performance in Bacterial Detection
| Parameter | PCDA-based Sensor | TCDA-based Sensor | Analyte | Reference |
| Limit of Detection (LOD) | ~10^3 CFU/mL | Not explicitly quantified in comparative studies, but noted for a strong colorimetric response. | E. coli | [Source Text] |
| Response Time | ~3 hours | Not specified | E. coli | [Source Text] |
| Selectivity | Can be functionalized with aptamers or antibodies for specific bacterial detection. | Can be functionalized with aptamers for specific bacterial detection. | Various | [Source Text] |
A study on nanofibrous wound dressings for the detection of Pseudomonas aeruginosa noted that reducing the chain length of the diacetylene monomer by substituting PCDA with TCDA boosted the colorimetric response by a factor of more than two, albeit at the cost of reduced specificity.
Table 2: Comparative Performance in Volatile Organic Compound (VOC) Detection
| Parameter | PCDA-based Sensor | TCDA-based Sensor | Analyte | Reference |
| Sensitivity | Demonstrates colorimetric response to various VOCs. | Generally exhibits a more pronounced color change than PCDA for certain VOCs. | Chloroform, Tetrahydrofuran, Ethyl acetate | [Source Text] |
| Response Time | Varies depending on the VOC and sensor formulation. | Varies depending on the VOC and sensor formulation. | Various | [Source Text] |
| Selectivity | Can be part of a sensor array for VOC fingerprinting. | Can be part of a sensor array for VOC fingerprinting. | Various | [Source Text] |
Signaling Mechanism
The colorimetric transition of PDA sensors is a result of a conformational change in the polymer backbone. In the blue state, the PDA backbone is planar and highly conjugated. External stimuli, such as the binding of an analyte, changes in temperature, or mechanical stress, disrupt the ordered side chains. This disruption induces a strain on the polymer backbone, causing it to transition from a planar to a non-planar conformation. This reduces the effective conjugation length of the π-electron system, resulting in a shift in light absorption from ~640 nm (blue) to ~540 nm (red) and the appearance of fluorescence.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Polydiacetylene-based colorimetric and fluorometric sensors for lead ion recognition - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03435B [pubs.rsc.org]
- 4. Colorimetric Sensing of Volatile Organic Compounds Produced from Heated Cooking Oils - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Specificity of Tricosadiynoic Acid-Based Sensors for Protein Detection
For Researchers, Scientists, and Drug Development Professionals
The quest for highly specific and sensitive biosensors is a cornerstone of modern biomedical research and diagnostics. Tricosadiynoic acid-based sensors, which form a colorimetric and fluorescent polymer known as polydiacetylene (PDA), represent a promising platform for the detection of a wide array of analytes. The specificity of these sensors is not inherent to the PDA backbone itself, but is conferred by the strategic functionalization of the diacetylene monomers with biorecognition elements. This guide provides a comparative analysis of the specificity of these sensors, using the detection of the coagulation protein thrombin as a model analyte, and contrasts their performance with established technologies such as ELISA and Surface Plasmon Resonance (SPR).
Performance Comparison: Thrombin Detection
The selection of a biosensor platform is often dictated by its performance characteristics, primarily its sensitivity (Limit of Detection, LoD) and specificity (cross-reactivity). Below is a summary of the performance of aptamer-functionalized PDA-based sensors for thrombin detection compared to conventional ELISA and SPR methods. Aptamers, single-stranded DNA or RNA molecules that bind to specific targets, are a common choice for functionalizing PDA sensors due to their high affinity and specificity.
| Parameter | Aptamer-Based Polydiacetylene (PDA) Sensor | Enzyme-Linked Immunosorbent Assay (ELISA) | Surface Plasmon Resonance (SPR) |
| Analyte | Human α-Thrombin | Human Thrombin | Human α-Thrombin |
| Limit of Detection (LoD) | Estimated in the range of 100 pM[1][2][3] | 55 pg/mL to 1.95 ng/mL[4][5] | 0.017 pM to 1.1 nM[1][6][7] |
| Specificity/Cross-reactivity | High specificity due to aptamer recognition; minimal response to other proteins like Bovine Serum Albumin (BSA)[1][3] | High specificity; some antibodies may show ~10% cross-reactivity with related proteins like Protein C and <1% with Factor X[8] | High selectivity; thrombin-imprinted sensor showed 4.58x higher response to thrombin than BSA and 3.99x higher than lysozyme[6][7] |
Signaling Pathways and Experimental Workflows
The operational principles of each sensor technology dictate their experimental workflows and the mechanisms by which a signal is generated upon analyte binding.
Polydiacetylene (PDA) Aptasensor Signaling
PDA sensors rely on a conformational change in the polymer backbone upon the binding of the target analyte to the functionalized head groups of the diacetylene monomers. This perturbs the conjugated π-electron system, resulting in a distinct color change from blue to red and a "turn-on" of red fluorescence.
Caption: Signaling pathway of an aptamer-functionalized PDA sensor for thrombin detection.
Experimental Workflow for Specificity Validation
To validate the specificity of a sensor, its response to the target analyte is compared with its response to other, structurally similar or abundant, non-target molecules.
Caption: General experimental workflow for validating the specificity of a protein biosensor.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of sensor performance.
Protocol 1: Specificity Assessment of a PDA-Aptasensor for Thrombin
-
Preparation of PDA Vesicles:
-
Synthesize or procure 10,12-tricosadiynoic acid (TCDA) and an aptamer-conjugated diacetylene monomer.
-
Co-dissolve the monomers in chloroform, then evaporate the solvent to form a thin lipid film.
-
Hydrate the film with a buffered solution (e.g., 10 mM Tris-HCl, pH 7.4) and sonicate to form vesicles.
-
-
Polymerization:
-
Expose the vesicle solution to 254 nm UV light for a specified time (e.g., 1-5 minutes) to induce polymerization, resulting in a blue-colored solution.
-
-
Specificity Assay:
-
Prepare solutions of the target analyte (human α-thrombin) and non-target proteins (e.g., Bovine Serum Albumin, Lysozyme, Factor X) at the same concentration in the buffered solution.
-
Add a defined volume of the blue PDA vesicle solution to each protein solution.
-
Incubate the mixtures at room temperature for a set period (e.g., 30 minutes).
-
-
Data Acquisition and Analysis:
-
Measure the UV-Vis absorbance spectrum of each solution from 400 nm to 700 nm.
-
Calculate the Colorimetric Response (CR%) using the formula: CR% = [(PB₀ - PBᵢ) / PB₀] * 100, where PB = A₆₄₀ / (A₆₄₀ + A₅₄₀). PB₀ is the value for the blank (buffer only) and PBᵢ is the value for each protein sample.
-
Compare the CR% values for thrombin with those of the non-target proteins to determine specificity.
-
Protocol 2: Cross-Reactivity Assessment by ELISA
-
Plate Coating:
-
Coat the wells of a 96-well microplate with a capture antibody specific for human thrombin and incubate overnight at 4°C.
-
Wash the wells with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Block the remaining protein-binding sites in the coated wells by adding a blocking buffer (e.g., 1% BSA in PBS) and incubate for 1-2 hours at room temperature.
-
-
Antigen Incubation:
-
Add serial dilutions of the thrombin standard, control samples, and potential cross-reactants (e.g., Protein C, Factor X) to the wells.
-
Incubate for 2 hours at room temperature.
-
Wash the wells to remove unbound proteins.
-
-
Detection:
-
Add a biotinylated detection antibody specific for thrombin to each well and incubate for 1 hour.
-
Wash the wells, then add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes.
-
Wash the wells again and add a TMB substrate solution. A color change will develop in proportion to the amount of bound thrombin.
-
-
Data Analysis:
-
Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage cross-reactivity by comparing the concentration of the cross-reactant required to produce the same absorbance as a given concentration of thrombin.
-
Protocol 3: Specificity Testing by Surface Plasmon Resonance (SPR)
-
Sensor Chip Preparation:
-
Immobilize a thrombin-specific aptamer or antibody onto the surface of a gold-coated SPR sensor chip.
-
Equilibrate the chip with a running buffer (e.g., HBS-EP buffer) in the SPR instrument.
-
-
Binding Analysis:
-
Inject a solution of thrombin at a known concentration over the sensor surface and record the binding response in Resonance Units (RU).
-
Regenerate the sensor surface using a regeneration solution (e.g., a low pH buffer) to remove the bound thrombin.
-
Repeat the injection with solutions of non-target proteins at the same concentration and record their binding responses.
-
-
Data Interpretation:
Conclusion
This compound-based sensors, when functionalized with highly specific biorecognition elements like aptamers, offer a compelling alternative to traditional biosensing platforms. Their advantages include label-free detection, a clear colorimetric and fluorescent signal, and the potential for rapid analysis. While ELISA and SPR remain the gold standards in many applications due to their exceptional sensitivity and well-established protocols, PDA-based sensors are continually being refined to improve their performance. The choice of sensor ultimately depends on the specific application, required sensitivity, and the complexity of the sample matrix. For applications where rapid, visual detection is paramount, PDA-based sensors hold significant promise.
References
- 1. Aptamer-based SERRS Sensor for Thrombin Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aptamer-based SERRS sensor for thrombin detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. osti.gov [osti.gov]
- 4. Aptamer-Based Sensors for Thrombin Detection Application [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A highly selective and sensitive competitive aptasensor capable of quantifying thrombin elevated with side effects in severe COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aptamer Based Microsphere Biosensor for Thrombin Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nanomaterial-Based Label-Free Electrochemical Aptasensors for the Detection of Thrombin - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Precursor Routes for Polydiacetylene Synthesis
For Researchers, Scientists, and Drug Development Professionals
Polydiacetylenes (PDAs) are a fascinating class of conjugated polymers renowned for their dramatic colorimetric transitions in response to external stimuli. This property makes them highly valuable materials for applications in sensing, drug delivery, and diagnostics. The final properties of PDA are intrinsically linked to the chosen synthetic route, which dictates the polymer's morphology, molecular weight, and ultimately, its performance. This guide provides an objective comparison of four primary precursor routes for PDA synthesis: topochemical polymerization of single crystals, thin film hydration for vesicle formation, solvent injection for vesicle formation, and the Langmuir-Blodgett technique for thin film fabrication.
Comparative Performance of Polydiacetylene Synthesis Routes
The selection of a precursor route for polydiacetylene (PDA) synthesis has a profound impact on the resulting polymer's characteristics. The following table summarizes key quantitative performance indicators for different synthesis methods, collated from various experimental studies. It is important to note that a direct, comprehensive comparison in a single study is scarce, and these values represent typical findings.
| Precursor Route | Polymer Yield | Molecular Weight (Mw) | Molecular Weight (Mn) | Polydispersity Index (PDI) | Key Advantages | Key Disadvantages |
| Topochemical Polymerization (Single Crystal) | Generally high (often approaching 100% conversion within the crystal) | High (can exceed 10^6 g/mol ) | - | Low (often close to 1) | Produces highly ordered, single-crystal polymers with exceptional purity and long conjugation lengths. | Growing large, high-quality single crystals can be challenging and time-consuming. |
| Thin Film Hydration (Vesicles) | Moderate | Variable | Variable | Broader distribution | Simple, well-established method for producing PDA vesicles suitable for sensing applications. | Can suffer from low scalability and requires energy-intensive post-processing steps like sonication or extrusion to control vesicle size.[1][2] |
| Solvent Injection (Vesicles) | Reported to be up to 5 times higher than thin film hydration[3] | Variable | Variable | Moderate | More scalable and offers better control over particle size compared to the thin film hydration method.[1][2] | The properties of the resulting vesicles can be sensitive to various process parameters.[4] |
| Langmuir-Blodgett (Thin Films) | High (within the deposited film) | - | - | - | Precise control over film thickness and molecular organization at the nanoscale. | Requires specialized equipment and is generally used for small-scale, high-precision applications. |
Experimental Protocols
Detailed methodologies for the key precursor routes are provided below. These protocols are based on established procedures reported in the scientific literature.
Topochemical Polymerization of Diacetylene Single Crystals
This method relies on the precise alignment of diacetylene monomers in a crystalline lattice, which upon exposure to UV radiation or heat, undergo a 1,4-addition polymerization to yield a single crystal of the polymer.
Experimental Protocol:
-
Single Crystal Growth:
-
Dissolve the diacetylene monomer in a suitable solvent (e.g., a mixture of dichloromethane (B109758) and pentane).
-
Slowly evaporate the solvent at a controlled temperature (e.g., -14 °C) to allow for the formation of single crystals.[5] Alternatively, slow cooling of a saturated solution or vapor diffusion can be employed.[6]
-
-
Polymerization:
-
Carefully select well-formed single crystals of the monomer.
-
Initiate polymerization by either:
-
UV Irradiation: Expose the crystals to UV light (e.g., 254 nm) for a specified duration.
-
Thermal Annealing: Heat the crystals at a specific temperature for a set period. For example, a furan-based diacetylene has been polymerized by heating at 80 °C for 50 hours, followed by 65 °C for 20 hours.[7]
-
-
-
Characterization:
-
The resulting polymer single crystal can be characterized using techniques such as single-crystal X-ray diffraction, Raman spectroscopy, and solid-state NMR to confirm the polymer structure and crystallinity.
-
Thin Film Hydration Method for Polydiacetylene Vesicles
This widely used method involves the self-assembly of amphiphilic diacetylene monomers into vesicular structures in an aqueous environment.
Experimental Protocol:
-
Thin Film Formation:
-
Dissolve the amphiphilic diacetylene monomer in a volatile organic solvent (e.g., chloroform (B151607) or a chloroform-methanol mixture) in a round-bottom flask.[1][8]
-
Remove the solvent using a rotary evaporator to form a thin, uniform film of the monomer on the inner surface of the flask.
-
Dry the film under high vacuum for at least one hour to remove any residual solvent.
-
-
Hydration:
-
Add an aqueous buffer solution to the flask containing the dried lipid film. The temperature of the buffer should be above the phase transition temperature of the diacetylene monomer.
-
Agitate the flask (e.g., by vortexing or sonication) to hydrate (B1144303) the lipid film and promote the formation of multilamellar vesicles (MLVs).
-
-
Vesicle Sizing (Optional):
-
To obtain unilamellar vesicles of a specific size, the MLV suspension can be subjected to sonication or extrusion through polycarbonate membranes with defined pore sizes.
-
-
Polymerization:
-
Cool the vesicle suspension to a temperature below the phase transition temperature of the monomer (e.g., 4 °C) to stabilize the vesicular structure.
-
Expose the vesicle suspension to UV light (e.g., 254 nm) to induce polymerization of the diacetylene monomers within the vesicle bilayers.[1]
-
Solvent Injection Method for Polydiacetylene Vesicles
This method offers a more scalable approach to vesicle formation and provides better control over the resulting particle size distribution compared to the thin film hydration method.
Experimental Protocol:
-
Solution Preparation:
-
Dissolve the diacetylene monomer in a water-miscible organic solvent, such as ethanol (B145695) or isopropanol, to a specific concentration (e.g., 8 mg/mL).[1]
-
-
Injection:
-
Solvent Evaporation and Annealing:
-
Continue stirring the mixture at the elevated temperature for a period (e.g., 1 hour) to ensure complete evaporation of the organic solvent.[1]
-
Allow the resulting vesicle suspension to cool to room temperature and then anneal at a lower temperature (e.g., 4 °C) overnight to promote the formation of well-ordered vesicles.[9]
-
-
Polymerization:
-
Expose the vesicle suspension to UV light (e.g., 254 nm) for a specific duration (e.g., 5 minutes) to initiate polymerization.[1]
-
Langmuir-Blodgett Technique for Polydiacetylene Thin Films
The Langmuir-Blodgett (LB) technique allows for the fabrication of highly ordered mono- and multilayer thin films of diacetylene monomers, which can then be polymerized to form ultrathin PDA films with precise control over thickness and molecular orientation.
Experimental Protocol:
-
Monolayer Formation at the Air-Water Interface:
-
Prepare a dilute solution of the amphiphilic diacetylene monomer in a volatile, water-immiscible solvent (e.g., chloroform).
-
Spread the solution dropwise onto the surface of a purified water subphase in a Langmuir trough.
-
Allow the solvent to evaporate, leaving a monolayer of the diacetylene monomer at the air-water interface.
-
-
Film Compression:
-
Use the movable barriers of the Langmuir trough to slowly compress the monolayer, increasing the surface pressure. The surface pressure is monitored using a Wilhelmy plate.
-
-
Film Deposition:
-
Once the desired surface pressure is reached (indicative of a well-packed monolayer), a solid substrate (e.g., quartz, silicon wafer) is vertically dipped into and withdrawn from the subphase at a controlled speed. This transfers the monolayer onto the substrate.
-
Repeat the dipping and withdrawal process to deposit multiple layers and create a multilayer film.
-
-
Polymerization:
-
Expose the deposited LB film to UV radiation (e.g., 254 nm) to induce topochemical polymerization of the diacetylene monomers within the film.
-
Visualization of Polydiacetylene Synthesis Pathways
The following diagrams illustrate the workflows for the different precursor routes to polydiacetylene synthesis.
Caption: Workflow diagrams for four different precursor routes to polydiacetylene synthesis.
Caption: Logical relationship between precursor assembly, polymerization, and final PDA product.
References
- 1. Fabrication of polydiacetylene particles using a solvent injection method - Materials Advances (RSC Publishing) DOI:10.1039/D0MA00442A [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 4. Solvent injection for polydiacetylene particle synthesis – Effects of varying solvent, injection rate, monomers and needle size on polydiacetylene properties [agris.fao.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 9. researchgate.net [researchgate.net]
A Researcher's Guide to Cross-Reactivity in Tricosadiynoic Acid Biosensors
For researchers and drug development professionals, understanding the specificity of biosensing platforms is paramount. This guide provides an objective comparison of the cross-reactivity of tricosadiynoic acid-based polydiacetylene (PDA) biosensors, supported by experimental data and detailed protocols. These colorimetric sensors, known for their characteristic blue-to-red color transition in the presence of target analytes, offer a rapid and sensitive detection method. However, their performance against non-target, potentially interfering substances is a critical consideration for their practical application.
Quantitative Comparison of Biosensor Specificity
The specificity of PDA biosensors is often evaluated by challenging them with high concentrations of non-target molecules and comparing the response to that elicited by the target analyte. The following table summarizes the performance of a biotin-functionalized PDA biosensor in a cross-reactivity study.
| Analyte | Concentration | Colorimetric Response (% of Target) | Specificity Fold-Change |
| Streptavidin (Target) | 1 µM | 100% | - |
| Bovine Serum Albumin (BSA) | 100 µM | ~0.035% | ~2850-fold higher selectivity for streptavidin |
| Lysozyme | 100 µM | Not significant | >1000 |
| Trypsin | 100 µM | Not significant | >1000 |
Data synthesized from a study on mixed self-assembly of polydiacetylenes for enhanced specificity.[1]
In another targeted application, a PDA biosensor developed for the detection of SARS-CoV-2 was tested for cross-reactivity against a closely related coronavirus.
| Analyte | Concentration | Colorimetric Response | Outcome |
| SARS-CoV-2 Spike Protein (Target) | 100 ng/mL | Significant color transition | Positive Detection |
| MERS-CoV Spike Protein | 100 ng/mL | No significant color transition | High Specificity |
Based on a study developing a PDA-based paper biosensor for COVID-19 detection.[2]
Signaling Pathway and Experimental Workflow
The underlying principle of this compound biosensors is a stimuli-induced chromatic transition. The binding of a target analyte to receptor molecules on the PDA surface induces mechanical stress on the polymer backbone, leading to a visible color change.
Caption: Signaling pathway of a this compound biosensor.
A systematic workflow is crucial for accurately assessing the cross-reactivity of these biosensors. The following diagram outlines a typical experimental procedure.
Caption: Experimental workflow for cross-reactivity assessment.
Experimental Protocols
Below are detailed methodologies for key experiments in assessing the cross-reactivity of this compound biosensors.
I. Preparation of this compound Vesicles
-
Vesicle Formulation: this compound and a functionalized diacetylene monomer (e.g., with an N-hydroxysuccinimide (NHS) ester for antibody conjugation) are dissolved in chloroform. The solvent is evaporated under a stream of nitrogen to form a thin lipid film.
-
Hydration: The lipid film is hydrated with a buffer solution (e.g., phosphate-buffered saline, PBS) by vortexing, followed by sonication to form small unilamellar vesicles.
-
Polymerization: The vesicle solution is exposed to UV irradiation (254 nm) to polymerize the diacetylene monomers, resulting in a characteristic blue-colored solution.
II. Functionalization with Receptor Molecules
-
Antibody Conjugation: For protein detection, a specific antibody is added to the PDA vesicle solution. The primary amine groups on the antibody react with the NHS esters on the vesicle surface, forming a stable amide bond.
-
Blocking: To prevent non-specific binding, a blocking agent such as bovine serum albumin (BSA) or ethanolamine (B43304) is added to the solution to quench any unreacted NHS esters.
III. Cross-Reactivity Assay
-
Analyte Preparation: Prepare stock solutions of the target analyte and a panel of potential cross-reactants (non-target analytes) in the appropriate buffer.
-
Exposure: Aliquots of the functionalized PDA vesicle solution are mixed with solutions of the target analyte, each non-target analyte, and a buffer-only control. It is recommended to use a significantly higher concentration for the non-target analytes compared to the target analyte to rigorously test specificity.
-
Incubation: The mixtures are incubated for a defined period (e.g., 30-60 minutes) at a controlled temperature to allow for any binding events to occur.
-
Measurement: The colorimetric response of each sample is measured using a UV-Vis spectrophotometer. The absorbance spectra are recorded, typically from 400 nm to 700 nm.
-
Data Analysis: The colorimetric response (CR%) is calculated using the following formula: CR% = [ (A_blue_initial - A_blue_final) / A_blue_initial ] * 100 Where A_blue is the absorbance at the blue-phase peak (around 640 nm). The CR% of the non-target analytes is then compared to the CR% of the target analyte to determine the degree of cross-reactivity.
Conclusion
This compound-based biosensors present a promising platform for a variety of detection applications.[1][3][4] While they exhibit high sensitivity, a thorough evaluation of their cross-reactivity is essential for ensuring reliable and accurate results.[1] By employing mixed self-assemblies and appropriate blocking strategies, the specificity of these biosensors can be significantly enhanced, minimizing interference from non-target molecules.[1] The experimental protocols outlined in this guide provide a framework for researchers to systematically assess and optimize the cross-reactivity of their this compound biosensor systems.
References
- 1. DSpace at KOASAS: Mixed self-assembly of polydiacetylenes for highly specific and sensitive strip biosensors [koasas.kaist.ac.kr]
- 2. Colorimetric Detection of the SARS-CoV-2 Virus (COVID-19) in Artificial Saliva Using Polydiacetylene Paper Strips - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Highly Sensitive Polydiacetylene Ensembles for Biosensing and Bioimaging [frontiersin.org]
- 4. Highly Sensitive Polydiacetylene Ensembles for Biosensing and Bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
evaluating the performance of different diacetylene monomers
A Comprehensive Guide to the Performance of Diacetylene Monomers for Researchers and Drug Development Professionals
The unique properties of polydiacetylenes (PDAs), arising from the topochemical polymerization of diacetylene (DA) monomers, have positioned them as materials of significant interest in fields ranging from materials science to biomedical applications. Their characteristic blue-to-red color transition in response to external stimuli makes them particularly attractive for the development of sensors and drug delivery systems. This guide provides an objective comparison of the performance of different diacetylene monomers, supported by experimental data, to aid researchers in selecting the optimal monomer for their specific application.
Comparative Performance of Diacetylene Monomers
The selection of a diacetylene monomer is critical as its molecular structure dictates the properties of the resulting polydiacetylene, including its polymerization efficiency, thermal stability, and mechanical characteristics. The following tables summarize key quantitative data for commonly studied diacetylene monomers.
| Monomer | Structure | Polymerization Method | Polymerization Efficiency | Key Findings | Reference |
| PCDA (10,12-Pentacosadiynoic acid) | CH₃(CH₂)₁₁-C≡C-C≡C-(CH₂)₈COOH | UV Irradiation (254 nm) | High | Forms stable vesicles and undergoes a distinct blue-to-red color transition upon thermal or pH stimuli.[1][2] The length of the alkyl chain influences vesicle stability and sensitivity.[3] | [1][2][3] |
| DCDA (10,12-Docosadiyndioic acid) | HOOC(CH₂)₈-C≡C-C≡C-(CH₂)₈COOH | UV Irradiation | Good | Can be self-assembled into nanotubes and multilayers using layer-by-layer chemistry. | [4] |
| HDDPU (2,4-hexadiyne-1,6-bis(phenylurethane)) | C₆H₅NHCOO(CH₂)₂-C≡C-C≡C-(CH₂)₂OOCNHC₆H₅ | Heat or Radiation | Dependent on co-crystallization | Used in combination with HDDCPU for developing latent fingermarks, where polymerization is influenced by surface residues.[5] | [5] |
| meso R,S-isomer (DA4) | PhCMeNH(CO₂)CH₂-C≡C-C≡C-CH₂(CO₂)HNMeCPh | Photochemical (swift), Thermal (slow) | High (for meso-isomer) | Chirality plays a crucial role; the meso-isomer polymerizes while the S,S-isomer is unreactive due to unfavorable crystal packing.[6] | [6] |
| PTS (2,4-hexadiyne-1,6-diol bis-(p-toluene sulfonate)) | CH₃C₆H₄SO₃(CH₂)₂-C≡C-C≡C-(CH₂)₂O₃SC₆H₄CH₃ | Thermal, UV, γ-ray | Well-studied kinetics | Exhibits autocatalytic behavior during solid-state polymerization.[7] | [7] |
| Property | Monomer/Polymer System | Value | Measurement Technique | Reference |
| Young's Modulus | Polydiacetylene Thin Film | Decreases by 21% during blue-to-red transition | Atomic Force Microscopy (AFM) | [8][9] |
| Breakthrough Force | Polydiacetylene Thin Film | Increases by 113% during blue-to-red transition | Atomic Force Microscopy (AFM) | [8][9] |
| Thermal Stability (5% weight loss) | Monomer M1 (with pyridine) | 446°C | Thermogravimetric Analysis (TGA) | [10] |
| Thermal Stability (5% weight loss) | Polymer P1 (from M1) | 370°C | Thermogravimetric Analysis (TGA) | [10] |
| Onset Curing Temperature | Monomer M1 | 199.0°C | Differential Scanning Calorimetry (DSC) | [10] |
| Exothermic Enthalpy of Curing | Monomer M1 | 973.4 J g⁻¹ | Differential Scanning Calorimetry (DSC) | [10] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments in the evaluation of diacetylene monomers.
Synthesis and Vesicle Formation of PCDA
-
Dissolution : Dissolve 10,12-pentacosadiynoic acid (PCDA) in chloroform (B151607) to a concentration of 1 mM in a round-bottom flask.[1][2]
-
Film Formation : Evaporate the chloroform using a rotary evaporator to form a thin lipid film on the flask's inner surface.[2]
-
Hydration : Add Milli-Q water to the flask to achieve a final PCDA concentration of 1 mM and heat the suspension to 60°C, which is above the phase transition temperature of the monomer.[1][2]
-
Sonication : Sonicate the suspension for one hour to facilitate the formation of vesicles.[1]
-
Filtration and Annealing : Filter the solution through a 0.25 μm PVDF filter.[1] The filtrate should then be cooled and stored at 4°C overnight to allow for the annealing of the self-assembled vesicles.[1][2]
UV-Initiated Polymerization of Diacetylene Vesicles
-
Temperature Equilibration : Allow the prepared diacetylene vesicle solution to acclimate to room temperature.[11]
-
UV Exposure : Irradiate the vesicle solution with a 254 nm UV light source (e.g., an 8W UV cabinet) for a specified duration (e.g., 5-15 minutes).[1][2][11] The solution will typically turn a deep blue color, indicating the formation of polydiacetylene.[2]
-
Characterization : Monitor the polymerization process and the resulting blue-to-red color transition using UV-Vis spectroscopy, measuring the absorbance at approximately 640 nm (blue phase) and 540 nm (red phase).[2]
Characterization of Mechanical Properties using Atomic Force Microscopy (AFM)
-
Sample Preparation : Prepare thin films of the polydiacetylene on a suitable substrate.
-
AFM Analysis : Employ force spectroscopy mapping with an AFM to quantify mechanical parameters.[8][9]
-
Data Acquisition : Measure the breakthrough force and calculate the Young's modulus for the monomer, blue phase, and red phase of the polydiacetylene film to understand the changes in mechanical properties during the chromatic transition.[8][9]
Visualizing Key Processes and Relationships
Diagrams are provided to illustrate experimental workflows, signaling pathways relevant to biosensing applications, and the fundamental relationship between monomer structure and polymer properties.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Fluorogenic Biosensing with Tunable Polydiacetylene Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structures and strategies for enhanced sensitivity of polydiacetylene(PDA) based biosensor platforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. staff.ulsu.ru [staff.ulsu.ru]
- 6. Selective Chirality-Driven Photopolymerization of Diacetylene Crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Mechanical Properties of Polydiacetylene Multilayers Studied by AFM Force Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effect of UV Irradiation Time and Headgroup Interactions on the Reversible Colorimetric pH Response of Polydiacetylene Assemblies - PMC [pmc.ncbi.nlm.nih.gov]
comparative study of Langmuir-Blodgett films from various diacetylenes
A Comparative Analysis of Langmuir-Blodgett Films Fabricated from Various Diacetylene Derivatives
Langmuir-Blodgett (LB) film deposition is a cornerstone technique for creating highly ordered, ultrathin films with molecular-level precision. Among the vast array of molecules suitable for LB film formation, diacetylenes stand out for their ability to undergo topochemical polymerization, transforming the monolayer into a robust, conjugated polymer network. This unique feature makes polydiacetylene films promising candidates for applications in biosensors, nonlinear optics, and molecular electronics.
This guide presents a comparative study of Langmuir-Blodgett films derived from a selection of diacetylene amphiphiles. We will delve into the influence of molecular structure—specifically, the nature of the polar head group and the length of the spacer between the diacetylene unit and the hydrophilic head—on the film-forming properties and the characteristics of the resulting polymerized films. The information is tailored for researchers, scientists, and drug development professionals seeking to understand and leverage the nuanced properties of these fascinating materials.
Comparative Data on Diacetylene Monolayers
The ability of an amphiphilic diacetylene to form a stable and well-ordered monolayer at the air-water interface is a prerequisite for successful LB film deposition and subsequent polymerization. The surface pressure-area (π-A) isotherm is a critical tool for characterizing these monolayers, providing insights into their packing density, stability, and phase behavior. Key parameters derived from the π-A isotherm include the molecular area (the area occupied by a single molecule in the compressed monolayer) and the collapse pressure (the surface pressure at which the monolayer collapses).
The following table summarizes the experimental data for a series of diacetylene derivatives, highlighting the impact of structural modifications on their monolayer properties. The diacetylenes compared are diacetylene alcohols (DAA) with a varying number of methylene (B1212753) groups (CH₂) between the diacetylene core and the alcohol head group, and diacetylene carboxylic acids (DAAc) with different alkyl chain lengths.
| Compound Name | Chemical Structure | Minimum Surface Area per Molecule (Smin, nm²) | Collapse Pressure (πc, mN/m) |
| DAA1 | C₁₆H₃₃C≡C–C≡C–CH₂OH | 0.25 ± 0.04 | 30 |
| DAA2 | C₁₆H₃₃C≡C–C≡C(CH₂)₂OH | 0.30 ± 0.03 | 45 |
| DAA3 | C₁₆H₃₃C≡C–C≡C(CH₂)₃OH | 0.30 ± 0.04 | 42 |
| DAAc1 | C₈H₁₇C≡C–C≡C–COOH | 0.28 ± 0.03 | 7 |
| DAAc2 | C₁₆H₃₃C≡C–C≡C–COOH | 0.34 ± 0.02 | 48 |
Data sourced from a study on the formation and properties of Langmuir-Blodgett films prepared from diacetylene-containing compounds.[1]
From the data, it is evident that both the length of the hydrocarbon tail and the nature of the polar head group significantly influence the monolayer's characteristics. For instance, diacetylene alcohols with a C₁₆H₃₃ tail form stable, solid films.[1] Increasing the number of methylene groups between the diacetylene and alcohol functionalities leads to a larger area occupied by each molecule.[1] Furthermore, the diacetylene carboxylic acid with a longer C₁₆H₃₃ tail (DAAc2) exhibits a much higher collapse pressure compared to its shorter-tailed counterpart (DAAc1), indicating the formation of a more stable monolayer.[1]
Experimental Protocols
The successful fabrication and characterization of diacetylene LB films hinge on meticulous experimental procedures. Below are detailed methodologies for key experiments.
Langmuir-Blodgett Film Formation
-
Subphase Preparation: A Langmuir-Blodgett trough is filled with ultrapure water as the subphase. The surface of the water is meticulously cleaned by aspiration to remove any contaminants.
-
Monolayer Spreading: The diacetylene amphiphile is dissolved in a volatile, water-immiscible solvent such as chloroform. This solution is then carefully spread dropwise onto the water surface. The solvent evaporates, leaving behind a monolayer of diacetylene molecules at the air-water interface.
-
Monolayer Compression and Isotherm Measurement: The monolayer is compressed by movable barriers at a constant rate. Throughout the compression, the surface pressure is monitored using a Wilhelmy plate or a similar sensor. The resulting data of surface pressure versus the area per molecule is plotted to generate the π-A isotherm.
-
Film Deposition: Once the monolayer reaches the desired surface pressure (typically in the condensed phase before collapse), a solid substrate (e.g., glass, silicon wafer, or quartz crystal) is vertically dipped and withdrawn through the monolayer. This process transfers a single layer of the diacetylene molecules onto the substrate. Multilayer films can be fabricated by repeating this dipping and withdrawing process.
Photopolymerization of Diacetylene LB Films
-
UV Irradiation: The deposited LB films are exposed to ultraviolet (UV) radiation. A common setup involves using a mercury lamp with a specific wavelength, often 254 nm, isolated by a monochromator.[1]
-
Inert Atmosphere: The irradiation is typically carried out in an inert atmosphere, such as a flow of nitrogen gas, to prevent photo-oxidation.[1]
-
Monitoring Polymerization: The progress of polymerization can be monitored by UV-Vis spectroscopy. As the diacetylene monomers polymerize to form polydiacetylene, a characteristic absorption peak appears in the visible region of the spectrum. For instance, films based on diacetylene alcohols may show an absorption maximum around 590 nm, while those from a derivative of m-benzoic acid can exhibit a maximum at 650 nm.[1]
Visualizing the Process and Logic
To better illustrate the experimental workflow and the relationships between different stages, the following diagrams are provided in the DOT language for Graphviz.
References
Tricosadiynoic Acid: A Comparative Analysis of its Efficacy in Cellular Models
For Researchers, Scientists, and Drug Development Professionals
Tricosadiynoic acid, specifically the isomer 10,12-tricosadiynoic acid, has emerged as a potent and specific inhibitor of acyl-CoA oxidase 1 (ACOX1), the rate-limiting enzyme in peroxisomal fatty acid β-oxidation. Its application in research has primarily focused on metabolic diseases, leveraging its ability to modulate lipid metabolism. This guide provides a comparative overview of the documented effects of this compound in different cell lines, details relevant experimental protocols, and illustrates its mechanism of action through the SIRT1-AMPK signaling pathway.
Quantitative Data on Efficacy
Direct comparative studies detailing the cytotoxic or anti-proliferative efficacy of 10,12-tricosadiynoic acid across a range of cell lines with quantitative metrics such as IC50 values are limited in publicly available literature. However, its utility as a specific ACOX1 inhibitor has been documented in human liver cell lines. The following table summarizes the observed effects in the cell lines where its application has been reported.
| Cell Line | Cell Type | Observed Effect of 10,12-Tricosadiynoic Acid | Reference |
| HepG2 | Human Hepatocellular Carcinoma | Used as a specific inhibitor to demonstrate that the activation of Farnesoid X receptor (FXR) induces ACOX1 expression, an effect that is reversed by 10,12-tricosadiynoic acid.[1] | [1] |
| HL-7702 | Normal Human Liver Cell Line | Employed to confirm that FXR activation upregulates ACOX1, with 10,12-tricosadiynoic acid blocking this induction, highlighting its specific inhibitory action on ACOX1.[1] | [1] |
Note: The available studies focus on the mechanism of action of 10,12-tricosadiynoic acid as an ACOX1 inhibitor rather than its cytotoxic efficacy. Therefore, metrics like IC50 values for cell viability are not provided.
Experimental Protocols
Below are detailed methodologies for key experiments involving the preparation and application of this compound for in vitro studies and a general protocol for assessing its cytotoxicity.
Protocol 1: Preparation of this compound for Cell Culture
Due to the hydrophobic nature of long-chain fatty acids, proper solubilization is crucial for cellular uptake and to minimize non-specific toxicity. This protocol is adapted from methods used for similar long-chain fatty acids.
Materials:
-
10,12-Tricosadiynoic acid
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Potassium hydroxide (B78521) (KOH)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Phosphate-buffered saline (PBS), sterile
-
Complete cell culture medium
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of 10,12-tricosadiynoic acid (e.g., 50 mM) in DMSO.
-
Saponification: In a sterile microcentrifuge tube, mix the fatty acid stock solution with a 1.2 molar excess of KOH. Incubate at 65°C for 30 minutes to facilitate saponification.
-
BSA Complexation: Prepare a 10% (w/v) solution of fatty acid-free BSA in sterile PBS or serum-free medium and warm to 37°C.
-
Slowly add the saponified fatty acid solution to the warm BSA solution while vortexing gently. A typical molar ratio of fatty acid to BSA is 5:1.
-
Incubate the mixture at 37°C for 15-30 minutes to allow for stable complex formation.
-
Cell Treatment: The prepared this compound-BSA complex can now be diluted to the desired final concentration in complete cell culture medium for treating the cells.
Protocol 2: Assessment of Cytotoxicity using MTT Assay
This protocol provides a general framework for determining the effect of this compound on cell viability.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound-BSA complex (prepared as in Protocol 1)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere and proliferate for 24 hours.
-
Treatment: Prepare serial dilutions of the this compound-BSA complex in complete culture medium to achieve a range of final concentrations. Include a vehicle control (BSA-containing medium without the fatty acid).
-
Remove the existing medium from the cells and replace it with the treatment media.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the MTT-containing medium and add the solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value, the concentration at which 50% of cell viability is inhibited, can be determined by plotting cell viability against the logarithm of the drug concentration.
Signaling Pathway and Experimental Workflow
The primary mechanism of action of 10,12-tricosadiynoic acid is the inhibition of ACOX1. This inhibition has been shown to activate the SIRT1-AMPK signaling pathway, which plays a crucial role in cellular energy homeostasis and metabolism.[2]
Caption: Signaling pathway of 10,12-tricosadiynoic acid.
Caption: Experimental workflow for cytotoxicity assessment.
References
- 1. Inhibition of ACOX1 enhances the therapeutic efficacy of obeticholic acid in treating non-alcoholic fatty liver disease and mitigates its lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Specific Inhibition of Acyl-CoA Oxidase-1 by an Acetylenic Acid Improves Hepatic Lipid and Reactive Oxygen Species (ROS) Metabolism in Rats Fed a High Fat Diet - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Tricosadiynoic Acid: A Comprehensive Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the safety of personnel and the protection of the environment. This guide provides essential, step-by-step procedures for the proper disposal of Tricosadiynoic acid, tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Handling
While this compound is not classified as a hazardous substance, it is crucial to adhere to standard laboratory safety protocols.[1] Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Nitrile or other chemically resistant gloves.[2] |
| Body Protection | A standard laboratory coat. For larger quantities, a chemically resistant apron is recommended.[2] |
In the event of exposure, follow these first-aid measures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids.[3]
-
Skin Contact: Wash off immediately with plenty of water for at least 15 minutes.[3]
-
Inhalation: Move to fresh air.[3]
-
Ingestion: Clean the mouth with water and drink plenty of water afterward.[3]
Should any symptoms occur after exposure, seek medical attention.[3]
Disposal Protocol: A Step-by-Step Approach
The following procedure outlines the recommended steps for the safe disposal of this compound.
-
Waste Collection and Segregation:
-
Collect waste this compound in a dedicated, properly labeled, and sealed container.[2]
-
It is critical to not mix this compound with other chemical waste streams unless compatibility has been verified to avoid unforeseen chemical reactions.
-
-
Container Labeling:
-
Clearly label the waste container with "Waste this compound" and its chemical formula.
-
Include the date of accumulation and the name of the generating laboratory or researcher.[2]
-
-
Storage of Waste:
-
Store the sealed waste container in a designated hazardous waste accumulation area.
-
This area should be well-ventilated, secure, and situated away from incompatible materials.[2]
-
-
Arranging for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.[2]
-
Waste material must be disposed of in accordance with national and local regulations.
-
Experimental Protocols
This document does not cite specific experiments. The disposal procedures provided are based on general laboratory safety guidelines and material safety data sheets.
Visualization of the Disposal Workflow
The logical flow of the disposal process is critical to ensure safety and compliance. The following diagram illustrates the step-by-step procedure for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Tricosadiynoic Acid
For researchers, scientists, and professionals in drug development, ensuring laboratory safety is paramount, especially when handling specialized chemicals like Tricosadiynoic acid. This guide provides essential, immediate safety protocols and logistical plans for the confident and safe handling and disposal of this compound, reinforcing our commitment to being your trusted partner in laboratory safety and chemical management.
Hazard Identification and Personal Protective Equipment
While most safety data sheets (SDS) indicate that 10,12-Tricosadiynoic acid is not classified as a hazardous substance, one supplier identifies it as a potential skin and eye irritant.[1][2][3][4] Furthermore, it is noted that the chemical, physical, and toxicological properties have not been exhaustively investigated.[1] Therefore, a cautious approach is warranted, and a comprehensive suite of personal protective equipment (PPE) should be employed.
| Body Part | Required PPE | Specifications and Best Practices |
| Eyes/Face | Chemical Splash Goggles and Face Shield | Goggles should meet ANSI Z87.1 standards. A face shield is recommended when handling larger quantities or when there is a potential for splashing.[5] |
| Hands | Chemical-Resistant Gloves | Nitrile gloves are recommended.[4] Always inspect gloves for any signs of degradation or punctures before use and change them immediately if contaminated. |
| Body | Laboratory Coat | A standard laboratory coat should be worn and kept fully buttoned to protect against accidental spills. |
| Respiratory | NIOSH-approved Respirator | A dust respirator (e.g., N95) is required when handling the solid form, especially if dust generation is likely.[1][4][6] Engineering controls, such as a chemical fume hood, are the preferred method for minimizing inhalation exposure.[5] |
Operational Plan: Step-by-Step Handling Procedures
A structured workflow is crucial to minimize exposure and ensure safety during the handling of this compound.
Preparation
-
Ventilation: All handling of this compound powder should be conducted within a certified chemical fume hood to ensure adequate ventilation.[5]
-
Equipment Assembly: Before beginning, assemble all necessary equipment, including spatulas, weighing paper, glassware, and solvents.
-
Spill Kit: Ensure a spill cleanup kit appropriate for solid chemicals is readily accessible.
Handling the Compound
-
Donning PPE: Put on all required PPE as detailed in the table above.
-
Dispensing: When weighing and transferring the solid, do so carefully to avoid the formation and inhalation of dust.[1][5]
-
Solution Preparation: If preparing a solution, add the solid to the solvent slowly. Some sources indicate solubility in DMSO.[7]
-
General Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.[5]
Post-Handling
-
Decontamination: Clean all work surfaces and equipment thoroughly after use.
-
PPE Removal: Remove and properly dispose of contaminated gloves and any other disposable PPE.
-
Hand Washing: Wash hands and any exposed skin with soap and water.
Emergency Procedures: First Aid
In the event of accidental exposure, immediate action is critical.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If symptoms occur, seek medical attention.[2][3] |
| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water for at least 15 minutes.[2][3] If skin irritation occurs, get medical advice.[4] |
| Eye Contact | Rinse cautiously with water for several minutes. If wearing contact lenses, remove them if it is easy to do so. Continue rinsing for at least 15 minutes and seek medical attention.[2][4] |
| Ingestion | Clean the mouth with water and then drink plenty of water. If feeling unwell, consult a doctor.[2][3] |
Storage and Disposal Plans
Proper storage and disposal are vital for maintaining a safe laboratory environment.
Storage
This compound is sensitive to air and light.[1] It should be stored in a tightly closed container, preferably under an inert gas.[1] The recommended storage temperature is in a refrigerator.[4]
Disposal Plan
All chemical waste must be disposed of in accordance with local, state, and federal regulations.[1]
-
Waste Collection: Collect waste this compound and any materials contaminated with it (e.g., gloves, weighing paper) in a dedicated, clearly labeled, and sealed container.[8] Do not mix with other waste streams.[1]
-
Labeling: Label the waste container with "Waste this compound" and include any known hazard information.
-
Storage of Waste: Store the sealed waste container in a designated hazardous waste accumulation area that is well-ventilated and secure.[8]
-
Arranging Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup.[8] One SDS suggests that the material may be dissolved in a combustible solvent and burned in a chemical incinerator with an afterburner and scrubber.[4] However, this should only be performed by qualified professionals.
Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to final disposal.
Caption: A logical workflow for the safe handling of this compound.
References
- 1. sigmaaldrich.cn [sigmaaldrich.cn]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 5. benchchem.com [benchchem.com]
- 6. 10,12-トリコサジイン酸 ≥98.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 7. 10,12-Tricosadiynoic acid | Acyltransferase | TargetMol [targetmol.com]
- 8. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
